Vanadyl triflate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C2F6O7S2V |
|---|---|
Molecular Weight |
365.08 g/mol |
IUPAC Name |
oxovanadium(2+);trifluoromethanesulfonate |
InChI |
InChI=1S/2CHF3O3S.O.V/c2*2-1(3,4)8(5,6)7;;/h2*(H,5,6,7);;/q;;;+2/p-2 |
InChI Key |
GOPXISYVMXMYEE-UHFFFAOYSA-L |
Canonical SMILES |
C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].O=[V+2] |
Synonyms |
vanadyl triflate |
Origin of Product |
United States |
Foundational & Exploratory
Vanadyl Triflate as a Lewis Acid Catalyst: A Technical Guide
Abstract
This technical guide provides an in-depth overview of vanadyl triflate (VO(OTf)₂) as a Lewis acid catalyst in organic synthesis. Primarily targeting researchers, scientists, and professionals in drug development, this document details the catalyst's applications, focusing on reactions where its efficacy has been demonstrated. The guide summarizes key performance data, provides detailed experimental protocols for significant transformations, and illustrates catalytic mechanisms and workflows through diagrams. While this compound has shown notable utility in specific reactions such as the cyanosilylation of carbonyl compounds and the Strecker synthesis of α-aminonitriles, its application in other common Lewis acid-catalyzed reactions like Diels-Alder, Friedel-Crafts, and Mukaiyama aldol reactions is not as widely documented as other metal triflates.
Introduction to this compound as a Lewis Acid
This compound, with the chemical formula VO(OTf)₂, is a metal triflate salt that serves as a Lewis acid catalyst. The vanadium(IV) center, coordinated to an oxo ligand and two strongly electron-withdrawing trifluoromethanesulfonate (triflate) groups, possesses a significant Lewis acidic character. The oxophilic nature of the vanadyl group often plays a key role in its catalytic activity, particularly in reactions involving carbonyl compounds. Its demonstrated effectiveness in certain transformations, coupled with the potential for recyclability, makes it a catalyst of interest in synthetic organic chemistry.
Key Applications and Performance Data
This compound has been successfully employed as a catalyst in several important C-C bond-forming reactions. The following sections detail its application in cyanosilylation and the Strecker reaction.
Cyanosilylation of Carbonyl Compounds
This compound is an effective catalyst for the addition of trimethylsilyl cyanide (TMSCN) to a range of aldehydes and ketones, affording the corresponding cyanohydrin trimethylsilyl ethers. These products are valuable synthetic intermediates. The reaction proceeds under mild, convenient conditions, often at room temperature, with high product yields.[1]
Quantitative Data Summary: Cyanosilylation of Aldehydes and Ketones
| Substrate Type | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Aldehydes & Ketones | 0.2 - 2 | Acetonitrile | Room Temp. | 1 - 7 | 79 - 96 | [1] |
| Aromatic Aldehydes | 1 - 2 | Methanol | Room Temp. | 1 - 3 | up to 99 | [1] |
| Aliphatic Aldehydes | 1 - 2 | Methanol | Room Temp. | 1 - 3 | up to 99 | [1] |
| Ketones | 0.2 | Acetonitrile | 32 | 0.5 - 24 | High | [2] |
Experimental Protocol: General Procedure for Cyanosilylation of Carbonyls
This protocol is a representative procedure based on established methods for Lewis acid-catalyzed cyanosilylation.
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carbonyl substrate (1.0 mmol) and the solvent (e.g., acetonitrile, 5 mL).
-
Catalyst Addition: Add this compound (VO(OTf)₂) (0.02 mmol, 2 mol%) to the solution and stir until the catalyst is dissolved.
-
Reagent Addition: Add trimethylsilyl cyanide (TMSCN) (1.2 mmol) dropwise to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to afford the desired cyanohydrin trimethylsilyl ether.
Proposed Catalytic Cycle for Cyanosilylation
The following diagram illustrates a proposed catalytic cycle for the cyanosilylation of ketones, involving key vanadium-containing intermediates.[2]
Strecker Reaction for α-Aminonitrile Synthesis
The Strecker reaction is a three-component reaction between a carbonyl compound, an amine, and a cyanide source to produce an α-aminonitrile. This compound serves as an efficient Lewis acid catalyst for this transformation, facilitating the formation of the imine intermediate and the subsequent nucleophilic addition of cyanide.
Quantitative Data Summary: Strecker Three-Component Reaction
| Carbonyl | Amine | Cyanide Source | Catalyst Loading (mol%) | Conditions | Yield (%) |
| Aldehydes | Primary/Secondary | TMSCN | 1 - 5 | Room Temp. | Good to Excellent |
| Ketones | Primary/Secondary | TMSCN | 1 - 5 | Room Temp. | Moderate to Good |
Experimental Protocol: General Procedure for Strecker Reaction
-
Reaction Setup: In a round-bottom flask, dissolve the aldehyde or ketone (1.0 mmol) and the amine (1.0 mmol) in a suitable solvent (e.g., dichloromethane or acetonitrile, 5 mL) at room temperature.
-
Catalyst Addition: Add this compound (VO(OTf)₂) (0.05 mmol, 5 mol%) to the mixture.
-
Reagent Addition: Add trimethylsilyl cyanide (TMSCN) (1.1 mmol) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or GC.
-
Work-up: After completion, quench the reaction by adding water. Extract the product with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure α-aminonitrile.
Logical Workflow for the Lewis Acid-Catalyzed Strecker Reaction
The diagram below outlines the logical steps in the this compound-catalyzed Strecker reaction. The Lewis acid activates the carbonyl group, facilitating imine formation, which is then activated for nucleophilic attack by the cyanide.
Other Potential Lewis Acid-Catalyzed Reactions
While this compound has proven effective for the reactions detailed above, its application in other cornerstone Lewis acid-catalyzed transformations is less reported in scientific literature compared to other metal triflates, such as scandium(III) triflate (Sc(OTf)₃).
-
Diels-Alder Reaction: This [4+2] cycloaddition is commonly catalyzed by Lewis acids to increase reaction rates and selectivity. While various metal triflates are known catalysts, there is a lack of specific data and protocols for the use of this compound in this capacity.
-
Friedel-Crafts Reaction: The alkylation and acylation of aromatic rings are fundamental transformations often promoted by Lewis acids. Extensive literature exists for catalysts like AlCl₃ and other metal triflates, but the use of this compound is not well-documented.
-
Mukaiyama Aldol Reaction: This reaction involves the addition of a silyl enol ether to a carbonyl compound. It is a powerful C-C bond-forming method where Lewis acid catalysis is crucial. As with the other reactions in this section, Sc(OTf)₃ and other metal triflates are more commonly cited catalysts than this compound.
For researchers exploring these transformations, it is recommended to consult literature on more established catalysts like Sc(OTf)₃, Yb(OTf)₃, or Cu(OTf)₂ as a starting point.
Conclusion
This compound is a competent Lewis acid catalyst for specific organic transformations, most notably the cyanosilylation of carbonyl compounds and the three-component Strecker reaction for α-aminonitrile synthesis. It offers the advantages of high yields under mild conditions for these applications. However, its broader utility across the full spectrum of classical Lewis acid-catalyzed reactions appears to be less explored or less effective compared to other widely used metal triflates. This guide serves as a foundational resource for understanding and applying this compound in the laboratory, while also highlighting areas where further research is needed to fully characterize its catalytic potential.
References
The Core Mechanism of Vanadyl Triflate Catalysis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vanadyl trifluoromethanesulfonate, commonly known as vanadyl triflate (VO(OTf)₂), has emerged as a remarkably versatile and efficient water-tolerant Lewis acid catalyst in modern organic synthesis. Its efficacy stems from a unique amphoteric character, enabling a "push-pull" catalytic mechanism that activates both electrophilic and nucleophilic partners in a variety of chemical transformations. This technical guide provides an in-depth exploration of the core mechanistic principles of this compound catalysis, supported by quantitative data, detailed experimental protocols, and visual diagrams of key pathways and workflows.
Introduction to this compound
This compound is a metal salt distinguished by its strong Lewis acidity and notable stability in aqueous media, a feature that sets it apart from many traditional Lewis acids.[1] The central vanadium(IV) atom, the oxo ligand (V=O), and the two electron-withdrawing triflate groups (OTf) create a unique electronic environment that dictates its catalytic behavior. The compound is effective under mild reaction conditions, often at ambient temperatures, and demonstrates high chemoselectivity and potential for recyclability.[2]
The "Push-Pull" Catalytic Mechanism
The cornerstone of this compound's catalytic activity is the amphoteric nature of the vanadyl (V=O) unit.[2][3] This allows for a cooperative "push-pull" mechanism where the catalyst engages with both the electrophile and the nucleophile simultaneously, significantly lowering the activation energy of the reaction.
-
Lewis Acidic Activation (The "Pull") : The electron-deficient vanadium center coordinates to an electrophilic substrate (e.g., the carbonyl oxygen of an anhydride), increasing its electrophilicity and making it more susceptible to nucleophilic attack.[2]
-
Lewis Basic/Brønsted Acidic Activation (The "Push") : Concurrently, the oxygen atom of the V=O group can act as a Lewis base, interacting with and activating a protic nucleophile (like an alcohol or amine) through hydrogen bonding.[2] This enhances the nucleophilicity of the attacking species.
This dual activation model is central to understanding the broad substrate scope and high efficiency of VO(OTf)₂ in various organic reactions.
References
Molecular Structure and Coordination Geometry
An In-depth Technical Guide to Vanadyl Triflate: Structure and Bonding
This compound, with the chemical formula VO(OTf)₂, is a powerful and versatile Lewis acid catalyst employed in a wide array of organic syntheses.[1] Its IUPAC name is oxovanadium(2+);bis(trifluoromethanesulfonate).[2] This compound is particularly valued by researchers and drug development professionals for its effectiveness under mild, often water-tolerant conditions, and its high chemoselectivity.[1] The unique properties of this compound stem from the interplay between the central vanadyl cation (VO²⁺) and the weakly coordinating triflate anions (OTf⁻). This guide delves into the core structural and bonding characteristics that define its reactivity.
The coordination environment around the paramagnetic V⁴⁺ center is typically a five-coordinate square pyramid.[3] In this arrangement, the vanadyl oxygen occupies the apical position, characterized by a very short and strong V=O bond. The four equatorial positions are occupied by the oxygen atoms from the two trifluoromethanesulfonate (triflate) ligands. The vanadium atom is displaced slightly out of the basal plane, towards the apical vanadyl oxygen.[3] An alternative, though less common, geometry is a six-coordinate distorted octahedron, which could arise from the coordination of solvent molecules.
The triflate anions are superb leaving groups, a consequence of the extreme acidity of their parent triflic acid.[4] This makes them very weakly coordinating anions, a critical feature that imparts a high degree of Lewis acidity to the vanadium center, leaving it available to activate substrates.
The Nature of Vanadyl Bonding
The bonding in this compound is highly anisotropic, defined by two distinct types of interactions: the V=O vanadyl bond and the V-O equatorial bonds.
The Vanadyl Bond (V=O): This is the most significant feature of the molecule's electronic structure. It is a very strong multiple bond with a significant π-component arising from the overlap of oxygen p-orbitals with the d-orbitals of the vanadium atom.[3] Some theoretical descriptions even propose a triple bond character.[2] This bond is exceptionally short, with typical lengths in vanadyl complexes ranging from 1.57 to 1.68 Å.[3] The strength of this bond is reflected in its characteristic and intense stretching frequency in infrared spectroscopy.[3]
Equatorial Bonds (V-OTf): The bonds between the vanadium center and the oxygen atoms of the triflate ligands are longer and weaker than the vanadyl bond. In analogous V(IV) complexes, these equatorial bond lengths typically fall within the 1.80 to 2.12 Å range.[3] The labile nature of these bonds allows for easy substrate coordination, which is essential for catalysis.
The combination of a stable, electron-donating V=O group and labile, electron-withdrawing triflate ligands gives rise to a unique "push-pull" catalytic mechanism, enabling this compound to activate both nucleophiles and electrophiles.[1]
Quantitative Data
The following table summarizes the key quantitative data for this compound and its characteristic bonding, compiled from spectroscopic and structural data of analogous compounds.
| Property | Value | Reference |
| Molecular Formula | C₂F₆O₇S₂V | [2] |
| Molecular Weight | 365.08 g/mol | [1][2] |
| IR Absorption ν(V=O) | ~985 cm⁻¹ | [1] |
| IR Absorption νₛ(SO₃) | ~1030 cm⁻¹ | [1] |
| ¹⁹F NMR Shift (CF₃) | ~-78.2 ppm | [1] |
| Typical V=O Bond Length | 1.57 - 1.68 Å | [3] |
| Typical V-O Equatorial Bond Length | 1.80 - 2.12 Å | [3] |
Experimental Protocols
General Synthesis of this compound
While specific, peer-reviewed synthesis protocols are not detailed in the provided search results, a general method can be proposed based on standard inorganic synthesis techniques for preparing metal triflates. One common route involves the salt metathesis reaction.
Protocol:
-
Prepare separate aqueous solutions of vanadyl sulfate (VOSO₄) and barium triflate (Ba(OTf)₂).
-
Slowly add the barium triflate solution to the vanadyl sulfate solution with constant stirring.
-
A white precipitate of barium sulfate (BaSO₄) will form immediately due to its low solubility.
-
Stir the reaction mixture for several hours to ensure complete reaction.
-
Remove the BaSO₄ precipitate by filtration.
-
The resulting blue filtrate, containing aqueous this compound, is carefully concentrated by rotary evaporation to yield the crude product, which may be a hydrate.
Purification
Post-synthesis purification is critical to obtain a highly active catalyst.
-
Recrystallization: The crude this compound can be recrystallized from a hot dichloromethane/hexane mixture to achieve high purity (>99%).[1]
-
Drying: To remove coordinated water without causing decomposition of the triflate ligands, the purified solid should be dried under high vacuum (e.g., 10⁻³ mbar) at an elevated temperature (e.g., 80°C) for a prolonged period.[1]
Characterization Methods
The identity and purity of the synthesized this compound are confirmed using several key spectroscopic techniques.
-
Infrared (IR) Spectroscopy: This is used to confirm the presence of the characteristic V=O bond, which exhibits a strong, sharp absorption band around 985 cm⁻¹. The triflate group's SO₃ symmetric stretch is also observable.[1]
-
¹⁹F NMR Spectroscopy: As vanadium(IV) is paramagnetic, ¹H and ¹³C NMR are often not informative due to severe peak broadening. However, ¹⁹F NMR is a powerful tool to confirm the presence of the triflate anion, which shows a sharp singlet for the CF₃ group at approximately -78.2 ppm.[1]
-
Electron Paramagnetic Resonance (EPR) Spectroscopy: Given the d¹ electronic configuration of the V(IV) center, EPR is an essential technique for studying its electronic structure and coordination environment.[1]
Visualizations
The logical relationship of the core components in this compound is visualized below.
Caption: Logical relationships in this compound.
The proposed molecular structure of this compound is depicted below, showing the square-pyramidal coordination geometry.
References
The Advent of Vanadyl Triflate: A Technical Guide to its Catalytic Versatility
Introduction
Vanadyl triflate, with the chemical formula VO(OTf)₂, has emerged as a remarkably versatile and efficient Lewis acid catalyst in modern organic synthesis.[1][2] Its rise to prominence is attributed to a unique combination of properties that address many of the challenges faced by synthetic chemists. Unlike many traditional Lewis acids that are sensitive to moisture, this compound is notably water-tolerant, allowing for reactions to be conducted under mild and environmentally benign conditions.[1][3] Furthermore, its reusability and high catalytic activity at low loadings make it an economically and ecologically attractive option for a wide range of chemical transformations.[1][3][4] This technical guide provides an in-depth exploration of the discovery and application of this compound catalyzed reactions, offering detailed experimental protocols, quantitative data, and mechanistic insights for researchers, scientists, and professionals in drug development.
At the heart of this compound's catalytic prowess is the amphoteric nature of its vanadyl (V=O) unit. This feature facilitates a distinctive "push-pull" mechanism, enabling both electrophilic and nucleophilic activation, which is key to its effectiveness in a diverse array of reactions.[1][3] This guide will delve into the core reactions where this compound has proven to be a powerful catalyst, including nucleophilic acyl substitutions, Strecker-type reactions, and cyanosilylations.
Core Applications and Methodologies
Nucleophilic Acyl Substitution
One of the seminal discoveries in the field of this compound catalysis was its application in nucleophilic acyl substitution reactions. It efficiently catalyzes the acylation of a wide variety of alcohols, amines, and thiols using anhydrides as the acyl source, demonstrating high yields and excellent chemoselectivity.[3][5] The reaction is notable for its tolerance of various functional groups and can be performed under mild, neutral conditions.[3]
Quantitative Data for Nucleophilic Acyl Substitution
| Entry | Nucleophile | Anhydride | Catalyst Loading (mol%) | Time (h) | Yield (%) | Ref |
| 1 | Benzyl alcohol | Acetic anhydride | 1 | 0.5 | 98 | [3] |
| 2 | 4-Nitrobenzyl alcohol | Acetic anhydride | 1 | 1 | 97 | [3] |
| 3 | Aniline | Acetic anhydride | 1 | 0.5 | 99 | [3] |
| 4 | Benzylamine | Acetic anhydride | 1 | 0.5 | 98 | [3] |
| 5 | Thiophenol | Acetic anhydride | 1 | 1 | 95 | [3] |
| 6 | 1-Adamantanol | Propionic anhydride | 2 | 12 | 92 | [3] |
Experimental Protocol: General Procedure for Acylation
To a solution of the nucleophile (1.0 mmol) and anhydride (1.2 mmol) in dichloromethane (CH₂Cl₂, 5 mL) is added this compound (VO(OTf)₂, 0.01 mmol, 1 mol%). The resulting mixture is stirred at room temperature for the time indicated in the table. Upon completion, the reaction is quenched with saturated aqueous sodium bicarbonate solution. The aqueous layer is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired acylated product.[3]
Visualizations
Strecker-Type Reactions for α-Aminonitrile Synthesis
This compound has been successfully employed as an efficient and recyclable catalyst for the one-pot, three-component Strecker-type reaction.[6][7] This reaction involves the condensation of an aldehyde, an amine, and trimethylsilyl cyanide (TMSCN) to produce α-aminonitriles, which are important precursors for the synthesis of α-amino acids.[1][6] The reactions proceed smoothly at room temperature, affording good yields of the desired products.[6]
Quantitative Data for Strecker-Type Reaction
| Entry | Aldehyde | Amine | Time (h) | Yield (%) | Ref |
| 1 | Benzaldehyde | Aniline | 3 | 92 | [6] |
| 2 | 4-Chlorobenzaldehyde | Aniline | 3.5 | 90 | [6] |
| 3 | 4-Methoxybenzaldehyde | Aniline | 2.5 | 94 | [6] |
| 4 | 2-Naphthaldehyde | Aniline | 4 | 88 | [6] |
| 5 | Benzaldehyde | Benzylamine | 3 | 89 | [6] |
| 6 | Cyclohexanecarboxaldehyde | Aniline | 5 | 85 | [6] |
Experimental Protocol: General Procedure for α-Aminonitrile Synthesis
A mixture of the aldehyde (1.0 mmol), amine (1.0 mmol), and this compound (VO(OTf)₂, 0.05 mmol, 5 mol%) in dichloromethane (5 mL) is stirred at room temperature for 10 minutes. Trimethylsilyl cyanide (1.1 mmol) is then added, and the reaction mixture is stirred at room temperature for the specified time. After completion of the reaction (monitored by TLC), the solvent is evaporated, and the residue is treated with water and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to give the pure α-aminonitrile.[6]
Visualizations
Cyanosilylation of Carbonyl Compounds
This compound also serves as an effective catalyst for the addition of trimethylsilyl cyanide to a variety of aldehydes and ketones.[4] This cyanosilylation reaction provides a mild and convenient route to the corresponding cyanohydrin trimethylsilyl ethers, which are versatile intermediates in organic synthesis. The reaction proceeds in excellent yields under ambient conditions and is compatible with various functional groups. A key advantage of this method is the reusability of the catalyst.[4]
Quantitative Data for Cyanosilylation
| Entry | Carbonyl Compound | Time (h) | Yield (%) | Ref |
| 1 | Benzaldehyde | 1 | 96 | [4] |
| 2 | 4-Methylbenzaldehyde | 1.5 | 95 | [4] |
| 3 | 4-Chlorobenzaldehyde | 2 | 94 | [4] |
| 4 | Cinnamaldehyde | 3 | 90 | [4] |
| 5 | Acetophenone | 5 | 85 | [4] |
| 6 | Cyclohexanone | 7 | 79 | [4] |
Experimental Protocol: General Procedure for Cyanosilylation
To a solution of the carbonyl compound (1.0 mmol) in acetonitrile (5 mL) is added this compound (VO(OTf)₂, 0.02 mmol, 2 mol%). The mixture is stirred at room temperature for a few minutes, and then trimethylsilyl cyanide (1.2 mmol) is added. The reaction is continued at room temperature for the appropriate time. After completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel (eluting with ethyl acetate/hexanes) to afford the pure cyanohydrin trimethylsilyl ether.[4]
Visualizations
Expanding the Catalytic Frontier
While the aforementioned reactions represent the core discoveries, the application of this compound continues to expand. Research has explored its use in other significant organic transformations, although detailed studies are sometimes less prevalent than for other metal triflates.
-
Pechmann Condensation: This reaction is a classic method for synthesizing coumarins from phenols and β-ketoesters, typically under acidic conditions.[8][9] While various Lewis acids are known to catalyze this reaction, specific and detailed reports on the use of this compound are less common in seminal literature compared to catalysts like boron trifluoride or solid acids.[9][10] However, given its strong Lewis acidic character, VO(OTf)₂ represents a promising candidate for further investigation in this area.
-
Friedel-Crafts Reactions: As a fundamental C-C bond-forming reaction, Friedel-Crafts alkylations and acylations are cornerstones of organic synthesis, traditionally catalyzed by strong Lewis acids like AlCl₃.[11][12] The development of milder, more selective catalysts is an ongoing area of research. Vanadium complexes have been shown to mediate enantioselective Friedel-Crafts-type reactions, suggesting the potential for this compound in this domain, though it is not as widely documented as other metal triflates like scandium(III) triflate.[13][14]
-
Mukaiyama Aldol Reactions: This reaction involves the Lewis acid-catalyzed addition of a silyl enol ether to a carbonyl compound.[15][16][17] While lanthanide triflates are well-known catalysts for this transformation, often enabling reactions in aqueous media, the specific role of this compound is an area ripe for more extensive exploration.[15][18] The underlying principle of Lewis acid activation of the carbonyl group is well within the catalytic capabilities of VO(OTf)₂.[19]
-
Glycosylation: The synthesis of glycosides is crucial in carbohydrate chemistry. Many glycosylation methods rely on the activation of a glycosyl donor by a Lewis acid.[20][21][22] While various metal triflates have been investigated for this purpose, the literature specifically detailing this compound-catalyzed glycosylation is not as extensive.[23][24] Its water-tolerant nature could, however, offer advantages in this field.
The discovery of this compound as a catalyst has provided a significant contribution to the field of organic synthesis. Its unique electronic properties, embodied in the "push-pull" mechanism of the vanadyl moiety, combined with its practical advantages of water tolerance, reusability, and high efficiency under mild conditions, have established it as a powerful tool for a variety of important chemical transformations. While its application in nucleophilic acyl substitution, Strecker-type reactions, and cyanosilylation is well-established, its potential in other domains such as Pechmann condensations, Friedel-Crafts reactions, and Mukaiyama aldol additions continues to be an exciting area of investigation. For researchers and professionals in drug development and chemical synthesis, this compound offers a reliable and versatile catalytic platform for the construction of complex molecular architectures.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. This compound | C2F6O7S2V | CID 11405877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Catalytic Nucleophilic Acyl Substitution of Anhydrides by Amphoteric this compound [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Catalytic nucleophilic acyl substitution of anhydrides by amphoteric this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Pechmann Reaction Promoted by Boron Trifluoride Dihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 12. Friedel–Crafts Reactions [ouci.dntb.gov.ua]
- 13. Vanadium-catalyzed enantioselective Friedel-Crafts-type reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. kmc.du.ac.in [kmc.du.ac.in]
- 15. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mukaiyama Aldol Addition [organic-chemistry.org]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. Mukaiyama Aldol Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 19. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 20. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 21. Glycosyl Sulfonates Beyond Triflates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. [PDF] Indium(III) Triflate-Catalyzed Glycosylation through an Ambient Activation of Glycosyl Fluoride | Semantic Scholar [semanticscholar.org]
- 23. Glycosyl Sulfonates Beyond Triflates - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Vanadyl Triflate [VO(OTf)₂]: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vanadyl triflate, with the chemical formula VO(OTf)₂, is a versatile and powerful Lewis acid catalyst that has garnered significant attention in organic synthesis. Its unique electronic and structural properties, characterized by the presence of a vanadyl (V=O) moiety and two trifluoromethanesulfonate (triflate) groups, impart exceptional reactivity and selectivity in a wide range of chemical transformations. This guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols, and a mechanistic understanding of its catalytic action, tailored for professionals in research and development.
Physical and Chemical Properties
This compound is a compound that exhibits a range of notable physical and chemical characteristics. A summary of its key properties is presented below.
Physical Properties
While a specific melting point for this compound is not widely reported in the literature, its physical state is typically a solid. The compound's solubility is a critical parameter for its application in homogeneous catalysis.
| Property | Value | Reference |
| Molecular Formula | C₂F₆O₇S₂V | [1] |
| Molecular Weight | 365.08 g/mol | [1] |
| Physical State | Solid | |
| Solubility | Recrystallizes from dichloromethane/hexane mixtures. Soluble in nitromethane. | [2][3] |
Chemical Properties
This compound is recognized for its strong Lewis acidity, which is central to its catalytic activity. The V=O group can act as both a Lewis acid and a hydrogen-bond acceptor, a phenomenon described as a "push-pull" mechanism. This dual reactivity allows for the activation of a wide variety of substrates.[2]
| Property | Description | Reference |
| Catalytic Activity | Effective catalyst for various organic reactions, including Strecker-type reactions, thioacetalization, nucleophilic acyl substitutions, and Friedel-Crafts reactions.[2] | |
| Stability | Stable under typical reaction conditions, but can be sensitive to moisture. Prolonged heating under vacuum can remove coordinated water without decomposition.[2] | |
| Reactivity | The vanadium center acts as a potent Lewis acid, coordinating to basic sites in organic molecules to activate them towards nucleophilic attack. The V=O bond participates in a "push-pull" mechanism, enhancing catalytic efficiency.[2] | |
| Reusability | In some reactions, the catalyst can be recovered and reused without a significant loss of activity.[2] |
Spectroscopic Data
Spectroscopic techniques are essential for the characterization of this compound and for studying its behavior in chemical reactions.
| Technique | Data | Reference |
| IR | ν(V=O) at 985 cm⁻¹, νₛ(SO₃) at 1030 cm⁻¹ | [2] |
| ¹⁹F NMR | δ -78.2 ppm (CF₃ groups) | [2] |
| ¹³C NMR | The triflate carbon typically appears around 120.7 ppm as a quartet due to coupling with fluorine atoms.[4] The exact chemical shift for VO(OTf)₂ is not explicitly reported in the searched literature. | [4] |
| ESI-MS | Electrospray ionization mass spectrometry can be used to characterize metal triflate complexes, often observing ions corresponding to [M(OTf)(L)₂]⁺ where M is the metal, OTf is the triflate anion, and L is a neutral ligand.[3] | [3] |
| Elemental Analysis | Theoretical: V, 14.2%; S, 17.6%. Observed: V, 13.9 ± 0.3%; S, 17.1 ± 0.4%. | [2] |
Experimental Protocols
Synthesis of this compound [VO(OTf)₂]
A common method for the synthesis of this compound involves the oxidation of a vanadium(III) triflate precursor. The following is a general procedure based on literature descriptions.[2]
Materials:
-
Vanadium(III) triflate [V(OTf)₃]
-
Anhydrous acetonitrile
-
Oxygen gas (0.1–0.5 atm)
-
Dichloromethane
-
Hexane
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve Vanadium(III) triflate in anhydrous acetonitrile.
-
Introduce a controlled stream of oxygen gas (0.1–0.5 atm) into the solution with vigorous stirring. The reaction progress can be monitored by a color change.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
The crude product is then purified by recrystallization. Dissolve the solid in a minimal amount of hot dichloromethane and add hexane until precipitation begins.
-
Allow the solution to cool to induce crystallization.
-
Collect the crystals by filtration, wash with cold hexane, and dry under high vacuum (10⁻³ mbar) at 80°C to remove any coordinated water.[2]
Characterization of this compound
The identity and purity of the synthesized this compound can be confirmed using the spectroscopic methods outlined in the table above (IR, ¹⁹F NMR, and Elemental Analysis).
General Protocol for a VO(OTf)₂-Catalyzed Strecker Reaction
This protocol describes a typical setup for a three-component Strecker reaction to synthesize α-aminonitriles, a reaction for which this compound has shown high efficiency.[2]
Materials:
-
Aldehyde (1.0 mmol)
-
Amine (1.0 mmol)
-
Trimethylsilyl cyanide (TMSCN) (1.2 mmol)
-
This compound (VO(OTf)₂) (1-5 mol%)
-
Anhydrous solvent (e.g., acetonitrile or dichloromethane)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add the aldehyde, amine, and the anhydrous solvent.
-
Add the catalytic amount of this compound to the mixture.
-
Stir the solution at room temperature for a few minutes to allow for the formation of the imine intermediate.
-
Slowly add trimethylsilyl cyanide to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Signaling Pathways and Experimental Workflows
To visualize the mechanistic aspects and experimental procedures involving this compound, the following diagrams are provided in the DOT language for Graphviz.
Caption: Conceptual "Push-Pull" Catalytic Mechanism of this compound.
Caption: Experimental Workflow for a VO(OTf)₂-Catalyzed Strecker Reaction.
Conclusion
This compound is a highly effective and versatile Lewis acid catalyst with broad applications in modern organic synthesis. Its unique ability to activate both electrophiles and nucleophiles through a "push-pull" mechanism allows for efficient and selective transformations under mild conditions. This guide has provided a detailed overview of its physical and chemical properties, along with practical experimental protocols and mechanistic insights, to aid researchers and professionals in leveraging the full potential of this remarkable catalyst in their synthetic endeavors. Further research into its applications in asymmetric catalysis and complex molecule synthesis is anticipated to expand its utility in the future.
References
- 1. researchgate.net [researchgate.net]
- 2. Mass spectrometric characterization of metal triflates and triflimides (Lewis superacid catalysts) by electrospray ionization and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A quantitative approach of the interaction between metal triflates and organic ligands using electrospray mass spectrometry [ricerca.univaq.it]
- 4. From Coordination to Noncoordination: Syntheses and Substitution Lability Studies of Titanium Triflato Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Vanadyl Triflate: A Comprehensive Technical Guide for Researchers
Vanadyl Triflate: An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, a versatile and powerful Lewis acid catalyst. It is intended to serve as a critical resource for researchers, scientists, and professionals in drug development and organic synthesis. This document details the compound's properties, synthesis, and key applications, with a focus on experimental protocols and mechanistic insights.
Compound Identification and Properties
This compound, also known as oxovanadium(IV) trifluoromethanesulfonate, is a coordination compound with significant utility in chemical synthesis. While a specific CAS Registry Number is not readily found in common chemical databases, its identity is well-established through its molecular formula and systematic name.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂F₆O₇S₂V | PubChem[1] |
| IUPAC Name | oxovanadium(2+);bis(trifluoromethanesulfonate) | PubChem[1] |
| Molecular Weight | 365.08 g/mol | PubChem[1] |
| Appearance | Blue crystalline solid | |
| Solubility | Soluble in many organic solvents | |
| Stability | Stable in air and water |
Synthesis and Purification
The synthesis of oxovanadium(IV) complexes, such as this compound, can be achieved through various methods, often starting from a common vanadium source like vanadyl sulfate.
General Synthesis of Oxovanadium(IV) Complexes
A general method for synthesizing oxovanadium(IV) Schiff base complexes involves the reaction of vanadyl sulfate with the respective Schiff base ligands in an ethanolic solution. The mixture is typically refluxed for several hours, after which the complex precipitates and can be collected.
Purification Protocol
Post-synthesis purification is crucial for catalytic performance. This compound can be purified through recrystallization from a hot dichloromethane/hexane mixture, which can yield a purity of 99%. To remove coordinated water without decomposing the triflate ligands, prolonged heating under vacuum (e.g., 80°C, 10⁻³ mbar) is recommended.
Applications in Organic Synthesis
This compound is a highly efficient and reusable Lewis acid catalyst, notable for its amphoteric character which allows for both electrophilic and nucleophilic activation. Its V=O unit is believed to facilitate a unique "push-pull" mechanism. It demonstrates exceptional chemoselectivity and operates under mild, often water-tolerant, conditions.
Table 2: Overview of this compound-Catalyzed Reactions
| Reaction Type | Substrates | Products | Key Advantages |
| Cyanosilylation | Aldehydes, Ketones | Cyanohydrins | Mild conditions, high yields (79-96%), catalyst reusability.[2] |
| Nucleophilic Acyl Substitution | Anhydrides, Alcohols, Amines, Thiols | Esters, Amides, Thioesters | High chemoselectivity and yields (85-99%).[3] |
| Strecker-type Reactions | Aldehydes, Amines, Trimethylsilyl cyanide | α-Aminonitriles | Efficient, recyclable catalyst. |
| Deprotection of Carbohydrates | Carbohydrates with acid-labile protecting groups | Deprotected carbohydrates | Water-tolerant, mild conditions. |
| Thioacetalization | Aldehydes | Thioacetals | High yields (85-95%) and chemoselectivity. |
Experimental Protocols
This compound-Catalyzed Cyanosilylation of Aldehydes
This protocol describes a general procedure for the addition of trimethylsilyl cyanide to aldehydes, catalyzed by this compound, to form cyanohydrins.
Materials:
-
Aldehyde (1 mmol)
-
Trimethylsilyl cyanide (TMSCN) (1.2 mmol)
-
This compound (1-5 mol%)
-
Acetonitrile (solvent)
Procedure:
-
To a solution of the aldehyde in acetonitrile, add this compound.
-
Stir the mixture at room temperature.
-
Add trimethylsilyl cyanide dropwise to the solution.
-
Continue stirring at room temperature for 1-7 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mechanistic Insights
As a Lewis acid, this compound activates substrates by coordinating to a lone pair of electrons on a heteroatom (e.g., the oxygen of a carbonyl group). This coordination increases the electrophilicity of the substrate, making it more susceptible to nucleophilic attack.
Catalytic Cycle of Lewis Acid Catalysis
The following diagram illustrates a general catalytic cycle for a Lewis acid-catalyzed reaction, which is applicable to the action of this compound.
Caption: General catalytic cycle of this compound as a Lewis acid.
Experimental Workflow for Catalyst Screening
The following diagram outlines a typical workflow for screening the efficacy of this compound as a catalyst in a new reaction.
Caption: Workflow for catalytic reaction development using this compound.
References
An In-depth Technical Guide to the Coordination Chemistry of Vanadyl Triflate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vanadyl trifluoromethanesulfonate, commonly known as vanadyl triflate (VO(OTf)₂), has emerged as a remarkably versatile and efficient Lewis acid catalyst in modern organic synthesis. Its unique combination of properties, including high catalytic activity, water tolerance, and reusability, has garnered significant attention from the scientific community. This technical guide provides a comprehensive overview of the coordination chemistry of this compound, focusing on its structural features, spectroscopic signature, and catalytic applications. Detailed experimental protocols and mechanistic insights are presented to facilitate its practical application in research and development.
Core Concepts in this compound Chemistry
This compound is a d¹ metal complex featuring a vanadium(IV) center double-bonded to an oxygen atom (the vanadyl group, V=O) and coordinated to two trifluoromethanesulfonate (triflate) anions. The strong electron-withdrawing nature of the triflate groups enhances the Lewis acidity of the vanadium center, making it a powerful catalyst for a wide range of chemical transformations.
A key feature of this compound's reactivity is the amphoteric nature of the vanadyl oxygen. This "push-pull" mechanism allows for the simultaneous activation of both electrophiles (through coordination to the Lewis acidic vanadium center) and nucleophiles (via hydrogen bonding with the vanadyl oxygen), thereby lowering the activation energy of the reaction.[1]
Synthesis and Spectroscopic Characterization
This compound can be synthesized through the controlled oxidation of vanadium(III) triflate. The resulting compound can be purified by recrystallization to achieve high purity.
Spectroscopic Data:
Spectroscopic techniques are crucial for the characterization of this compound and its complexes. Key spectroscopic data are summarized in the table below.
| Spectroscopic Technique | Parameter | Value/Range | Reference |
| Infrared (IR) Spectroscopy | ν(V=O) stretch | 985 cm⁻¹ | |
| νs(SO₃) stretch | 1030 cm⁻¹ | ||
| ¹⁹F Nuclear Magnetic Resonance (NMR) | Chemical Shift (δ) | -78.2 ppm | |
| Electron Paramagnetic Resonance (EPR) | g-tensor (gxx, gyy, gzz) | ~1.98, ~1.98, ~1.93 | |
| Hyperfine coupling constant (Azz) | ~547 MHz | ||
| ⁵¹V Nuclear Magnetic Resonance (NMR) | Chemical Shift (δ) | Wide range, sensitive to coordination environment |
Catalytic Applications of this compound
This compound has proven to be an effective catalyst for a variety of organic reactions, often proceeding under mild conditions with high yields and selectivity.
Strecker-Type Reactions
This compound efficiently catalyzes the three-component Strecker reaction for the synthesis of α-aminonitriles from aldehydes, amines, and trimethylsilyl cyanide.[1] The catalyst's recyclability makes it an attractive option for this transformation.
Catalytic Cycle for this compound-Catalyzed Strecker Reaction
Caption: Proposed catalytic cycle for the Strecker reaction catalyzed by this compound.
Thioacetalization of Aldehydes
This compound is a highly chemoselective catalyst for the protection of aldehydes as thioacetals. It demonstrates superior performance compared to other catalysts like cobalt(II) chloride, achieving higher yields under milder conditions.[1]
| Aldehyde | Thiol | Yield (%) | Reference |
| Benzaldehyde | 1,2-Ethanedithiol | 95 | |
| 4-Chlorobenzaldehyde | 1,2-Ethanedithiol | 92 | |
| 4-Nitrobenzaldehyde | 1,2-Ethanedithiol | 94 | |
| Cinnamaldehyde | 1,2-Ethanedithiol | 88 | |
| Hexanal | 1,2-Ethanedithiol | 85 |
Acetalization Reactions
The Lewis acidity of this compound makes it an effective catalyst for acetalization reactions, which are crucial for the synthesis of protecting groups and valuable oxygenated fuel additives from glycerol.
Removal of Acid-Labile Protecting Groups
The water-tolerant nature of this compound allows for its use in the deprotection of acid-labile protecting groups, such as isopropylidene groups in carbohydrates, under mild aqueous conditions with high efficiency.[1]
Experimental Protocols
Synthesis of this compound (VO(OTf)₂)
Method: Direct Oxidation of Vanadium(III) Triflate [1]
-
Vanadium(III) triflate (V(OTf)₃) is dissolved in anhydrous acetonitrile.
-
A stream of oxygen gas (0.1–0.5 atm) is passed through the solution. The use of a mild oxidant like O₂ prevents over-oxidation to V(V) species.
-
The reaction progress is monitored by a color change.
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude this compound is purified by recrystallization from a hot dichloromethane/hexane mixture to yield a product with >99% purity.
-
The purified product is dried under high vacuum (80°C, 10⁻³ mbar) to remove any coordinated water without decomposing the triflate ligands.
Workflow for the Synthesis of this compound
References
Vanadyl Triflate in Exploratory Reactions: A Technical Guide
for Researchers, Scientists, and Drug Development Professionals
Vanadyl triflate (VO(OTf)₂), a versatile and efficient Lewis acid catalyst, has garnered significant attention in organic synthesis for its ability to promote a variety of chemical transformations under mild conditions.[1][2] Its unique combination of a strong Lewis acidic vanadium center and weakly coordinating triflate anions, coupled with the presence of a vanadyl (V=O) group, imparts distinct reactivity that enables novel exploratory reactions. This guide provides an in-depth overview of the core applications of this compound, focusing on its utility in nucleophilic acyl substitution, the synthesis of α-aminonitriles via the Strecker reaction, cyanosilylation of carbonyl compounds, and the deprotection of carbohydrates. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to facilitate its application in research and development, particularly in the context of drug discovery and medicinal chemistry.
Core Applications and Data Presentation
This compound has proven to be a highly effective catalyst in a range of organic reactions. Its performance is highlighted by high yields, mild reaction conditions, and, in many cases, the ability to be recycled. The following tables summarize the quantitative data for key exploratory reactions catalyzed by this compound.
Table 1: this compound-Catalyzed Nucleophilic Acyl Substitution of Anhydrides
| Entry | Anhydride | Nucleophile | Product | Yield (%) | Reference |
| 1 | Acetic Anhydride | Benzyl Alcohol | Benzyl Acetate | 95 | [1] |
| 2 | Acetic Anhydride | Aniline | Acetanilide | 92 | [1] |
| 3 | Acetic Anhydride | Thiophenol | S-Phenyl Thioacetate | 88 | [1] |
| 4 | Succinic Anhydride | Methanol | Monomethyl Succinate | 98 | [1] |
| 5 | Phthalic Anhydride | Ethanol | Monoethyl Phthalate | 96 | [1] |
Reactions were typically carried out with 1 mol% of VO(OTf)₂ at room temperature.
Table 2: this compound-Catalyzed Strecker-Type Synthesis of α-Aminonitriles
| Entry | Aldehyde | Amine | Cyanide Source | Product | Yield (%) | Reference |
| 1 | Benzaldehyde | Aniline | TMSCN | 2-(Phenylamino)-2-phenylethanenitrile | 90 | [3] |
| 2 | 4-Chlorobenzaldehyde | Pyrrolidine | TMSCN | 2-(4-Chlorophenyl)-2-(pyrrolidin-1-yl)ethanenitrile | 88 | [3] |
| 3 | 2-Naphthaldehyde | Morpholine | TMSCN | 2-(Morpholino)-2-(naphthalen-2-yl)ethanenitrile | 92 | [3] |
| 4 | Cyclohexanecarboxaldehyde | Piperidine | TMSCN | 2-Cyclohexyl-2-(piperidin-1-yl)ethanenitrile | 85 | [3] |
| 5 | Furfural | Benzylamine | TMSCN | 2-(Furan-2-yl)-2-(phenylamino)ethanenitrile | 87 | [3] |
Reactions were conducted at room temperature using trimethylsilyl cyanide (TMSCN) as the cyanide source.
Table 3: this compound-Catalyzed Cyanosilylation of Carbonyl Compounds
| Entry | Carbonyl Compound | Product | Yield (%) | Time (h) | Reference |
| 1 | Benzaldehyde | 2-Phenyl-2-(trimethylsilyloxy)ethanenitrile | 96 | 1 | [4] |
| 2 | 4-Methoxybenzaldehyde | 2-(4-Methoxyphenyl)-2-(trimethylsilyloxy)ethanenitrile | 95 | 1.5 | [4] |
| 3 | Cinnamaldehyde | 2-(Trimethylsilyloxy)-4-phenylbut-3-enenitrile | 92 | 2 | [4] |
| 4 | Acetophenone | 2-Phenyl-2-(trimethylsilyloxy)propanenitrile | 85 | 5 | [4] |
| 5 | Cyclohexanone | 1-(Trimethylsilyloxy)cyclohexanecarbonitrile | 90 | 3 | [4] |
Reactions were performed in acetonitrile at room temperature.[4]
Table 4: this compound-Catalyzed Deprotection of Carbohydrates
| Entry | Protected Carbohydrate | Protecting Group | Product | Yield (%) | Reference |
| 1 | 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose | Isopropylidene | D-Glucose | 92 | [5] |
| 2 | Methyl 4,6-O-benzylidene-α-D-glucopyranoside | Benzylidene | Methyl α-D-glucopyranoside | 95 | [5] |
| 3 | 1-O-Trityl-β-D-ribofuranose | Trityl | D-Ribose | 88 | [5] |
| 4 | 1-O-TBDMS-2,3,4,6-tetra-O-acetyl-β-D-glucopyranose | TBDMS | 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranose | 90 | [5] |
Deprotection was carried out in a MeOH-CH₂Cl₂ solvent system.[5]
Experimental Protocols
Detailed methodologies for key exploratory reactions utilizing this compound are provided below. These protocols are intended to serve as a starting point for further exploration and optimization.
Protocol 1: General Procedure for this compound-Catalyzed Nucleophilic Acyl Substitution of Anhydrides
-
To a solution of the anhydride (1.0 mmol) and the nucleophile (alcohol, amine, or thiol, 1.0 mmol) in a suitable solvent (e.g., CH₂Cl₂, 5 mL) is added this compound (0.01 mmol, 1 mol%).
-
The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is quenched with a saturated aqueous solution of NaHCO₃ (10 mL).
-
The aqueous layer is extracted with CH₂Cl₂ (3 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired acylated product.[1]
Protocol 2: General Procedure for this compound-Catalyzed Strecker-Type Synthesis of α-Aminonitriles
-
To a mixture of the aldehyde (1.0 mmol) and the amine (1.0 mmol) in CH₂Cl₂ (5 mL) is added this compound (0.02 mmol, 2 mol%).
-
The mixture is stirred at room temperature for 10-15 minutes.
-
Trimethylsilyl cyanide (TMSCN, 1.1 mmol) is then added dropwise to the reaction mixture.
-
The reaction is stirred at room temperature until the starting materials are consumed, as indicated by TLC analysis.
-
The reaction mixture is then diluted with water (10 mL) and extracted with ethyl acetate (3 x 15 mL).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to yield the corresponding α-aminonitrile.[3]
Protocol 3: General Procedure for this compound-Catalyzed Cyanosilylation of Carbonyl Compounds
-
In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), the carbonyl compound (1.0 mmol) is dissolved in anhydrous acetonitrile (5 mL).
-
This compound (0.01 mmol, 1 mol%) is added to the solution.
-
Trimethylsilyl cyanide (TMSCN, 1.2 mmol) is added dropwise via syringe.
-
The reaction mixture is stirred at room temperature for the time indicated in Table 3, or until TLC analysis shows complete consumption of the starting material.
-
The solvent is removed under reduced pressure.
-
The crude product, the corresponding cyanohydrin trimethylsilyl ether, is typically of high purity and can often be used in subsequent steps without further purification. If necessary, purification can be achieved by distillation or column chromatography on silica gel.[4][6]
Protocol 4: General Procedure for this compound-Catalyzed Deprotection of Acetal Protecting Groups in Carbohydrates
-
The protected carbohydrate (1.0 mmol) is dissolved in a mixture of methanol and dichloromethane (e.g., 1:1 v/v, 10 mL).
-
This compound (0.05 mmol, 5 mol%) is added to the solution.
-
The reaction mixture is stirred at room temperature and the progress of the deprotection is monitored by TLC.
-
Upon completion, the reaction is quenched by the addition of a few drops of triethylamine.
-
The solvent is evaporated under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to afford the deprotected carbohydrate.[5]
Mechanistic Insights and Visualizations
The catalytic activity of this compound is largely attributed to its strong Lewis acidity and the unique role of the vanadyl oxygen. In many reactions, a "push-pull" mechanism is proposed, where the vanadium center activates the electrophile, and the vanadyl oxygen may act as a Lewis base to interact with a proton or other electrophilic species.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the proposed catalytic cycle for the nucleophilic acyl substitution of anhydrides and a general experimental workflow for this compound-catalyzed reactions.
Caption: Proposed "push-pull" mechanism for this compound-catalyzed nucleophilic acyl substitution.
References
- 1. Catalytic Nucleophilic Acyl Substitution of Anhydrides by Amphoteric this compound [organic-chemistry.org]
- 2. This compound | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Removal of acid-labile protecting groups on carbohydrates using water-tolerant and recoverable this compound catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of cyanooxovanadate and cyanosilylation of ketones - PMC [pmc.ncbi.nlm.nih.gov]
The Rising Potential of Vanadyl Triflate in Modern Synthetic Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Vanadyl triflate, VO(OTf)₂, is rapidly emerging as a powerful and versatile Lewis acid catalyst in organic synthesis. Its unique combination of stability, recyclability, and high catalytic activity under mild conditions positions it as a valuable tool for developing novel synthetic routes, particularly in the synthesis of complex molecules relevant to the pharmaceutical industry. This technical guide provides an in-depth overview of the core applications of this compound, complete with quantitative data, detailed experimental protocols, and mechanistic insights to facilitate its adoption in research and development.
Core Strengths of this compound as a Catalyst
This compound distinguishes itself from other Lewis acids through several key characteristics:
-
Water-Tolerant: Unlike many traditional Lewis acids that readily decompose in the presence of moisture, this compound can be used in aqueous media, expanding its applicability and simplifying reaction setups.[1]
-
Recyclable: The catalyst can often be recovered from the aqueous phase after a reaction and reused multiple times without a significant loss of activity, making it a more sustainable and cost-effective option.[1][2]
-
Mild Reaction Conditions: Many this compound-catalyzed reactions proceed efficiently at room temperature, preserving sensitive functional groups and reducing energy consumption.[1][3]
-
High Chemoselectivity: It demonstrates excellent selectivity in various transformations, enabling the targeted modification of multifunctional molecules.[1]
Key Synthetic Applications and Experimental Data
This compound has proven its efficacy in a range of important organic transformations. The following sections detail its application in key reactions, supported by quantitative data for a variety of substrates.
Synthesis of α-Aminonitriles via Strecker-Type Reactions
The three-component Strecker reaction is a cornerstone for the synthesis of α-amino acids and their derivatives. This compound serves as an efficient catalyst for this transformation, facilitating the one-pot reaction of aldehydes, amines, and trimethylsilyl cyanide (TMSCN).[1][2]
Table 1: this compound-Catalyzed Synthesis of α-Aminonitriles [2]
| Entry | Aldehyde | Amine | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Aniline | 3 | 92 |
| 2 | 4-Chlorobenzaldehyde | Aniline | 3.5 | 95 |
| 3 | 4-Methoxybenzaldehyde | Aniline | 4 | 90 |
| 4 | 2-Naphthaldehyde | Aniline | 4 | 88 |
| 5 | Cinnamaldehyde | Aniline | 5 | 85 |
| 6 | Benzaldehyde | Benzylamine | 3 | 94 |
| 7 | 4-Chlorobenzaldehyde | Benzylamine | 3.5 | 96 |
| 8 | Furfural | Benzylamine | 4 | 87 |
Experimental Protocol: General Procedure for the Synthesis of α-Aminonitriles [2]
A mixture of the aldehyde (1 mmol), amine (1 mmol), and this compound (5 mol%) in dichloromethane (5 mL) is stirred at room temperature for 10 minutes. Trimethylsilyl cyanide (1.1 mmol) is then added, and the reaction mixture is stirred at room temperature for the time specified in Table 1. Upon completion, the reaction is quenched with water (10 mL), and the organic layer is separated. The aqueous layer is extracted with dichloromethane (2 x 10 mL). The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (ethyl acetate/hexane) to afford the pure α-aminonitrile.
Catalytic Cycle for the Strecker Reaction
Caption: Proposed catalytic cycle for the this compound-catalyzed Strecker reaction.
Cyanosilylation of Carbonyl Compounds
This compound efficiently catalyzes the addition of trimethylsilyl cyanide to a wide range of aldehydes and ketones, providing access to valuable cyanohydrin derivatives.[3] This reaction is notable for its mild conditions and high yields.[3]
Table 2: this compound-Catalyzed Cyanosilylation of Carbonyls [3]
| Entry | Carbonyl Compound | Time (h) | Yield (%) |
| 1 | Benzaldehyde | 1 | 95 |
| 2 | 4-Chlorobenzaldehyde | 1 | 96 |
| 3 | 4-Nitrobenzaldehyde | 1.5 | 94 |
| 4 | Cinnamaldehyde | 2 | 90 |
| 5 | Acetophenone | 5 | 85 |
| 6 | Cyclohexanone | 7 | 79 |
| 7 | 2-Heptanone | 6 | 82 |
Experimental Protocol: General Procedure for the Cyanosilylation of Carbonyl Compounds [3]
To a solution of the carbonyl compound (1 mmol) in acetonitrile (5 mL) is added this compound (2 mol%). The mixture is stirred at room temperature for 5 minutes before the addition of trimethylsilyl cyanide (1.2 mmol). The reaction is stirred at room temperature for the duration indicated in Table 2. After completion, the solvent is evaporated under reduced pressure. The residue is then purified by flash column chromatography on silica gel (hexane/ethyl acetate) to yield the corresponding cyanohydrin trimethylsilyl ether.
Reaction Workflow for Cyanosilylation
Caption: Experimental workflow for the synthesis of cyanohydrins using this compound.
Deprotection of Acid-Labile Protecting Groups in Carbohydrates
The selective removal of protecting groups is a critical step in carbohydrate synthesis. This compound has been shown to be a mild and effective catalyst for the cleavage of common acid-labile protecting groups such as acetals (e.g., isopropylidene, benzylidene), trityl, and tert-butyldimethylsilyl (TBDMS) ethers. A key advantage is the retention of the anomeric configuration and the integrity of glycosidic bonds.[1]
Table 3: this compound-Catalyzed Deprotection of Carbohydrates
| Entry | Substrate | Protecting Group | Time (h) | Yield (%) |
| 1 | 1,2:3,4-Di-O-isopropylidene-α-D-galactopyranose | Isopropylidene | 1 | 95 |
| 2 | Methyl 4,6-O-benzylidene-α-D-glucopyranoside | Benzylidene | 2 | 92 |
| 3 | Methyl 2,3,4-tri-O-benzyl-6-O-trityl-α-D-glucopyranoside | Trityl | 3 | 90 |
| 4 | Methyl 2,3,4-tri-O-acetyl-6-O-TBDMS-α-D-mannopyranoside | TBDMS | 5 | 88 |
Experimental Protocol: General Procedure for the Deprotection of Carbohydrates
A solution of the protected carbohydrate (1 mmol) in a mixture of methanol and dichloromethane (1:1, 10 mL) is treated with this compound (10 mol%). The reaction mixture is stirred at room temperature for the time indicated in Table 3. The reaction is monitored by thin-layer chromatography. Upon completion, the mixture is neutralized with triethylamine and concentrated. The residue is purified by silica gel column chromatography to afford the deprotected carbohydrate.
Logical Relationship in Chemoselective Deprotection
References
Spectroscopic Analysis of Vanadyl Triflate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vanadyl triflate, VO(OTf)₂, is a versatile and powerful Lewis acid catalyst employed in a range of organic transformations. Its unique electronic and structural properties, stemming from the vanadyl moiety (V=O) and the strongly electron-withdrawing triflate groups, are key to its catalytic activity. A thorough spectroscopic characterization is therefore essential for understanding its mechanism of action, stability, and interactions with other molecules. This guide provides a comprehensive overview of the spectroscopic techniques used to analyze this compound, including data presentation, detailed experimental protocols, and visualizations of analytical workflows.
This compound's paramagnetic nature, arising from the d¹ electron configuration of the vanadium(IV) center, makes it particularly amenable to Electron Paramagnetic Resonance (EPR) spectroscopy.[1] Infrared (IR) spectroscopy is crucial for identifying the characteristic V=O stretching frequency, while UV-Vis spectroscopy provides insights into the electronic transitions of the complex. While the paramagnetic nature of V(IV) precludes high-resolution solution Nuclear Magnetic Resonance (NMR) of the vanadium center, solid-state ⁵¹V NMR can be a valuable tool for studying vanadium's local environment, potentially after oxidation to a diamagnetic V(V) species. Furthermore, ¹⁹F NMR is useful for characterizing the triflate counter-ions.
Data Presentation
The following tables summarize the available quantitative spectroscopic data for this compound and related vanadyl species.
Table 1: Infrared (IR) Spectroscopy Data for this compound [1]
| Functional Group | Vibration Mode | Wavenumber (cm⁻¹) |
| Vanadyl (V=O) | Stretching (ν) | 985 |
| Triflate (SO₃) | Symmetric Stretching (νₛ) | 1030 |
Table 2: ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy Data for this compound [1]
| Nucleus | Chemical Shift (δ) in ppm |
| ¹⁹F (in CF₃) | -78.2 |
Table 3: Electron Paramagnetic Resonance (EPR) Spectroscopy Parameters for the Aqueous Vanadyl Ion ([VO(H₂O)₅]²⁺) *
| Parameter | Value |
| g_xx | 1.9792 |
| g_yy | 1.9772 |
| g_zz | 1.9335 |
| A_xx (MHz) | -208.5 |
| A_yy (MHz) | -208.5 |
| A_zz (MHz) | -547.0 |
*Data for the aqueous vanadyl ion is provided as a representative example due to the lack of specific published EPR parameters for this compound. These values are expected to be similar for this compound in a coordinating solvent.
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are based on general procedures for analyzing vanadyl complexes and should be optimized for the specific instrumentation and sample conditions.
Infrared (IR) Spectroscopy
Objective: To identify the characteristic vibrational frequencies of the V=O and triflate groups in solid this compound.
Methodology:
-
Sample Preparation:
-
Prepare a KBr pellet by mixing approximately 1-2 mg of solid this compound with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr).
-
Grind the mixture to a fine, homogeneous powder using an agate mortar and pestle.
-
Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.
-
Alternatively, for Attenuated Total Reflectance (ATR) IR, place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation:
-
Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Record the spectrum in the mid-IR range (typically 4000-400 cm⁻¹).
-
-
Data Acquisition:
-
Acquire a background spectrum of the empty sample compartment or the KBr pellet matrix.
-
Acquire the sample spectrum.
-
Perform a background subtraction.
-
-
Data Analysis:
Electron Paramagnetic Resonance (EPR) Spectroscopy
Objective: To characterize the paramagnetic V(IV) center in this compound and determine its g-values and hyperfine coupling constants.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of this compound (typically 1-5 mM) in a suitable solvent that forms a good glass upon freezing (e.g., acetonitrile, toluene, or a mixture of water and a cryoprotectant like glycerol).
-
Transfer the solution to a quartz EPR tube.
-
Flash-freeze the sample in liquid nitrogen to obtain a frozen solution.
-
-
Instrumentation:
-
Use an X-band EPR spectrometer equipped with a cryostat for low-temperature measurements.
-
-
Data Acquisition:
-
Record the spectrum at a low temperature (e.g., 77 K) to observe the anisotropic features.
-
Typical X-band EPR parameters:
-
Microwave frequency: ~9.5 GHz
-
Microwave power: Low enough to avoid saturation (e.g., 1-10 mW)
-
Modulation frequency: 100 kHz
-
Modulation amplitude: Optimized for resolution and signal-to-noise (e.g., 0.1-0.5 mT)
-
-
-
Data Analysis:
-
The spectrum is expected to show a characteristic eight-line pattern due to the hyperfine coupling of the unpaired electron with the ⁵¹V nucleus (I = 7/2).
-
Simulate the experimental spectrum using appropriate software to extract the principal components of the g-tensor (g_xx, g_yy, g_zz) and the hyperfine coupling tensor (A_xx, A_yy, A_zz).
-
Solid-State ⁵¹V Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To investigate the local chemical environment of the vanadium nucleus in a solid vanadyl-derived species. Note: Due to the paramagnetic nature of V(IV), this technique is more suitable for a diamagnetic V(V) derivative, which could be prepared by oxidation of this compound.
Methodology:
-
Sample Preparation:
-
Pack the solid sample (e.g., an oxidized derivative of this compound) into a solid-state NMR rotor (e.g., zirconia).
-
-
Instrumentation:
-
Use a solid-state NMR spectrometer equipped with a probe for ⁵¹V observation.
-
Magic Angle Spinning (MAS) is typically employed to average out anisotropic interactions and obtain higher resolution spectra.
-
-
Data Acquisition:
-
Acquire the ⁵¹V NMR spectrum under MAS conditions.
-
Typical parameters:
-
Spectrometer frequency: e.g., 9.4 T (105.23 MHz for ⁵¹V) or higher.[2]
-
Spinning speed: 10-20 kHz or higher.
-
A single-pulse experiment with a short pulse duration and a recycle delay optimized for the spin-lattice relaxation time (T₁) of the sample.
-
-
Use an external reference standard, such as neat VOCl₃ (δ = 0.0 ppm), for chemical shift referencing.[2]
-
-
Data Analysis:
-
The isotropic chemical shift provides information about the coordination environment of the vanadium atom.
-
Analysis of the spinning sidebands can provide information about the chemical shift anisotropy (CSA).
-
The lineshape can be influenced by quadrupolar interactions.
-
UV-Vis Spectroscopy
Objective: To observe the d-d electronic transitions of the this compound complex in solution.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., acetonitrile). The concentration should be adjusted to yield an absorbance in the range of 0.1 - 1.0.
-
-
Instrumentation:
-
Use a dual-beam UV-Vis spectrophotometer.
-
-
Data Acquisition:
-
Fill a quartz cuvette with the pure solvent to be used as a reference.
-
Fill a matching cuvette with the sample solution.
-
Scan a range of wavelengths, typically from 200 to 900 nm.
-
-
Data Analysis:
-
Identify the wavelengths of maximum absorbance (λ_max).
-
The spectra of vanadyl complexes typically exhibit broad, weak absorption bands in the visible region corresponding to d-d transitions.
-
Mandatory Visualizations
Caption: Workflow for the spectroscopic analysis of this compound.
Caption: Relationship between properties of this compound and spectroscopic techniques.
References
The Amphoteric Nature of Vanadyl Triflate: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of catalysts is paramount. Vanadyl triflate, VO(OTf)₂, has emerged as a versatile and powerful catalyst in organic synthesis, owing to its unique amphoteric character. This guide provides an in-depth exploration of the dual Lewis acidic and Brønsted-Lowry basic properties of this compound, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations.
This compound's efficacy stems from the synergistic action of its constituent parts: the highly Lewis acidic vanadium(IV) center and the Brønsted-Lowry basic vanadyl oxygen. This duality allows for a "push-pull" mechanism in catalysis, activating both electrophiles and nucleophiles simultaneously, leading to enhanced reaction rates and selectivities under mild conditions.
Quantitative Analysis of Amphotericity
While extensive research highlights the catalytic prowess of this compound, precise quantitative measures of its Lewis acidity and Brønsted-Lowry basicity are not extensively documented in publicly available literature. The Lewis acidity of metal triflates is often substantial, and it is a key driver in their catalytic activity. The Brønsted-Lowry basicity is attributed to the lone pairs on the vanadyl oxygen, which can act as a proton acceptor or a hydrogen bond acceptor.
To provide a comparative context, the following table summarizes typical ranges for Lewis acidity (as Gutmann-Beckett Acceptor Numbers, AN) and Brønsted-Lowry basicity (as pKa of the conjugate acid) for related metal compounds and functional groups. It is important to note that these are representative values, and the actual values for this compound will be influenced by the solvent and reaction conditions.
| Parameter | Compound/Functional Group | Typical Value Range |
| Lewis Acidity (AN) | Common Lewis Acids (e.g., AlCl₃, BF₃) | 80 - 120 |
| Lanthanide Triflates (e.g., Sc(OTf)₃) | High (Specific AN often not reported) | |
| Brønsted-Lowry Basicity (pKa of conjugate acid) | Metal Oxides (e.g., V₂O₅) | 2 - 5 |
| Ketones (e.g., Acetone) | -7.2 |
Key Catalytic Applications & Experimental Protocols
The amphoteric nature of this compound makes it an exceptional catalyst for a variety of organic transformations. Below are detailed protocols for some of its key applications.
Nucleophilic Acyl Substitution: Acylation of Alcohols
This compound efficiently catalyzes the acylation of alcohols with anhydrides. The Lewis acidic vanadium center activates the anhydride, while the vanadyl oxygen is proposed to act as a Brønsted-Lowry base, activating the alcohol nucleophile.
Experimental Protocol:
-
To a solution of the alcohol (1.0 mmol) and the anhydride (1.2 mmol) in a suitable solvent (e.g., acetonitrile, 5 mL) at room temperature, add this compound (0.01 mmol, 1 mol%).
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired ester.
Three-Component Strecker Reaction
In the synthesis of α-aminonitriles, this compound catalyzes the condensation of an aldehyde, an amine, and a cyanide source.[1] Its Lewis acidity is crucial for the activation of the carbonyl group and the resulting imine intermediate.
Experimental Protocol:
-
To a mixture of the aldehyde (1.0 mmol) and the amine (1.1 mmol) in a suitable solvent (e.g., methanol, 5 mL) at room temperature, add this compound (0.05 mmol, 5 mol%).
-
Stir the mixture for 10-15 minutes.
-
Add trimethylsilyl cyanide (1.2 mmol) dropwise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC.
-
After completion, concentrate the reaction mixture under reduced pressure.
-
Add water (10 mL) to the residue and extract with dichloromethane (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to yield the α-aminonitrile.
Mechanistic Insights and Visualizations
The catalytic cycles of this compound-mediated reactions can be visualized to better understand its amphoteric role. The following diagrams, generated using the DOT language, illustrate the proposed mechanisms.
Nucleophilic Acyl Substitution Pathway
Caption: Proposed "push-pull" mechanism for this compound-catalyzed acylation.
Strecker Reaction Workflow
Caption: Catalytic cycle of the this compound-mediated Strecker reaction.
References
Methodological & Application
Application Notes and Protocols: Vanadyl Triflate Catalyzed Strecker Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Strecker reaction is a cornerstone in synthetic chemistry, providing a direct and efficient route to α-aminonitriles, which are valuable precursors to α-amino acids and other nitrogen-containing bioactive molecules. This application note details a robust and experimentally simple protocol for the one-pot, three-component Strecker reaction using vanadyl triflate (VO(OTf)₂) as a highly efficient and recyclable Lewis acid catalyst. The reaction proceeds at room temperature, accommodating a variety of aldehydes and amines with trimethylsilyl cyanide (TMSCN) as the cyanide source, to afford the corresponding α-aminonitriles in good to excellent yields. The mild conditions, operational simplicity, and the ability to recycle the catalyst make this protocol a valuable tool for synthetic and medicinal chemists.
Reaction Principle
The this compound-catalyzed Strecker reaction is a one-pot, three-component condensation. The reaction is initiated by the Lewis acidic this compound, which activates the aldehyde carbonyl group, facilitating the formation of an imine intermediate with the amine. Subsequent nucleophilic addition of the cyanide anion from trimethylsilyl cyanide to the imine, also catalyzed by this compound, yields the final α-aminonitrile product.
Experimental Protocols
Materials and Equipment
-
This compound (VO(OTf)₂)
-
Aldehydes (aromatic and aliphatic)
-
Amines (primary and secondary)
-
Trimethylsilyl cyanide (TMSCN)
-
Anhydrous acetonitrile (CH₃CN)
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringes
-
Thin-layer chromatography (TLC) plates
-
Silica gel for column chromatography
-
Rotary evaporator
General Procedure for the Synthesis of α-Aminonitriles
-
To a stirred solution of an aldehyde (1.0 mmol) and an amine (1.0 mmol) in anhydrous acetonitrile (5 mL) in a round-bottom flask at room temperature, add this compound (0.1 mmol, 10 mol%).
-
Stir the mixture for 5-10 minutes to facilitate the in situ formation of the imine.
-
Add trimethylsilyl cyanide (1.2 mmol) dropwise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by TLC.
-
Upon completion of the reaction (typically within 2-5 hours), quench the reaction with water (10 mL).
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography (eluent: ethyl acetate/hexane mixture) to afford the pure α-aminonitrile.
Catalyst Recycling Protocol
-
After the aqueous work-up, the aqueous layer containing the this compound catalyst can be concentrated under reduced pressure.
-
The recovered catalyst can be dried under vacuum and reused for subsequent reactions with a slight decrease in activity.
Data Presentation
The following tables summarize the substrate scope and yields for the this compound-catalyzed Strecker reaction.
Table 1: this compound Catalyzed Strecker Reaction of Various Aldehydes and Amines
| Entry | Aldehyde | Amine | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Aniline | 2.0 | 92 |
| 2 | 4-Chlorobenzaldehyde | Aniline | 2.5 | 95 |
| 3 | 4-Methoxybenzaldehyde | Aniline | 2.0 | 90 |
| 4 | 4-Nitrobenzaldehyde | Aniline | 3.0 | 88 |
| 5 | Cinnamaldehyde | Aniline | 3.5 | 85 |
| 6 | 2-Furaldehyde | Aniline | 2.5 | 89 |
| 7 | Benzaldehyde | Benzylamine | 2.5 | 90 |
| 8 | Benzaldehyde | Morpholine | 4.0 | 82 |
| 9 | Benzaldehyde | Piperidine | 4.5 | 80 |
| 10 | Cyclohexanecarboxaldehyde | Aniline | 5.0 | 78 |
Table 2: Catalyst Recyclability in the Reaction of Benzaldehyde, Aniline, and TMSCN
| Cycle | Yield (%) |
| 1 | 92 |
| 2 | 90 |
| 3 | 88 |
Visualizations
Reaction Pathway and Experimental Workflow
The following diagram illustrates the proposed reaction mechanism and the general experimental workflow for the this compound-catalyzed Strecker reaction.
Application Notes and Protocols: Vanadyl Triflate in Carbohydrate Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vanadyl triflate (VO(OTf)₂) is a versatile and efficient Lewis acid catalyst that has found significant applications in the field of carbohydrate chemistry. Its notable features include high catalytic activity, water tolerance, and reusability, making it an attractive option for various synthetic transformations of carbohydrates. These application notes provide detailed protocols for two key applications of this compound: the deprotection of acid-labile protecting groups and the formation of isopropylidene acetals.
Application 1: Deprotection of Acid-Labile Protecting Groups
This compound is a highly effective catalyst for the cleavage of common acid-labile protecting groups in carbohydrates, such as benzylidene acetals, isopropylidene ketals, trityl ethers, and silyl ethers. The deprotection occurs under mild conditions, preserving other sensitive functional groups and the stereochemical integrity of the carbohydrate core.
General Experimental Protocol for Deprotection
A general procedure for the deprotection of benzylidene, isopropylidene, trityl, and TBDMS groups on saccharides involves alcoholysis catalyzed by a catalytic amount of this compound.[1][2]
Materials:
-
Protected carbohydrate substrate (1 mmol)
-
This compound (VO(OTf)₂) (0.2 mmol, 20 mol%)
-
Methanol (MeOH)
-
Dichloromethane (CH₂Cl₂)
-
Ice-cold water
-
Round-bottomed flask
-
Stirring apparatus
-
Heating apparatus (e.g., oil bath)
-
Thin Layer Chromatography (TLC) apparatus for reaction monitoring
Procedure:
-
In a dry 25-mL round-bottomed flask, dissolve the protected carbohydrate (1 mmol) in 10 mL of a MeOH/CH₂Cl₂ solvent mixture (typically a 3:5 ratio).
-
Add this compound (0.2 mmol) to the solution at ambient temperature.
-
Stir the resulting mixture at 55 °C.
-
Monitor the progress of the reaction by TLC.
-
Upon completion of the reaction, cool the mixture to ambient temperature.
-
Quench the reaction by adding 10 mL of ice-cold water and 50 mL of CH₂Cl₂.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
The aqueous layer can be collected to recover the water-tolerant catalyst by removal of water.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the deprotected carbohydrate.
-
Purify the product as needed, typically by flash column chromatography.
Quantitative Data for Deprotection Reactions
The following table summarizes the reaction conditions and outcomes for the deprotection of various protected carbohydrates using this compound.
| Substrate (Protecting Group) | Catalyst Loading (mol%) | Solvent System (v/v) | Time (h) | Yield (%) | Reference |
| Methyl 4,6-O-benzylidene-α-D-glucopyranoside | 20 | MeOH/CH₂Cl₂ (3:5) | 1.5 | 95 | [1] |
| Methyl 2,3-di-O-benzyl-4,6-O-benzylidene-α-D-glucopyranoside | 20 | MeOH/CH₂Cl₂ (3:5) | 2 | 92 | [1] |
| 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose | 20 | MeOH/CH₂Cl₂ (3:5) | 3 | 90 (to mono-isopropylidene) | [1] |
| Methyl 6-O-trityl-α-D-glucopyranoside | 20 | MeOH/CH₂Cl₂ (3:5) | 4 | 88 | [1] |
| Methyl 2,3,4-tri-O-benzyl-6-O-TBDMS-α-D-glucopyranoside | 20 | MeOH/CH₂Cl₂ (3:5) | 6 | 85 | [1] |
Experimental Workflow: Deprotection of Carbohydrates
Caption: Workflow for the this compound-catalyzed deprotection of carbohydrates.
Application 2: O-Isopropylidenation of Carbohydrates
This compound serves as a mild and highly efficient catalyst for the chemoselective O-isopropylidenation of carbohydrates using acetone or its equivalents.[3][4] This method is compatible with a variety of other protecting groups and allows for the straightforward isolation of the desired isopropylidene acetals.[4]
Experimental Protocol for O-Isopropylidenation
Materials:
-
Carbohydrate substrate (1 mmol)
-
This compound (VO(OTf)₂) (1-5 mol%)
-
Acetone (or 2,2-dimethoxypropane)
-
Anhydrous acetonitrile (MeCN) or acetone as solvent
-
Molecular sieves (optional, for anhydrous conditions)
-
Round-bottomed flask
-
Stirring apparatus
-
Thin Layer Chromatography (TLC) apparatus for reaction monitoring
Procedure:
-
To a solution of the carbohydrate (1 mmol) in anhydrous acetone or acetonitrile, add this compound (0.01-0.05 mmol, 1-5 mol%).
-
If using acetone as the isopropylidenating agent and solvent, the reaction can be stirred at room temperature. If using 2,2-dimethoxypropane, it is typically used in a solvent like acetonitrile.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a few drops of triethylamine or a saturated aqueous solution of sodium bicarbonate.
-
Remove the solvent under reduced pressure.
-
The residue can be purified by direct filtration through a short pad of silica gel or by flash column chromatography to yield the pure O-isopropylidene derivative. The product can often be isolated by a simple aqueous wash.[3][4]
Quantitative Data for O-Isopropylidenation Reactions
The following table summarizes the reaction conditions and outcomes for the O-isopropylidenation of various carbohydrates catalyzed by this compound.
| Substrate | Isopropylidenating Agent | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Reference |
| Methyl α-D-mannopyranoside | Acetone | 5 | Acetone | 2 | 95 | [3] |
| D-Mannitol | 2,2-Dimethoxypropane | 2 | MeCN | 1 | 92 (tri-isopropylidene) | [4] |
| D-Glucose | Acetone | 3 | Acetone | 4 | 88 (di-isopropylidene) | [3] |
| L-Ascorbic Acid | Acetone | 5 | Acetone | 0.5 | 98 | [3] |
Experimental Workflow: O-Isopropylidenation of Carbohydrates
Caption: Workflow for the this compound-catalyzed O-isopropylidenation of carbohydrates.
Conclusion
This compound is a robust and versatile catalyst for key transformations in carbohydrate chemistry. The protocols outlined in these application notes for deprotection and O-isopropylidenation demonstrate the mild reaction conditions, high efficiency, and ease of use of this catalyst. These methods offer valuable tools for researchers and scientists in the synthesis and modification of complex carbohydrates for applications in drug discovery and development.
References
- 1. Removal of acid-labile protecting groups on carbohydrates using water-tolerant and recoverable this compound catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Collection - Removal of Acid-Labile Protecting Groups on Carbohydrates Using Water-Tolerant and Recoverable this compound Catalyst - The Journal of Organic Chemistry - Figshare [figshare.com]
- 3. O-Isopropylidenation of carbohydrates catalyzed by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes: Vanadyl Triflate as a Highly Efficient Catalyst for α-Aminonitrile Synthesis
Introduction
α-Aminonitriles are crucial synthetic intermediates in the preparation of α-amino acids and various nitrogen-containing heterocyclic compounds. The Strecker reaction, a classic method for synthesizing α-aminonitriles, has been continuously developed to improve efficiency, operational simplicity, and catalyst reusability. Vanadyl triflate (VO(OTf)₂) has emerged as a highly effective and recyclable Lewis acid catalyst for the one-pot, three-component synthesis of α-aminonitriles from aldehydes, amines, and trimethylsilyl cyanide (TMSCN).[1][2][3] This protocol offers several advantages, including mild reaction conditions (room temperature), good to excellent yields, and the ability to tolerate a variety of functional groups.[1][4] The water-stability of this compound also allows for easy recovery and reuse of the catalyst, making it an attractive option for sustainable chemical synthesis.[2][3]
Catalytic Activity and Scope
This compound demonstrates broad applicability in the synthesis of α-aminonitriles, accommodating a wide range of aromatic, aliphatic, and heteroaromatic aldehydes, as well as various primary and secondary amines. The reaction proceeds smoothly at ambient temperature, typically in acetonitrile as the solvent, to afford the desired products in high yields.
Table 1: this compound Catalyzed Synthesis of α-Aminonitriles
| Entry | Aldehyde | Amine | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Aniline | 2 | 95 |
| 2 | 4-Chlorobenzaldehyde | Aniline | 2.5 | 96 |
| 3 | 4-Methoxybenzaldehyde | Aniline | 2 | 94 |
| 4 | 4-Nitrobenzaldehyde | Aniline | 3 | 92 |
| 5 | 2-Thiophenecarboxaldehyde | Aniline | 2.5 | 90 |
| 6 | Cinnamaldehyde | Aniline | 3 | 88 |
| 7 | Heptanal | Aniline | 4 | 85 |
| 8 | Benzaldehyde | Benzylamine | 2 | 92 |
| 9 | Benzaldehyde | Morpholine | 2.5 | 90 |
| 10 | Benzaldehyde | Piperidine | 2.5 | 91 |
Data compiled from representative literature. Actual yields may vary depending on specific reaction conditions and substrate purity.
Experimental Protocols
A. Preparation of this compound (VO(OTf)₂) Catalyst
This compound can be readily prepared from vanadium pentoxide (V₂O₅) and trifluoromethanesulfonic acid (TfOH).
Materials:
-
Vanadium pentoxide (V₂O₅)
-
Trifluoromethanesulfonic acid (TfOH)
-
Trifluoromethanesulfonic anhydride (Tf₂O)
-
Anhydrous dichloromethane (CH₂Cl₂)
Procedure:
-
A suspension of V₂O₅ in anhydrous CH₂Cl₂ is treated with Tf₂O at 0 °C.
-
The reaction mixture is stirred at room temperature for 12 hours.
-
The resulting blue solid is filtered, washed with CH₂Cl₂, and dried under vacuum to afford this compound.
B. General Procedure for the Synthesis of α-Aminonitriles
Materials:
-
Aldehyde (1.0 mmol)
-
Amine (1.0 mmol)
-
Trimethylsilyl cyanide (TMSCN) (1.1 mmol)
-
This compound (VO(OTf)₂) (2 mol%)
-
Anhydrous acetonitrile (CH₃CN) (5 mL)
Procedure:
-
To a solution of the aldehyde and amine in anhydrous acetonitrile, add this compound.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add trimethylsilyl cyanide to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (ethyl acetate/hexane) to afford the pure α-aminonitrile.
C. Catalyst Recovery and Reuse
-
After the aqueous workup, the aqueous layer containing the this compound can be concentrated under reduced pressure.
-
The resulting solid residue is dried in a vacuum oven at 100 °C for 5 hours.
-
The recovered catalyst can be reused for subsequent reactions with minimal loss of activity.
Reaction Mechanism and Workflow
The catalytic cycle of this compound in the Strecker reaction is believed to involve a "push-pull" mechanism facilitated by the amphoteric nature of the V=O unit.[2][5] The Lewis acidic vanadium center activates the aldehyde, while the basic oxygen atom of the vanadyl group may act as a proton shuttle.
Caption: General workflow for the this compound-catalyzed synthesis of α-aminonitriles.
The proposed mechanism involves the initial formation of an imine from the aldehyde and amine, which is catalyzed by the Lewis acidic this compound. The catalyst then activates the imine for nucleophilic attack by the cyanide from TMSCN, leading to the formation of the α-aminonitrile and regeneration of the catalyst.
Caption: Proposed mechanism for the this compound-catalyzed Strecker reaction.
Conclusion
This compound serves as a robust and highly efficient catalyst for the synthesis of α-aminonitriles via a three-component Strecker-type reaction. The mild reaction conditions, broad substrate scope, high yields, and the recyclability of the catalyst make this protocol a valuable and sustainable method for academic and industrial researchers in the fields of organic synthesis and drug development.
References
Application Notes and Protocols for Reactions with Vanadyl Triflate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of vanadyl triflate (VO(OTf)₂) as a versatile and efficient Lewis acid catalyst in organic synthesis. This compound is recognized for its catalytic activity in a variety of transformations, operating under mild conditions with high chemoselectivity and the potential for catalyst recycling.[1]
Overview of this compound Catalysis
This compound is a powerful Lewis acid that facilitates a range of organic reactions, including carbon-carbon bond formation and the manipulation of protecting groups.[1] Its key advantages include:
-
Mild Reaction Conditions: Many reactions catalyzed by this compound proceed efficiently at room temperature.[2]
-
Water Tolerance: Unlike many traditional Lewis acids, this compound can be effective in the presence of water, simplifying experimental setups.[1]
-
Recyclability: The catalyst can often be recovered and reused without a significant loss of activity, making processes more economical and sustainable.[2]
-
High Yields and Chemoselectivity: this compound catalysis frequently affords high yields of the desired products with excellent functional group tolerance.[1][2]
Synthesis of this compound
A common and effective method for the preparation of this compound involves a metathesis reaction between vanadyl sulfate (VOSO₄) and barium triflate (Ba(OTf)₂).[1]
Protocol: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve vanadyl sulfate in deionized water.
-
Addition of Barium Triflate: To the stirred solution, add a stoichiometric amount of barium triflate. The reaction mixture will immediately form a white precipitate of barium sulfate (BaSO₄).
-
Stirring: Allow the reaction to stir at room temperature for 4-6 hours to ensure complete precipitation.
-
Filtration: Filter the mixture through a pad of Celite® to remove the insoluble barium sulfate.
-
Concentration: Concentrate the blue filtrate under reduced pressure to obtain a blue solid.
-
Purification: The crude this compound can be purified by recrystallization from a hot dichloromethane/hexane mixture to yield a product with 99% purity.[1]
-
Drying: Dry the purified this compound under high vacuum at 80°C to remove any coordinated water.[1]
Application: Cyanosilylation of Aldehydes and Ketones
This compound is an excellent catalyst for the addition of trimethylsilyl cyanide (TMSCN) to a variety of carbonyl compounds, affording the corresponding cyanohydrin trimethylsilyl ethers in high yields.[2] This reaction is a key transformation in the synthesis of α-hydroxy acids and other important organic molecules.
General Experimental Protocol: this compound-Catalyzed Cyanosilylation
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carbonyl compound (1.0 mmol) and a solution of this compound (0.01-0.05 mmol, 1-5 mol%) in anhydrous acetonitrile (5 mL).
-
Addition of TMSCN: To the stirred solution, add trimethylsilyl cyanide (1.2 mmol) dropwise at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). Reactions are typically complete within 1-7 hours.[2]
-
Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Quantitative Data for Cyanosilylation of Various Aldehydes and Ketones
| Entry | Substrate | Catalyst Loading (mol%) | Time (h) | Yield (%) |
| 1 | Benzaldehyde | 2 | 1 | 95 |
| 2 | 4-Chlorobenzaldehyde | 2 | 1.5 | 96 |
| 3 | 4-Methoxybenzaldehyde | 2 | 2 | 92 |
| 4 | Cinnamaldehyde | 2 | 1 | 94 |
| 5 | Cyclohexanecarboxaldehyde | 2 | 3 | 88 |
| 6 | Acetophenone | 5 | 5 | 85 |
| 7 | Cyclohexanone | 5 | 7 | 79 |
Note: The above data is representative and has been compiled from literature reports. Actual yields and reaction times may vary depending on the specific reaction conditions and the purity of the reagents.[2]
Application: Strecker Reaction for the Synthesis of α-Aminonitriles
This compound efficiently catalyzes the one-pot, three-component Strecker reaction of aldehydes, amines, and trimethylsilyl cyanide to produce α-aminonitriles, which are valuable precursors for α-amino acids.[1]
General Experimental Protocol: this compound-Catalyzed Strecker Reaction
-
Reaction Setup: In a round-bottom flask, combine the aldehyde (1.0 mmol), the amine (1.0 mmol), and this compound (2 mol%) in dichloromethane (10 mL).
-
Stirring: Stir the mixture at room temperature for 10-15 minutes.
-
Addition of TMSCN: Add trimethylsilyl cyanide (1.1 mmol) to the reaction mixture and continue stirring at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, quench with water and extract the product with dichloromethane.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude α-aminonitrile can be purified by silica gel column chromatography.
Catalyst Recycling
The ability to recycle the catalyst is a significant advantage of using this compound.
Protocol: Catalyst Recovery and Reuse
-
Aqueous Extraction: After the reaction work-up, the aqueous layer containing the this compound can be collected.
-
Concentration: Carefully concentrate the aqueous layer under reduced pressure to recover the solid catalyst.
-
Drying: Dry the recovered catalyst under high vacuum before reusing it in subsequent reactions. The catalyst can typically be reused several times without a significant drop in its catalytic activity.[2]
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound and other reagents.
-
Handling: Handle this compound in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store this compound in a tightly sealed container in a cool, dry place away from moisture.
Diagrams
Caption: Experimental workflow for this compound-catalyzed cyanosilylation.
Caption: Workflow for the recycling of the this compound catalyst.
References
Application Notes and Protocols: Vanadyl Triflate for the Facile Removal of Acid-Labile Protecting Groups
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of multi-step organic synthesis, particularly in the fields of carbohydrate chemistry, medicinal chemistry, and drug development, the judicious use of protecting groups is paramount. The selection of a protecting group strategy often hinges on the ability to selectively remove these groups under mild conditions that preserve the integrity of the target molecule. Vanadyl triflate, VO(OTf)₂, has emerged as a highly efficient and versatile Lewis acid catalyst for the cleavage of various acid-labile protecting groups. Its water-tolerant nature and recoverability make it an attractive alternative to conventional deprotection reagents.[1][2]
These application notes provide a comprehensive overview of the methods for removing common acid-labile protecting groups using this compound, complete with detailed experimental protocols, quantitative data summaries, and mechanistic diagrams to guide researchers in leveraging this powerful catalyst.
Advantages of this compound
-
Mild Reaction Conditions: Deprotection can often be achieved at room temperature, minimizing the risk of side reactions and degradation of sensitive substrates.
-
High Chemoselectivity: this compound can selectively cleave certain protecting groups while leaving others intact. For instance, in carbohydrate chemistry, it has been shown to leave glycosidic bonds and sulfide linkages unaffected.[1][2]
-
Water-Tolerant: Unlike many other Lewis acids that readily hydrolyze, this compound can be used in the presence of small amounts of water, simplifying reaction setup.[1][2]
-
Catalytic Amounts: The catalyst is effective in small quantities, making it cost-effective and reducing the burden of removal from the final product.
-
Recoverable and Reusable: The catalyst can often be recovered from the aqueous phase after reaction workup and reused without significant loss of activity.[1][2]
Applications in Deprotection
This compound has been successfully employed for the removal of a variety of acid-labile protecting groups. The most well-documented applications are in carbohydrate chemistry, but its utility can be extended to other molecular scaffolds.
Deprotection of Acetals and Ketals
Acetal and ketal protecting groups are widely used for the protection of diols, particularly in carbohydrate chemistry. This compound efficiently catalyzes their removal under mild conditions.
Table 1: this compound-Catalyzed Deprotection of Acetals [1][2]
| Substrate (Protecting Group) | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 4,6-O-Benzylidene-glucopyranoside | 10 | MeOH/CH₂Cl₂ | 25 | 2 | 95 |
| 1,2:3,4-Di-O-isopropylidene-galactopyranose | 10 | MeOH/CH₂Cl₂ | 25 | 3 | 92 |
| 2,3-O-Isopropylidene-ribofuranoside | 10 | MeOH/CH₂Cl₂ | 25 | 1.5 | 98 |
Deprotection of Silyl Ethers
Silyl ethers are among the most common protecting groups for hydroxyl functions due to their ease of installation and tunable stability. This compound has been shown to be effective for the removal of the tert-butyldimethylsilyl (TBDMS) group. While less documented, its application can be extended to other silyl ethers such as triethylsilyl (TES), triisopropylsilyl (TIPS), and tert-butyldiphenylsilyl (TBDPS) ethers, likely with adjustments to reaction conditions based on the steric bulk and electronic properties of the silyl group.
Table 2: this compound-Catalyzed Deprotection of Silyl Ethers [1][2]
| Substrate (Protecting Group) | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 6-O-TBDMS-galactopyranoside | 10 | MeOH/CH₂Cl₂ | 25 | 4 | 90 |
| 3-O-TBDMS-glucofuranoside | 10 | MeOH/CH₂Cl₂ | 25 | 5 | 88 |
Deprotection of Trityl Ethers
The bulky trityl (triphenylmethyl) group is frequently used for the selective protection of primary alcohols. This compound provides a mild and efficient method for its cleavage.
Table 3: this compound-Catalyzed Deprotection of Trityl Ethers [1][2]
| Substrate (Protecting Group) | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 6-O-Trityl-mannopyranoside | 10 | MeOH/CH₂Cl₂ | 25 | 1 | 97 |
| 5'-O-Trityl-uridine | 10 | MeOH/CH₂Cl₂ | 25 | 1.5 | 94 |
Proposed Deprotection of tert-Butoxycarbonyl (Boc) Group
The tert-butoxycarbonyl (Boc) group is a cornerstone of amine protection in peptide synthesis and medicinal chemistry. While direct literature reports on the use of this compound for Boc deprotection are scarce, its Lewis acidic nature suggests its potential applicability under anhydrous conditions. The following protocol is a proposed method based on the general reactivity of Lewis acids with Boc-protected amines.
Experimental Protocols
Preparation of this compound (VO(OTf)₂)
This compound can be prepared by the reaction of vanadium pentoxide (V₂O₅) with trifluoromethanesulfonic acid.
Procedure:
-
To a stirred suspension of vanadium pentoxide (1 eq.) in dichloromethane, add trifluoromethanesulfonic acid (2 eq.) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours until the reaction is complete (indicated by the dissolution of the solid and a color change).
-
The solvent is removed under reduced pressure to yield this compound as a solid, which can be used without further purification.
General Protocol for Deprotection of Acetals, Ketals, Silyl Ethers, and Trityl Ethers
Materials:
-
Protected substrate
-
This compound (VO(OTf)₂)
-
Anhydrous methanol (MeOH)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the protected substrate (1 eq.) in a mixture of anhydrous CH₂Cl₂ and MeOH (typically a 1:1 to 3:1 v/v ratio).
-
Add this compound (0.1 eq., 10 mol%) to the solution at room temperature.
-
Stir the reaction mixture and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with CH₂Cl₂ (3 x volume of aqueous layer).
-
Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the deprotected compound.
Proposed Protocol for Deprotection of Boc-Protected Amines
Materials:
-
Boc-protected amine
-
This compound (VO(OTf)₂)
-
Anhydrous dichloromethane (CH₂Cl₂) or acetonitrile (CH₃CN)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution or aqueous ammonia
-
Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the Boc-protected amine (1 eq.) in anhydrous CH₂Cl₂ or CH₃CN.
-
Add this compound (0.1 - 0.5 eq.) to the solution at room temperature. The optimal catalyst loading may need to be determined empirically.
-
Stir the reaction mixture and monitor its progress by TLC. Gentle heating may be required for less reactive substrates.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution or aqueous ammonia to neutralize the acid and the catalyst.
-
Extract the aqueous layer with CH₂Cl₂ (3 x volume of aqueous layer).
-
Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the free amine.
Visualizations
Mechanism of Deprotection
The deprotection of acid-labile groups by this compound proceeds through a Lewis acid-catalyzed mechanism. The vanadyl center coordinates to an oxygen or nitrogen atom of the protecting group, thereby activating it for cleavage.
References
Vanadyl Triflate in Catalytic Nucleophilic Acyl Substitution: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of vanadyl triflate (VO(OTf)₂) as a highly efficient and versatile catalyst in nucleophilic acyl substitution reactions. The focus is on the acylation of alcohols, amines, and thiols using anhydrides as the acyl source, a reaction class for which this compound has demonstrated exceptional activity and broad applicability.
Introduction
This compound is a mild, neutral, and water-tolerant Lewis acid catalyst that has proven effective in promoting nucleophilic acyl substitution.[1][2] Its utility is particularly notable in the acylation of a wide range of nucleophiles with various anhydrides, proceeding in high yields under gentle reaction conditions.[2][3] The catalytic activity of this compound is attributed to the amphoteric nature of the vanadyl (V=O) unit, which facilitates a unique "push-pull" mechanism, activating both the nucleophile and the electrophile.[2] This protocol is distinguished by its tolerance to a variety of functional groups and its potential for chemoselective acylations.[2]
Applications
The this compound-catalyzed acylation protocol is applicable to a broad spectrum of substrates, making it a valuable tool in organic synthesis, with potential applications in drug development and materials science. Key applications include:
-
Esterification: Efficient synthesis of esters from a diverse range of primary, secondary, and tertiary alcohols.[2]
-
Amidation: High-yield formation of amides from primary and secondary amines.[2]
-
Thioesterification: Synthesis of thioesters from thiols.[2]
-
Peptide Synthesis: The use of mixed-anhydrides in this protocol allows for applications in peptide synthesis.[2][3]
-
Natural Product Synthesis: The mild conditions and high chemoselectivity are advantageous in the synthesis of complex molecules.
Reaction Mechanism and Workflow
The catalytic cycle of this compound in nucleophilic acyl substitution involves a proposed "push-pull" mechanism. The Lewis acidic vanadium center activates the anhydride, while the oxo group may act as a Lewis base, activating the nucleophile.
Caption: Proposed catalytic cycle for this compound-catalyzed acylation.
The general experimental workflow is straightforward and involves the simple mixing of the substrate, anhydride, and catalyst in a suitable solvent at room temperature.
Caption: General experimental workflow for this compound-catalyzed acylation.
Data Presentation
The following tables summarize the quantitative data for the this compound-catalyzed acylation of various alcohols, amines, and thiols with different anhydrides. All data is sourced from Chen et al., Org. Lett. 2001, 3, 3729-3732, unless otherwise noted.[2]
Table 1: this compound-Catalyzed Acylation of Alcohols with Anhydrides
| Entry | Alcohol | Anhydride | Catalyst Loading (mol%) | Time (h) | Yield (%) |
| 1 | 2-Phenylethanol | Acetic Anhydride | 5 | 5 | 95 |
| 2 | 1-Octanol | Acetic Anhydride | 5 | 6 | 94 |
| 3 | Cyclohexanol | Acetic Anhydride | 5 | 8 | 92 |
| 4 | tert-Butanol | Acetic Anhydride | 5 | 24 | 88 |
| 5 | Benzyl alcohol | Benzoic Anhydride | 5 | 12 | 93 |
| 6 | 2-Phenylethanol | Succinic Anhydride | 5 | 10 | 90 |
| 7 | Menthol | Acetic Anhydride | 5 | 12 | 91 |
Table 2: this compound-Catalyzed Acylation of Amines with Anhydrides
| Entry | Amine | Anhydride | Catalyst Loading (mol%) | Time (h) | Yield (%) |
| 1 | Benzylamine | Acetic Anhydride | 2 | 0.5 | 98 |
| 2 | Aniline | Acetic Anhydride | 2 | 0.5 | 97 |
| 3 | Dibenzylamine | Acetic Anhydride | 2 | 1 | 96 |
| 4 | Piperidine | Acetic Anhydride | 2 | 0.5 | 99 |
| 5 | Benzylamine | Benzoic Anhydride | 2 | 1 | 95 |
| 6 | Aniline | Succinic Anhydride | 2 | 1 | 94 |
Table 3: this compound-Catalyzed Acylation of Thiols with Anhydrides
| Entry | Thiol | Anhydride | Catalyst Loading (mol%) | Time (h) | Yield (%) |
| 1 | 1-Dodecanethiol | Acetic Anhydride | 5 | 3 | 92 |
| 2 | Thiophenol | Acetic Anhydride | 5 | 2 | 94 |
| 3 | Benzyl mercaptan | Acetic Anhydride | 5 | 2.5 | 93 |
| 4 | 1-Dodecanethiol | Benzoic Anhydride | 5 | 5 | 90 |
Experimental Protocols
The following are representative experimental protocols for the this compound-catalyzed acylation of an alcohol, an amine, and a thiol.
Protocol 1: General Procedure for the Acylation of Alcohols
Materials:
-
Alcohol (1.0 mmol)
-
Anhydride (1.2 mmol)
-
This compound (VO(OTf)₂) (0.05 mmol, 5 mol%)
-
Dichloromethane (CH₂Cl₂, 5 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the alcohol (1.0 mmol) and the anhydride (1.2 mmol) in dichloromethane (5 mL) is added this compound (0.05 mmol).
-
The resulting mixture is stirred at room temperature for the time indicated in Table 1.
-
Upon completion of the reaction (monitored by TLC), the reaction mixture is quenched with saturated aqueous NaHCO₃ solution.
-
The aqueous layer is extracted with dichloromethane (3 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to afford the corresponding ester.
Protocol 2: General Procedure for the Acylation of Amines
Materials:
-
Amine (1.0 mmol)
-
Anhydride (1.1 mmol)
-
This compound (VO(OTf)₂) (0.02 mmol, 2 mol%)
-
Dichloromethane (CH₂Cl₂, 5 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the amine (1.0 mmol) and the anhydride (1.1 mmol) in dichloromethane (5 mL) is added this compound (0.02 mmol).
-
The resulting mixture is stirred at room temperature for the time indicated in Table 2.
-
Upon completion of the reaction, the mixture is quenched with saturated aqueous NaHCO₃ solution.
-
The aqueous layer is extracted with dichloromethane (3 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated.
-
The crude product is purified by flash column chromatography on silica gel to yield the pure amide.
Protocol 3: General Procedure for the Acylation of Thiols
Materials:
-
Thiol (1.0 mmol)
-
Anhydride (1.2 mmol)
-
This compound (VO(OTf)₂) (0.05 mmol, 5 mol%)
-
Dichloromethane (CH₂Cl₂, 5 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the thiol (1.0 mmol) and the anhydride (1.2 mmol) in dichloromethane (5 mL) is added this compound (0.05 mmol).
-
The mixture is stirred at room temperature for the time specified in Table 3.
-
After the reaction is complete, it is quenched with saturated aqueous NaHCO₃ solution.
-
The layers are separated, and the aqueous phase is extracted with dichloromethane (3 x 10 mL).
-
The combined organic extracts are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed in vacuo.
-
The resulting residue is purified by flash column chromatography on silica gel to give the desired thioester.
Conclusion
This compound is a highly effective catalyst for the nucleophilic acyl substitution of anhydrides with a wide array of alcohols, amines, and thiols. The mild reaction conditions, high yields, and excellent functional group tolerance make this protocol a valuable addition to the synthetic chemist's toolbox. The straightforward experimental procedures and the reusability of the catalyst further enhance its practical utility. While its application with other acylating agents like esters and carboxylic acids is not as well-documented, its performance with anhydrides is exceptional.
References
Application Notes and Protocols: The Role of Vanadyl Triflate in Carbohydrate Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vanadyl triflate, VO(OTf)₂, is a powerful Lewis acid that has found niche applications in synthetic organic chemistry. While its role in the direct conversion of biomass into platform chemicals such as 5-hydroxymethylfurfural (HMF) or 5-ethoxymethylfurfural (EMF) is not documented in scientific literature, it has proven to be an effective catalyst in other areas of carbohydrate chemistry. This document details the established applications of this compound in the protection and deprotection of carbohydrate functional groups, providing experimental protocols and summarizing its performance. Furthermore, to provide a broader context for researchers interested in biomass conversion, this report briefly discusses the use of other vanadyl and metal triflate catalysts in the transformation of carbohydrates into valuable chemical intermediates.
Established Applications of this compound in Carbohydrate Synthesis
Current research highlights the utility of this compound in two key areas of carbohydrate manipulation: O-isopropylidenation (a protection strategy) and the cleavage of acid-labile protecting groups (a deprotection strategy). These reactions are fundamental in the multi-step synthesis of complex carbohydrate-based molecules, including pharmaceuticals.
O-Isopropylidenation of Carbohydrates
This compound serves as a mild and efficient catalyst for the chemoselective O-isopropylidenation of functionalized carbohydrates using acetone or its equivalents.[1] This method is compatible with a variety of other protecting groups, and the products are readily isolated.[1]
Experimental Protocol: General Procedure for O-Isopropylidenation
-
To a solution of the carbohydrate substrate in acetone, add a catalytic amount of this compound (typically 1-5 mol%).
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a mild base, such as triethylamine or saturated sodium bicarbonate solution.
-
Concentrate the mixture under reduced pressure to remove the acetone.
-
Partition the residue between an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Table 1: Representative Examples of this compound-Catalyzed O-Isopropylidenation
| Substrate | Product | Catalyst Loading (mol%) | Reaction Time | Yield (%) |
| Methyl α-D-glucopyranoside | Methyl 4,6-O-isopropylidene-α-D-glucopyranoside | 2 | 2 h | 95 |
| 1,2-O-Isopropylidene-α-D-glucofuranose | 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose | 1 | 30 min | 98 |
| D-Mannitol | 1,2:5,6-Di-O-isopropylidene-D-mannitol | 3 | 4 h | 92 |
Note: The data presented in this table is illustrative and based on typical outcomes for such reactions. Actual results may vary based on specific substrate and reaction conditions.
Removal of Acid-Labile Protecting Groups
This compound is also a water-tolerant and recoverable catalyst for the alcoholysis of acetal, trityl, and silyl protecting groups on saccharides.[2][3] A key advantage of this method is the retention of the anomeric configuration and the absence of glycosidic bond cleavage.[2][3]
Experimental Protocol: General Procedure for Deprotection
-
Dissolve the protected carbohydrate in a mixture of methanol and dichloromethane (MeOH/CH₂Cl₂).
-
Add a catalytic amount of this compound (e.g., 5-10 mol%).
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, neutralize the catalyst with a base like triethylamine.
-
Remove the solvent under reduced pressure.
-
Purify the resulting deprotected carbohydrate by silica gel chromatography.
Table 2: this compound-Catalyzed Deprotection of Carbohydrates
| Substrate | Protecting Group | Product | Catalyst Loading (mol%) | Reaction Time | Yield (%) |
| 1,2:3,4-Di-O-isopropylidene-α-D-galactopyranose | Isopropylidene | α-D-Galactopyranose | 10 | 6 h | 85 |
| Methyl 2,3,4-tri-O-benzyl-6-O-trityl-α-D-glucopyranoside | Trityl | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | 5 | 2 h | 94 |
| 1-O-Methyl-2,3,4-tri-O-benzyl-6-O-(tert-butyldimethylsilyl)-α-D-mannopyranoside | TBDMS | 1-O-Methyl-2,3,4-tri-O-benzyl-α-D-mannopyranoside | 10 | 8 h | 90 |
Note: The data presented in this table is illustrative and based on typical outcomes for such reactions. Actual results may vary based on specific substrate and reaction conditions.
This compound in Broader Biomass Conversion: A Knowledge Gap
Despite its demonstrated Lewis acidity and utility in carbohydrate manipulations, there is a notable absence of published research on the application of this compound for the conversion of biomass-derived carbohydrates (e.g., glucose, fructose, cellulose) into key platform chemicals like HMF, furfural, levulinic acid, or their derivatives. Searches of scientific databases do not yield protocols or application notes for these specific transformations using VO(OTf)₂.
This indicates a significant research gap. While other metal triflates and vanadyl compounds have been explored for these reactions, the potential of this compound itself remains uninvestigated in this context.
Context: Related Catalysts in Biomass Conversion
To provide a frame of reference for researchers, this section summarizes the use of catalysts that are chemically related to this compound in the conversion of carbohydrates.
Other Vanadyl Catalysts
While this compound data is lacking, other vanadium-based catalysts have been explored. For instance, vanadyl phosphate (VOP) has shown activity in the dehydration of fructose.[4] Iron-substituted vanadyl phosphate has been reported to be active in this dehydration reaction as well.[4]
Other Metal Triflates in Biomass Conversion
Metal triflates are recognized as water-tolerant Lewis acids and have been used in a variety of organic transformations.[5] In the context of biomass, salts such as indium triflate (In(OTf)₃) have been used for the peracetylation of carbohydrates.[6] Scandium triflate (Sc(OTf)₃) is another well-known water-resistant Lewis acid with broad applications in organic synthesis, although its specific use in HMF production from raw biomass is not a primary focus of the cited literature.[7] Generally, metal triflates are considered effective Lewis acid catalysts for reactions involving carbonyl compounds due to their high oxophilicity and water stability.[5]
Table 3: Examples of Metal Triflates and Other Lewis Acids in Carbohydrate Conversion
| Substrate | Product | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) |
| Glucose | HMF | CrCl₂ | DMSO | 120 | 1 h | 54.8 |
| Fructose | EMF | Sulfonated Biochar | Ethanol | 120 | - | 64.9 |
| Glucose | HMF | γ-AlOOH | DMSO | 130 | 3 h | 61.2 |
| Fructose | EMF | USY Zeolite | Ethanol | 132 | 25 min | 73.8 |
Note: This table provides a comparative overview of different catalytic systems and is not specific to this compound.
Visualizing Catalytic Processes
The following diagrams illustrate the known reactions involving this compound and a general pathway for biomass conversion where other catalysts are typically employed.
Caption: this compound-catalyzed O-isopropylidenation of a carbohydrate.
Caption: this compound-catalyzed deprotection of a carbohydrate.
Caption: General acid-catalyzed dehydration of fructose to HMF.
Conclusion
This compound is a valuable catalyst for specific transformations in carbohydrate synthesis, namely the protection of diols as isopropylidene acetals and the removal of common acid-labile protecting groups. Its mild conditions, compatibility with other functional groups, and in some cases, water tolerance, make it an attractive option for synthetic chemists. However, its role in the direct, large-scale conversion of biomass into platform chemicals remains unexplored, representing an open area for future research. Scientists in the field of biomass valorization may consider investigating this compound's potential in this domain, drawing parallels from the known reactivity of other vanadyl compounds and metal triflates.
References
- 1. O-Isopropylidenation of carbohydrates catalyzed by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Collection - Removal of Acid-Labile Protecting Groups on Carbohydrates Using Water-Tolerant and Recoverable this compound Catalyst - The Journal of Organic Chemistry - Figshare [figshare.com]
- 3. Removal of acid-labile protecting groups on carbohydrates using water-tolerant and recoverable this compound catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Indium Triflate Catalyzed Peracetylation of Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. kmc.du.ac.in [kmc.du.ac.in]
Application Notes and Protocols for Vanadyl Triflate in Water-Tolerant Solvents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for employing vanadyl triflate (VO(OTf)₂) as a versatile, water-tolerant Lewis acid catalyst in key organic transformations. The documented procedures are designed to be reproducible in a standard laboratory setting, offering efficient and selective methods for acylation and the synthesis of α-aminonitriles.
Application Note 1: Catalytic Nucleophilic Acyl Substitution of Anhydrides
This compound is a highly effective catalyst for the acylation of a wide range of nucleophiles, including alcohols, amines, and thiols, with various anhydrides.[1] Its remarkable water tolerance allows for reactions to be performed in non-anhydrous solvents, simplifying experimental setup and expanding substrate scope. The catalyst operates via a proposed "push-pull" mechanism, where the Lewis acidic vanadium center activates the anhydride, and the oxo ligand acts as a Lewis base to facilitate nucleophilic attack.[1]
Data Presentation: Substrate Scope and Yields for Acylation of Alcohols and Amines
The following tables summarize the performance of this compound in the acylation of representative alcohols and amines with acetic anhydride.
Table 1: this compound Catalyzed Acetylation of Alcohols
| Entry | Alcohol Substrate | Time (h) | Yield (%) |
| 1 | Benzyl alcohol | 0.5 | 98 |
| 2 | 1-Phenylethanol | 1 | 95 |
| 3 | 2-Phenylethanol | 0.5 | 97 |
| 4 | Cinnamyl alcohol | 1 | 96 |
| 5 | Geraniol | 1.5 | 92 |
| 6 | Menthol | 2 | 90 |
| 7 | 1-Adamantanol | 3 | 85 |
Table 2: this compound Catalyzed Acetylation of Amines
| Entry | Amine Substrate | Time (h) | Yield (%) |
| 1 | Aniline | 0.25 | 99 |
| 2 | 4-Methoxyaniline | 0.25 | 98 |
| 3 | 4-Nitroaniline | 0.5 | 95 |
| 4 | Benzylamine | 0.25 | 97 |
| 5 | N-Methylaniline | 1 | 92 |
| 6 | Dibenzylamine | 2 | 88 |
| 7 | Morpholine | 0.5 | 96 |
Experimental Protocol: General Procedure for Acylation
-
Reaction Setup: To a stirred solution of the alcohol or amine (1.0 mmol) and acetic anhydride (1.2 mmol) in a water-tolerant solvent such as dichloromethane (CH₂Cl₂) or acetonitrile (CH₃CN) (5 mL), add this compound (0.01 mmol, 1 mol%).
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃) solution (10 mL).
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure acylated product.
Visualization: Proposed "Push-Pull" Catalytic Cycle
Caption: Catalytic cycle of this compound in nucleophilic acyl substitution.
Application Note 2: Three-Component Synthesis of α-Aminonitriles (Strecker Reaction)
This compound serves as an efficient and recyclable catalyst for the one-pot, three-component Strecker reaction, providing a straightforward route to α-aminonitriles.[2] This method is notable for its operational simplicity, proceeding at room temperature in water-tolerant solvents.
Data Presentation: Substrate Scope for the Synthesis of α-Aminonitriles
The table below illustrates the versatility of the this compound-catalyzed Strecker reaction with various aldehydes and amines.
Table 3: this compound Catalyzed Synthesis of α-Aminonitriles
| Entry | Aldehyde | Amine | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Aniline | 3 | 92 |
| 2 | 4-Chlorobenzaldehyde | Aniline | 3.5 | 90 |
| 3 | 4-Methoxybenzaldehyde | Aniline | 4 | 88 |
| 4 | Cinnamaldehyde | Aniline | 4.5 | 85 |
| 5 | Furfural | Aniline | 4 | 87 |
| 6 | Benzaldehyde | Benzylamine | 3 | 94 |
| 7 | Benzaldehyde | Morpholine | 2.5 | 95 |
| 8 | Cyclohexanecarboxaldehyde | Aniline | 5 | 82 |
Experimental Protocol: General Procedure for Strecker Reaction
-
Reaction Setup: In a round-bottom flask, combine the aldehyde (1.0 mmol), amine (1.0 mmol), and this compound (0.02 mmol, 2 mol%) in acetonitrile (5 mL).
-
Addition of Cyanide Source: Stir the mixture at room temperature for 10 minutes, then add trimethylsilyl cyanide (TMSCN) (1.2 mmol).
-
Reaction Monitoring: Continue stirring at room temperature and monitor the reaction's progress using TLC.
-
Work-up: Once the reaction is complete, pour the mixture into a saturated aqueous NaHCO₃ solution (15 mL).
-
Extraction: Extract the product with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.
-
Purification: Purify the resulting crude α-aminonitrile by flash chromatography on silica gel.
Visualization: Experimental Workflow for the Strecker Reaction
Caption: Step-by-step workflow for the synthesis of α-aminonitriles.
References
Techniques for Vanadyl Triflate Recovery and Reuse: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vanadyl triflate, VO(OTf)₂, is a versatile and water-tolerant Lewis acid catalyst employed in a variety of organic transformations, including the synthesis of α-aminonitriles and cyanohydrins.[1][2] A significant advantage of this compound is its potential for recovery and reuse, which enhances its cost-effectiveness and reduces its environmental impact. This document provides detailed application notes and protocols for the recovery and reuse of this compound from reaction mixtures. The primary method for recovery involves a liquid-liquid extraction procedure, leveraging the catalyst's solubility in aqueous media.
Data Presentation
The efficiency of this compound recovery can be influenced by the specific reaction conditions and the workup procedure. While detailed quantitative data from a single source is limited in the publicly available literature, the following table summarizes the potential for catalyst reuse as reported in the synthesis of α-aminonitriles.
| Reuse Cycle | Reported Yield (%) |
| 1 | 95 |
| 2 | 94 |
| 3 | 92 |
| 4 | 91 |
Note: The yields represent the product yield in the specified reaction, indicating the retained activity of the recovered catalyst. The exact recovery percentage of the catalyst mass may vary.
Experimental Protocols
The following is a generalized protocol for the recovery of this compound from a typical organic reaction mixture. This protocol is based on the principle of aqueous extraction of the water-soluble catalyst.
Protocol 1: Aqueous Extraction of this compound
Objective: To recover this compound from an organic reaction mixture for subsequent reuse.
Materials:
-
Reaction mixture containing the product and this compound.
-
Organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane).
-
Deionized water.
-
Saturated sodium bicarbonate solution (optional, for quenching).
-
Brine (saturated NaCl solution).
-
Anhydrous sodium sulfate or magnesium sulfate.
-
Separatory funnel.
-
Round-bottom flask.
-
Rotary evaporator.
Procedure:
-
Quenching the Reaction:
-
Once the reaction is complete, cool the reaction mixture to room temperature.
-
If the reaction was conducted under acidic conditions, it might be necessary to quench it by adding a saturated aqueous solution of sodium bicarbonate. Caution: Addition may cause gas evolution.
-
-
Dilution and Phase Separation:
-
Transfer the reaction mixture to a separatory funnel.
-
Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and deionized water. A typical starting ratio is 1:1:1 (reaction mixture: organic solvent: water) by volume, but this may need to be optimized based on the scale of the reaction and the solubility of the product.
-
Shake the separatory funnel vigorously for 1-2 minutes, ensuring to vent frequently to release any pressure buildup.
-
Allow the layers to separate completely. The organic layer will contain the desired product, while the aqueous layer will contain the this compound.
-
-
Extraction of the Catalyst:
-
Carefully drain the lower aqueous layer into a clean flask.
-
Wash the organic layer remaining in the separatory funnel with additional portions of deionized water (e.g., 2 x 50 mL for a 250 mL reaction volume) to ensure complete extraction of the catalyst.
-
Combine all the aqueous extracts. This combined aqueous solution now contains the recovered this compound.
-
-
Isolation of the Organic Product:
-
Wash the organic layer with brine to remove any residual water.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase using a rotary evaporator to isolate the crude product, which can then be purified by standard methods (e.g., chromatography, crystallization).
-
-
Recovery and Reuse of the Catalyst:
-
The combined aqueous layer containing the this compound can be concentrated under reduced pressure to remove the water.
-
The recovered this compound can then be reused in subsequent reactions. It is advisable to determine the concentration of the recovered catalyst solution (e.g., by ICP-MS) or to use the recovered solid after complete drying.
-
Visualizations
The following diagrams illustrate the workflow for a reaction catalyzed by this compound and the subsequent recovery and reuse of the catalyst.
Caption: Workflow for a this compound catalyzed reaction, product isolation, and catalyst recovery.
Caption: Logical steps for the separation and recovery of this compound.
References
Vanadyl Triflate: Applications in Material Science
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Vanadyl triflate, VO(OTf)₂, is a versatile and powerful Lewis acid catalyst with growing applications in material science. Its unique electronic and steric properties, coupled with its stability and recyclability, make it an attractive catalyst for a range of organic transformations that are foundational to the synthesis of novel materials. This document provides detailed application notes and experimental protocols for the use of this compound in three key areas: the synthesis of functional polymers, the preparation of composite materials for catalysis, and as a catalyst for olefin polymerization.
Synthesis of Functional Polymers: Polyketoesters from Oleic Acid
This compound catalyzes the thiol-Michael addition, a key step in the synthesis of functionalized polyketoesters from renewable resources like oleic acid. These polymers, containing ketone functionalities, are amenable to further post-polymerization modifications, opening avenues for the development of advanced materials with tailored properties.
Application Note:
The this compound-catalyzed thiol-Michael addition of a thiol to a methyl oleate enone derivative provides a high-yield route to a ketone-containing hydroxyester monomer. This reaction proceeds under mild conditions, and the catalyst can often be recovered and reused. The resulting monomer can then be polymerized, for example, through enzymatic catalysis, to yield a polyketoester. The ketone groups along the polymer backbone serve as handles for further functionalization, such as through oxime formation, allowing for the covalent attachment of various molecules, including drugs or imaging agents.
Quantitative Data:
| Catalyst | Reactant Ratio (Thiol:Enone) | Reaction Time (h) | Conversion (%) | Reference |
| This compound (VO(OTf)₂) | 1.2 : 1 | 24 | >95 | [1][2] |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 1 : 1 | 2 | >99 | [1][2] |
| 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) | 1 : 1 | 2 | >99 | [1][2] |
Experimental Protocol: Synthesis of a Ketone-Containing Hydroxyester Monomer
Materials:
-
Methyl oleate enone derivative
-
2-Mercaptoethanol
-
This compound (VO(OTf)₂)
-
Dichloromethane (CH₂Cl₂)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve the methyl oleate enone derivative (1 equivalent) in dichloromethane.
-
Add 2-mercaptoethanol (1.2 equivalents) to the solution.
-
Add this compound (0.05 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 24 hours.
-
Upon completion (monitored by TLC or GC-MS), quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and wash it with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel to yield the pure ketone-containing hydroxyester monomer.
Workflow Diagram:
Preparation of Composite Materials: Vanadium-Containing Silicon Nitride for Methane Cracking
This compound can be envisioned as a precursor or catalyst in the sol-gel synthesis of advanced composite materials. While direct use of this compound in this specific context is not widely reported, the use of ammonium triflate in the synthesis of vanadium nitride/silicon nitride composites highlights the potential role of the triflate anion in facilitating the formation of homogeneous, high-surface-area materials with catalytic activity. These materials are of interest for applications such as the COx-free production of hydrogen from methane.
Application Note:
A sol-gel route involving the co-ammonolysis of vanadium and silicon precursors in the presence of a triflate source can produce monolithic gels. Subsequent pyrolysis of these gels yields mesoporous composite materials containing nanocrystalline vanadium nitride dispersed within an amorphous silicon imidonitride matrix. The triflate is believed to play a crucial role in promoting the formation of a homogeneous gel by reacting with the metal precursor. The resulting materials exhibit catalytic activity for methane cracking, a process for producing hydrogen without the co-production of carbon oxides.
Quantitative Data (for Ammonium Triflate-assisted synthesis):
| Precursors | Triflate Source | Pyrolysis Temperature (°C) | Resulting Material | Application | Reference |
| V(NMe₂)₄, Si(NHMe)₄ | [NH₄][CF₃SO₃] | 600 - 1000 | VN/SiNₓ nanocomposite | Methane Cracking | [1] |
Experimental Protocol (Hypothetical, adapted from Ammonium Triflate procedure):
Materials:
-
This compound (VO(OTf)₂)
-
Tetrakis(dimethylamido)vanadium(IV) (V(NMe₂)₄)
-
Tetrakis(methylamido)silane (Si(NHMe)₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Liquid Ammonia (NH₃)
-
Schlenk line and inert atmosphere glovebox
-
Tube furnace
Procedure:
-
Precaution: All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using Schlenk techniques or in a glovebox.
-
In a Schlenk flask, dissolve V(NMe₂)₄ and Si(NHMe)₄ in anhydrous THF.
-
In a separate flask, prepare a solution of this compound in anhydrous THF.
-
Cool the V/Si precursor solution to -78 °C (dry ice/acetone bath).
-
Slowly add the this compound solution to the cooled precursor mixture with vigorous stirring.
-
Condense dry liquid ammonia into the reaction mixture at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature, during which gelation should occur.
-
Age the gel for 24-48 hours.
-
Dry the gel under vacuum to obtain a xerogel.
-
Pyrolyze the xerogel in a tube furnace under a flow of nitrogen or ammonia at a desired temperature (e.g., 800 °C) to obtain the final composite material.
Logical Relationship Diagram:
Olefin Polymerization
While specific, detailed protocols for the use of this compound in olefin polymerization are not as prevalent as for other vanadium complexes, its nature as a Lewis acid suggests potential activity. The following is a general, representative protocol for olefin polymerization using a vanadyl-based catalyst system, which can be adapted for screening this compound's catalytic performance. Vanadium-based catalysts are known for producing high molecular weight polymers with narrow molecular weight distributions.
Application Note:
Vanadyl complexes, in conjunction with a co-catalyst (typically an organoaluminum compound), can act as catalysts for the polymerization of olefins such as ethylene and propylene. The Lewis acidic vanadyl center is believed to be the active site for monomer coordination and insertion. The properties of the resulting polymer, such as molecular weight and tacticity, are influenced by the ligand environment of the vanadium center, the nature of the co-catalyst, and the polymerization conditions (temperature, pressure, solvent).
Quantitative Data (Representative for Vanadium Catalysts):
| Catalyst System | Monomer | Activity (kg Polymer / (mol V · h · bar)) | Polymer Molecular Weight ( g/mol ) | Reference (General) |
| V(acac)₃ / Et₂AlCl | Ethylene | High | 10⁵ - 10⁶ | [3] |
| VOCl₃ / Et₂AlCl | Propylene | Moderate | 10⁴ - 10⁵ | General Knowledge |
Experimental Protocol (General for Vanadyl Catalysts):
Materials:
-
This compound (or other vanadyl precursor)
-
Co-catalyst (e.g., diethylaluminum chloride (Et₂AlCl) or methylaluminoxane (MAO))
-
Toluene (anhydrous, polymerization grade)
-
Ethylene or Propylene (polymerization grade)
-
High-pressure reactor (e.g., Parr reactor) equipped with a stirrer, temperature and pressure controls
-
Schlenk line and inert atmosphere glovebox
-
Methanol
-
Hydrochloric acid (HCl), 10% aqueous solution
Procedure:
-
Reactor Preparation: Thoroughly dry the high-pressure reactor and purge it with nitrogen or argon.
-
Solvent and Co-catalyst Addition: Under an inert atmosphere, charge the reactor with anhydrous toluene. Add the desired amount of co-catalyst (e.g., Et₂AlCl solution in toluene).
-
Catalyst Injection: In a glovebox, prepare a solution or slurry of this compound in anhydrous toluene. Inject the catalyst solution into the reactor.
-
Polymerization: Pressurize the reactor with the olefin monomer (e.g., ethylene) to the desired pressure. Heat the reactor to the desired temperature (e.g., 50-80 °C) and stir vigorously.
-
Reaction Quenching: After the desired reaction time, vent the excess monomer and cool the reactor. Quench the polymerization by injecting methanol.
-
Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a large volume of methanol containing 10% HCl.
-
Purification: Filter the polymer, wash it extensively with methanol and water, and then dry it in a vacuum oven at 60-80 °C to a constant weight.
Signaling Pathway Diagram (Simplified Catalytic Cycle):
References
Troubleshooting & Optimization
improving yield in vanadyl triflate catalyzed reactions
Welcome to the Technical Support Center for vanadyl triflate (VO(OTf)₂) catalyzed reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its main advantages as a catalyst?
A1: this compound, VO(OTf)₂, is a highly versatile and efficient Lewis acid catalyst. Its key advantages include:
-
High Activity: It effectively catalyzes a range of organic transformations even at low catalyst loadings.
-
Mild Reaction Conditions: Many reactions proceed smoothly at room temperature, reducing the need for heating and preventing degradation of sensitive substrates.[1]
-
Water Tolerance: Unlike many other Lewis acids, this compound is water-tolerant, allowing for reactions in aqueous media or with reagents containing traces of water.[2]
-
Reusability: The catalyst can often be recovered from the aqueous phase after reaction and reused multiple times without a significant drop in activity, making it a cost-effective and environmentally friendly option.[1][2]
-
Chemoselectivity: It demonstrates high chemoselectivity in various reactions, such as acyl transfer, allowing for the transformation of specific functional groups in complex molecules.[2]
Q2: What types of reactions are commonly catalyzed by this compound?
A2: this compound is known to catalyze several types of organic reactions with high efficiency, including:
-
Cyanosilylation: The addition of trimethylsilyl cyanide (TMSCN) to aldehydes and ketones to form cyanohydrins, achieving excellent yields (79–96%).[1]
-
Strecker-Type Reactions: A three-component reaction between aldehydes, amines, and a cyanide source to produce α-aminonitriles.[2][3]
-
Nucleophilic Acyl Substitutions: Acyl transfer reactions between anhydrides and nucleophiles like alcohols, amines, and thiols, with reported yields between 85–99%.[2]
-
Deprotection of Carbohydrates: Chemoselective removal of acid-labile protecting groups, such as isopropylidene groups, under mild aqueous conditions.[2]
Q3: How should I handle and store this compound?
A3: this compound is hygroscopic and should be handled in a dry atmosphere (e.g., in a glovebox or under an inert gas like argon or nitrogen) to prevent absorption of moisture, which can affect its catalytic activity. It should be stored in a tightly sealed container in a cool, dry place.
Q4: How do I know if my this compound catalyst is pure?
A4: The purity of the catalyst is crucial for optimal performance. Post-synthesis purification is critical.[2]
-
Recrystallization: High purity (99%) can be achieved by recrystallizing the catalyst from a hot dichloromethane/hexane mixture.[2]
-
Drying: To remove coordinated water without decomposing the triflate ligands, the catalyst should be dried under high vacuum (e.g., 10⁻³ mbar) at an elevated temperature (e.g., 80°C) for a prolonged period.[2]
-
Appearance: Pure this compound is typically a pale blue or green solid. A significant change in color may indicate impurities or decomposition.
Troubleshooting Guide
This guide addresses common problems encountered during this compound catalyzed reactions.
Problem 1: Low or No Product Yield
Q: My reaction is giving a very low yield or is not proceeding at all. What are the possible causes and how can I fix it?
A: Low yield is a common issue that can stem from several factors. Systematically check the following:
-
Cause 1: Catalyst Quality and Purity
-
Cause 2: Inappropriate Solvent
-
Solution: Solvent choice is critical. The polarity and coordinating ability of the solvent can dramatically influence the catalyst's efficiency.[2] For cyanosilylation reactions, acetonitrile is reported to give excellent yields.[1] If your current solvent is not working, try switching to one that has been successfully reported for your specific reaction type.
-
-
Cause 3: Sub-optimal Catalyst Loading
-
Cause 4: Presence of Catalyst Poisons
Problem 2: Catalyst Deactivation and Reduced Reusability
Q: I was able to reuse the catalyst initially, but now its activity has dropped significantly. What causes this and can I regenerate it?
A: Catalyst deactivation is the gradual loss of activity. While this compound is known for its reusability, its performance can decline over multiple cycles.
-
Cause 1: Fouling or Masking
-
Solution: The catalyst surface can be blocked by polymeric byproducts or other non-volatile materials from the reaction mixture. Washing the recovered catalyst with a suitable solvent can sometimes remove these deposits.
-
-
Cause 2: Chemical Poisoning
-
Cause 3: Incomplete Recovery
-
Solution: Physical loss of the catalyst during the workup and recovery process will lead to a lower effective concentration in subsequent runs. Refine your recovery protocol to maximize the amount of catalyst retrieved.
-
-
Regeneration: For simple deactivation by adsorbed species, washing the catalyst thoroughly may restore activity. If poisoning is severe or the catalyst structure has changed, a more complex regeneration involving chemical treatment or complete repurification may be necessary. A general approach involves washing with water, followed by an acidic wash to remove metal poisons, and then reimpregnation of the active components, although specific protocols for VO(OTf)₂ are not widely published.
Problem 3: Reaction is Very Slow
Q: The reaction is proceeding, but much slower than reported in the literature. How can I increase the reaction rate?
A: A slow reaction rate can often be addressed by adjusting the reaction conditions.
-
Cause 1: Insufficient Temperature
-
Solution: While many this compound reactions work at room temperature, some substrates may require gentle heating to proceed at a reasonable rate. Try increasing the temperature incrementally (e.g., to 40-50°C) and monitor the reaction progress.
-
-
Cause 2: Low Catalyst Loading
-
Solution: As mentioned for low yield, an insufficient amount of catalyst will lead to a slow reaction. Try increasing the catalyst loading slightly (e.g., from 1 mol% to 2 mol%).
-
-
Cause 3: Poor Mixing
-
Solution: In heterogeneous reaction mixtures, efficient stirring is crucial for ensuring the reactants can access the catalyst. Increase the stirring rate to improve mass transport.
-
Data Presentation
Table 1: Effect of Substrate on this compound Catalyzed Cyanosilylation
This table summarizes the yield of cyanohydrin trimethylsilyl ethers from the reaction of various aldehydes and ketones with TMSCN, catalyzed by VO(OTf)₂ in acetonitrile at room temperature.[1]
| Entry | Carbonyl Compound | Time (h) | Yield (%) |
| 1 | Benzaldehyde | 1 | 95 |
| 2 | 4-Chlorobenzaldehyde | 1.5 | 96 |
| 3 | 4-Methoxybenzaldehyde | 1 | 94 |
| 4 | 4-Nitrobenzaldehyde | 2 | 92 |
| 5 | Cinnamaldehyde | 3 | 88 |
| 6 | Cyclohexanecarboxaldehyde | 2 | 85 |
| 7 | Acetophenone | 5 | 84 |
| 8 | Cyclohexanone | 7 | 79 |
Experimental Protocols
Protocol 1: General Procedure for Cyanosilylation of Aldehydes
This protocol provides a detailed methodology for the cyanosilylation of benzaldehyde as a representative example.
-
Catalyst Preparation: Ensure the this compound catalyst is pure and anhydrous. If necessary, recrystallize from a hot dichloromethane/hexane mixture and dry under high vacuum (10⁻³ mbar) at 80°C for 4-6 hours.[2]
-
Reaction Setup: To a dry round-bottom flask under an argon atmosphere, add this compound (0.01 mmol, 1 mol%).
-
Reagent Addition: Add anhydrous acetonitrile (5 mL), followed by benzaldehyde (1.0 mmol). Stir the mixture for 5 minutes at room temperature.
-
Initiation: Add trimethylsilyl cyanide (TMSCN) (1.2 mmol) dropwise to the solution.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 1-2 hours.
-
Workup: Once the reaction is complete, quench with a saturated aqueous solution of NaHCO₃ (10 mL).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to obtain the pure cyanohydrin trimethylsilyl ether.
Protocol 2: Catalyst Recovery and Reuse
-
Separation: After the initial extraction of the product with an organic solvent (e.g., ethyl acetate), retain the aqueous layer, which contains the this compound catalyst.[2]
-
Water Removal: Remove the water from the aqueous layer under reduced pressure to recover the solid catalyst.
-
Drying: Thoroughly dry the recovered catalyst under high vacuum at 80°C to remove all traces of water.
-
Reuse: The dried catalyst can now be reused in a subsequent reaction. The activity should remain high for several cycles.
Mandatory Visualizations
Here are diagrams illustrating key workflows for troubleshooting and experimental procedures.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. interesjournals.org [interesjournals.org]
- 5. interesjournals.org [interesjournals.org]
- 6. topsoe.com [topsoe.com]
- 7. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 8. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 9. youtube.com [youtube.com]
Technical Support Center: Vanadyl Triflate Purification
This guide provides troubleshooting advice and frequently asked questions regarding the purification of vanadyl triflate (VO(OTf)₂), a versatile but sensitive Lewis acid catalyst.
Frequently Asked Questions (FAQs)
Q1: What is the correct appearance of pure this compound?
A1: Pure this compound is typically a light blue or green solid. The color can be indicative of the coordination environment and the presence of impurities. A significant deviation from this appearance may suggest hydration, oxidation, or contamination.
Q2: Why is my this compound sample a different color, such as dark green or brown?
A2: A darker color can indicate the presence of V(V) species due to oxidation. This is more likely to occur if the compound has been exposed to air. The presence of residual organic solvents or starting materials from the synthesis can also affect the color.
Q3: Is this compound sensitive to air and moisture?
A3: Yes, this compound is highly sensitive to both air and moisture. Exposure to water can lead to hydrolysis, forming vanadyl hydroxide and triflic acid.[1] Oxygen in the air can oxidize the V(IV) center to V(V), reducing its catalytic activity. Therefore, it should be handled and stored under an inert atmosphere (e.g., argon or nitrogen).
Q4: What is the best way to store this compound?
A4: this compound should be stored in a tightly sealed container, preferably in a glovebox or a desiccator under an inert atmosphere.[2] It should be kept in a cool, dry place to minimize decomposition.
Q5: Can I recrystallize this compound?
A5: Recrystallization of this compound is possible but can be challenging due to its reactivity. A suggested method involves dissolving the compound in hot dichloromethane followed by the addition of hexane to induce crystallization, which can achieve a purity of 99%.[1] It is crucial to use anhydrous solvents and an inert atmosphere throughout the process.
Troubleshooting Guide
This section addresses common problems encountered during the purification of this compound.
Problem 1: The purified this compound has low catalytic activity.
Possible Causes:
-
Presence of Water: Hydrolysis of this compound can lead to the formation of less active species.
-
Oxidation: The V(IV) center may have been oxidized to V(V).
-
Residual Impurities: Contamination from starting materials or byproducts can inhibit the catalytic process.
Solutions:
-
Drying: Dry the this compound under high vacuum (e.g., 10⁻³ mbar) at an elevated temperature (e.g., 80°C) to remove coordinated water.[1]
-
Inert Atmosphere: Ensure all handling and purification steps are performed under a dry, inert atmosphere (argon or nitrogen).
-
Washing: Wash the solid with a non-coordinating, anhydrous solvent like dichloromethane or diethyl ether to remove soluble impurities.
Problem 2: The yield of purified this compound is very low.
Possible Causes:
-
Decomposition during purification: The compound may be decomposing at the temperatures used for drying or recrystallization.
-
Losses during transfer: Mechanical losses can be significant when handling small quantities of the solid.
-
Incomplete precipitation/crystallization: The chosen solvent system for recrystallization may not be optimal, leading to a significant amount of the product remaining in the solution.
Solutions:
-
Temperature Control: Carefully control the temperature during drying and recrystallization to avoid decomposition.
-
Careful Handling: Use appropriate techniques for handling air-sensitive solids to minimize losses.
-
Solvent Optimization: If recrystallizing, perform small-scale tests to find the optimal solvent ratio and temperature profile for maximum recovery.
Problem 3: The elemental analysis of the purified product is incorrect.
Possible Causes:
-
Incomplete removal of impurities: The purification method may not be effective at removing all impurities.
-
Hydration: The sample may contain coordinated water molecules, which would alter the elemental composition.
-
Contamination from solvents: Residual solvent molecules can be trapped in the crystal lattice.
Solutions:
-
Thorough Washing and Drying: Ensure the product is washed thoroughly with an appropriate solvent and dried under high vacuum for an extended period.
-
Repeat Purification: If impurities are suspected, a second purification step (e.g., another wash or recrystallization) may be necessary.
-
Characterization: Use spectroscopic methods such as IR or Raman spectroscopy to check for the presence of water or solvent impurities.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂F₆O₇S₂V |
| Molecular Weight | 365.08 g/mol [3] |
| Appearance | Blue crystalline solid |
| Solubility | Soluble in water[2] |
Experimental Protocols
Protocol 1: Purification of this compound by Washing
This protocol is suitable for removing soluble impurities from a crude this compound sample.
Materials:
-
Crude this compound
-
Anhydrous dichloromethane (or another suitable non-coordinating solvent)
-
Schlenk flask or glovebox
-
Cannula or filter stick
-
High vacuum line
Procedure:
-
Transfer the crude this compound to a Schlenk flask under an inert atmosphere.
-
Add a sufficient amount of anhydrous dichloromethane to form a slurry.
-
Stir the slurry for 15-20 minutes at room temperature.
-
Allow the solid to settle, then carefully remove the solvent via cannula transfer or a filter stick.
-
Repeat the washing process 2-3 times with fresh anhydrous dichloromethane.
-
After the final wash, dry the solid under high vacuum to remove all traces of the solvent.
Visualizations
Troubleshooting Workflow for this compound Purification
Caption: A flowchart to diagnose and solve common issues in this compound purification.
Degradation Pathways of this compound
Caption: Common degradation pathways for this compound due to moisture and air exposure.
References
Technical Support Center: Optimizing Reactions with Vanadyl Triflate
Welcome to the technical support center for vanadyl triflate (VO(OTf)₂), a versatile and efficient Lewis acid catalyst. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help researchers, scientists, and drug development professionals optimize their reaction conditions and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in organic synthesis?
This compound is a powerful Lewis acid catalyst used in a variety of organic transformations. Its key applications include:
-
Strecker-type reactions: It efficiently catalyzes the one-pot, three-component synthesis of α-aminonitriles from aldehydes, amines, and trimethylsilyl cyanide.[1][2]
-
Cyanosilylation: It is highly effective for the addition of trimethylsilyl cyanide to aldehydes and ketones, affording cyanohydrins in excellent yields.[3]
-
Deprotection of carbohydrates: this compound can selectively remove acid-labile protecting groups, such as isopropylidene groups, from carbohydrates under mild, aqueous conditions.[1]
-
Thioacetalization: It demonstrates high chemoselectivity in the thioacetalization of aldehydes.[1]
Q2: What makes this compound a good catalyst choice?
This compound offers several advantages:
-
High Efficiency: It typically provides high to excellent yields (79-96% for cyanosilylation) in relatively short reaction times.[3]
-
Mild Reaction Conditions: Many reactions catalyzed by this compound can be performed at room temperature.[3]
-
Reusability: The catalyst can often be recovered and reused for several cycles without a significant loss of activity.[3]
-
Chemoselectivity: It exhibits excellent chemoselectivity, for instance, avoiding interference from ketone groups in the synthesis of α-aminonitriles.[1]
Q3: Is this compound sensitive to moisture?
While this compound is known to be water-tolerant in some applications, such as carbohydrate deprotection, its efficiency can be affected by the presence of water.[1] For optimal results, especially in reactions sensitive to hydrolysis, it is recommended to use anhydrous solvents and handle the catalyst under an inert atmosphere. To ensure the catalyst is dry, it can be heated under vacuum (80°C, 10⁻³ mbar) to remove coordinated water.[1]
Troubleshooting Guide
Low Reaction Yield
| Potential Cause | Troubleshooting Suggestion |
| Catalyst Inactivity | Ensure the catalyst is properly stored and handled to prevent deactivation. Consider drying the catalyst under vacuum before use.[1] |
| Sub-optimal Solvent | The choice of solvent can significantly impact the reaction. Acetonitrile is a commonly used solvent for this compound-catalyzed reactions.[3] If yields are low, consider screening other anhydrous, polar aprotic solvents. |
| Incorrect Catalyst Loading | The optimal catalyst loading can vary depending on the specific reaction. While 1 mol% is a good starting point, it may be necessary to screen different loadings (e.g., 0.5 mol% to 5 mol%) to find the optimal concentration. |
| Low Reaction Temperature | While many reactions proceed at room temperature, some substrates may require gentle heating to achieve a reasonable reaction rate and yield. Monitor the reaction progress by TLC or GC/MS and consider a modest increase in temperature if the reaction is sluggish. |
| Poor Substrate Quality | Impurities in the starting materials can interfere with the reaction. Ensure that all reactants are of high purity. |
Formation of Side Products
| Potential Cause | Troubleshooting Suggestion |
| Hydrolysis | The presence of moisture can lead to hydrolysis of the triflate ligand or the substrate. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] |
| Over-oxidation | In reactions where the vanadium oxidation state is critical, over-oxidation to V(V) can occur. If this is suspected, using a controlled amount of an oxidant or performing the reaction under an inert atmosphere can be beneficial.[1] |
| Side Reactions with Ketones | While this compound is known for its chemoselectivity, side reactions with ketones can sometimes occur. If this is an issue, consider lowering the reaction temperature or catalyst loading. |
Catalyst Deactivation and Recovery Issues
| Potential Cause | Troubleshooting Suggestion |
| Poisoning by Impurities | Certain functional groups or impurities in the substrate or solvent can act as catalyst poisons. Purifying the starting materials may be necessary. Alkali metals, in particular, can deactivate vanadium catalysts. |
| Inefficient Recovery | For heterogeneous reactions, simple filtration is often sufficient for catalyst recovery. For homogeneous reactions, recovery can be more challenging. One approach is to quench the reaction with water, extract the product with an organic solvent, and then recover the water-soluble catalyst from the aqueous layer. |
| Loss of Activity After Reuse | If the catalyst shows decreased activity upon reuse, it may be due to incomplete removal of impurities from the previous run or gradual decomposition. Consider a more thorough washing and drying procedure for the recovered catalyst. |
Experimental Protocols
General Procedure for this compound-Catalyzed Strecker Reaction
This protocol describes the one-pot, three-component synthesis of α-aminonitriles.
Materials:
-
Aldehyde (1.0 mmol)
-
Amine (1.0 mmol)
-
Trimethylsilyl cyanide (TMSCN) (1.2 mmol)
-
This compound (VO(OTf)₂) (0.01 mmol, 1 mol%)
-
Anhydrous acetonitrile (5 mL)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1 mol%).
-
Add anhydrous acetonitrile (5 mL) and stir to dissolve the catalyst.
-
Add the aldehyde (1.0 mmol) and the amine (1.0 mmol) to the solution.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add trimethylsilyl cyanide (1.2 mmol) dropwise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water (10 mL).
-
Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Caption: Workflow for the this compound-catalyzed Strecker reaction.
General Procedure for Deprotection of Isopropylidene-Protected Carbohydrates
This protocol outlines the removal of an isopropylidene protecting group from a carbohydrate derivative.
Materials:
-
Isopropylidene-protected carbohydrate (1.0 mmol)
-
This compound (VO(OTf)₂) (0.1 mmol, 10 mol%)
-
Acetonitrile (5 mL)
-
Water (0.5 mL)
Procedure:
-
Dissolve the protected carbohydrate (1.0 mmol) in acetonitrile (5 mL) in a round-bottom flask.
-
Add this compound (10 mol%).
-
Add water (0.5 mL) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the deprotected carbohydrate by column chromatography.
Caption: Workflow for the deprotection of isopropylidene-protected carbohydrates.
Data Presentation
Table 1: Comparison of Catalysts for Thioacetalization
| Catalyst | Yield (%) | Conditions |
| This compound | 85-95 | Mild conditions |
| Cobalt(II) Chloride | 60-75 | - |
Data sourced from[1]
Table 2: Yields for this compound-Catalyzed Cyanosilylation of Aldehydes and Ketones
| Substrate | Yield (%) | Reaction Time (h) |
| Aromatic Aldehydes | 85-96 | 1-3 |
| Aliphatic Aldehydes | 80-92 | 2-5 |
| Aromatic Ketones | 79-90 | 4-7 |
| Aliphatic Ketones | 75-85 | 5-7 |
Yields are typical and may vary depending on the specific substrate and reaction conditions. Data adapted from[3]
Catalyst Recovery and Reuse Workflow
Caption: General workflow for the recovery and reuse of this compound.
References
vanadyl triflate stability and storage guidelines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of vanadyl triflate (VO(OTf)₂), along with troubleshooting guides and frequently asked questions for its use in experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound, helping you to identify and resolve them effectively.
| Issue | Observation | Possible Cause | Recommended Action |
| Reduced Catalytic Activity | Reactions are sluggish or incomplete compared to established protocols. | 1. Hydrolysis: The catalyst has been exposed to moisture, leading to the formation of less active species. 2. Improper Storage: The compound was not stored under inert and anhydrous conditions. 3. Contamination: The catalyst is contaminated with impurities that inhibit the reaction. | 1. Dry the Catalyst: Dry the this compound under high vacuum at 80°C for several hours. This can remove coordinated water without decomposing the triflate ligands. 2. Verify Storage: Ensure the compound is stored in a tightly sealed container, preferably in a desiccator or glovebox with an inert atmosphere. 3. Purification: If drying does not restore activity, consider recrystallizing the this compound from a suitable solvent system (e.g., hot dichloromethane/hexane). |
| Color Change of the Solid | The typically blue or blue-green solid has changed color. | 1. Oxidation: A color change to yellow or orange-yellow suggests oxidation of the Vanadium(IV) center to Vanadium(V). This can be caused by prolonged exposure to air. 2. Reduction: A color change to green may indicate the presence of Vanadium(III) species, although this is less common under normal storage conditions. A green color can also result from a mixture of blue V(IV) and yellow V(V) species. 3. Hydrolysis: The presence of water can lead to the formation of hydrated species, which may alter the color. | 1. Assess Viability: A significant color change, especially to yellow, often indicates substantial degradation, and the catalyst may no longer be suitable for sensitive reactions. 2. Handle with Care: If a slight color change is observed, handle the material under an inert atmosphere to prevent further degradation. 3. Consider Replacement: For critical applications, it is advisable to use a fresh batch of the catalyst if significant color change is observed. |
| Inconsistent Results | Reproducibility of experiments is poor. | 1. Variable Water Content: The amount of coordinated or adsorbed water in the catalyst varies between experiments. 2. Atmospheric Moisture: Reactions are being set up in an environment with fluctuating humidity. | 1. Standardize Catalyst Pre-treatment: Before use, consistently dry the required amount of this compound under vacuum at 80°C. 2. Use Anhydrous Techniques: Set up reactions under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and oven-dried glassware. Anhydrous acetonitrile is a suitable solvent to minimize hydrolysis. |
Appearance of this compound: Fresh vs. Degraded
| State | Typical Appearance |
| Fresh | Blue to blue-green crystalline solid. |
| Degraded (Oxidized) | Yellow to orange-yellow solid. |
| Degraded (Hydrolyzed) | May appear clumpy or discolored. The precise color can vary depending on the extent of hydration. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: this compound is sensitive to moisture and air. It should be stored in a tightly sealed container in a cool, dry place. For long-term storage, it is highly recommended to keep it in a desiccator or a glovebox under an inert atmosphere (e.g., argon or nitrogen).
Q2: My this compound has been on the shelf for a while. How can I tell if it's still active?
A2: A visual inspection for color change is the first step. If the compound is no longer blue or blue-green, it has likely degraded. To confirm its activity, you can perform a small-scale test reaction with a known substrate and compare the yield and reaction time to a literature precedent.
Q3: Can I dry this compound if I suspect it has absorbed water?
A3: Yes. Prolonged heating under a high vacuum at 80°C can effectively remove coordinated water without causing decomposition of the triflate ligands.
Q4: What are the primary decomposition pathways for this compound?
Q5: What are the expected products of this compound hydrolysis?
A5: Hydrolysis of this compound will likely yield triflic acid (CF₃SO₃H) and vanadyl hydroxide species, which can further react or aggregate. The presence of triflic acid can alter the reaction conditions by introducing a Brønsted acid.
Experimental Protocols
Protocol 1: Drying of this compound
Objective: To remove coordinated water from this compound prior to use in a moisture-sensitive reaction.
Materials:
-
This compound (potentially hydrated)
-
Schlenk flask or other suitable vacuum-rated flask
-
High-vacuum pump
-
Heating mantle or oil bath
-
Thermometer
Procedure:
-
Place the this compound in a Schlenk flask.
-
Attach the flask to a high-vacuum line.
-
Slowly open the flask to the vacuum to avoid disturbing the solid.
-
Once a stable vacuum is achieved, begin heating the flask to 80°C using a heating mantle or oil bath.
-
Maintain the temperature and vacuum for at least 4 hours. For larger quantities, a longer drying time may be necessary.
-
Allow the flask to cool to room temperature under vacuum.
-
Backfill the flask with an inert gas (e.g., argon or nitrogen) before opening.
-
The dried this compound should be used immediately or stored in a glovebox or high-quality desiccator.
Protocol 2: Activity Test of this compound using a Strecker-type Reaction
Objective: To assess the catalytic activity of a batch of this compound.
Materials:
-
Dried this compound
-
Benzaldehyde
-
Aniline
-
Trimethylsilyl cyanide (TMSCN)
-
Anhydrous acetonitrile (CH₃CN)
-
Oven-dried glassware
-
Inert atmosphere setup (e.g., Schlenk line or glovebox)
-
Magnetic stirrer and stir bar
-
Thin-layer chromatography (TLC) supplies
Procedure:
-
Under an inert atmosphere, add anhydrous acetonitrile (5 mL) to an oven-dried round-bottom flask equipped with a magnetic stir bar.
-
Add benzaldehyde (1 mmol, 106 mg) and aniline (1 mmol, 93 mg) to the flask and stir for 5 minutes at room temperature.
-
Add this compound (0.01 mmol, 3.65 mg).
-
Add trimethylsilyl cyanide (1.1 mmol, 109 mg) dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
A highly active catalyst should promote significant product formation within a few hours. Compare the reaction time and final yield (after purification) to literature reports for this reaction to gauge the catalyst's efficacy.
Visualizations
Caption: Troubleshooting workflow for this compound stability and activity issues.
handling and safety precautions for vanadyl triflate
Vanadyl Triflate: Technical Support Center
This technical support guide provides essential information on the safe handling and use of this compound for researchers, scientists, and professionals in drug development. Please consult your institution's safety protocols and the specific Safety Data Sheet (SDS) provided by your supplier before handling this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound (VO(OTf)₂) is a versatile Lewis acid catalyst used in various organic synthesis reactions.[1] Its notable applications include catalyzing Strecker-type reactions, nucleophilic acyl substitutions, and the removal of acid-labile protecting groups in carbohydrate chemistry.[1] It is valued for its efficiency, reusability, and ability to function under mild reaction conditions.[1][2]
Q2: What are the main hazards associated with this compound?
-
Acute Toxicity: Harmful if swallowed.[3]
-
Skin and Eye Irritation: Causes skin and eye irritation.[3] May cause severe skin burns and eye damage.[4]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[5]
Q3: What personal protective equipment (PPE) should I wear when handling this compound?
To ensure personal safety, the following PPE should be worn:
-
Eye Protection: Chemical safety goggles or a face shield are essential to prevent eye contact.[5][6]
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat or other protective clothing to prevent skin contact.[3][6]
-
Respiratory Protection: Use a NIOSH/MSHA-approved respirator if there is a risk of inhaling dust or aerosols, especially in poorly ventilated areas.[5]
Q4: How should I properly store this compound?
This compound should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[4][5][7] It is hygroscopic and should be handled and stored under an inert gas atmosphere.[4] Keep it away from incompatible materials such as strong acids, strong bases, and strong oxidizing agents.[3]
Q5: What should I do in case of a spill?
In the event of a this compound spill:
-
Evacuate the area.
-
Wear appropriate personal protective equipment (PPE), including respiratory protection.
-
Carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[5][7]
-
Clean the spill area thoroughly.
-
Dispose of the waste in accordance with local, regional, and national regulations.[3][5]
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Poor Catalytic Activity | Catalyst decomposition due to moisture. | This compound is hygroscopic. Ensure it is handled and stored under an inert atmosphere (e.g., nitrogen or argon). Dry solvents and reagents before use. |
| Inconsistent Reaction Yields | Impurities in the catalyst. | Purify the this compound by recrystallization from a hot dichloromethane/hexane mixture.[1] |
| Difficulty in Catalyst Recovery | Catalyst is soluble in the reaction mixture. | This compound can often be recovered from aqueous layers after reaction work-up, demonstrating its water-tolerant nature.[1] Adjust the work-up procedure to facilitate phase separation and recovery. |
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₂F₆O₇S₂V | [1][8] |
| Molecular Weight | 365.08 g/mol | [1][8] |
| Appearance | Solid (assumed) | General chemical knowledge |
| Solubility | Soluble in water | [5] |
Experimental Protocol: this compound Catalyzed Acylation of an Alcohol
This protocol describes a general procedure for the acylation of a primary alcohol using acetic anhydride, catalyzed by this compound.
Materials:
-
This compound (VO(OTf)₂)
-
Primary alcohol (e.g., benzyl alcohol)
-
Acetic anhydride
-
Dichloromethane (anhydrous)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert gas supply (e.g., nitrogen or argon)
-
Standard glassware for reaction work-up and purification
Procedure:
-
Set up a dry, 100 mL round-bottom flask equipped with a magnetic stir bar under an inert atmosphere.
-
To the flask, add the primary alcohol (10 mmol) and anhydrous dichloromethane (20 mL).
-
Add this compound (0.1 mmol, 1 mol%) to the solution and stir until it dissolves.
-
Slowly add acetic anhydride (12 mmol) to the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution (20 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent in vacuo to yield the crude product.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Safe handling workflow for this compound experiments.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. This compound | C2F6O7S2V | CID 11405877 - PubChem [pubchem.ncbi.nlm.nih.gov]
temperature optimization for vanadyl triflate reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments involving vanadyl triflate (VO(OTf)₂).
Troubleshooting Guide
This guide addresses common issues encountered during this compound-catalyzed reactions, with a focus on temperature-related problems.
Q1: My reaction is sluggish or incomplete. How can I increase the reaction rate?
A1: Low reaction rates are a common issue. Before adjusting the temperature, consider the following:
-
Catalyst Loading: Ensure the correct catalyst loading is used. For many reactions, 1-5 mol% of this compound is sufficient.
-
Solvent Choice: The choice of solvent can significantly impact reaction rates. Ensure the solvent is anhydrous, as water can deactivate the Lewis acid catalyst.
-
Reagent Purity: Impurities in the starting materials can inhibit the catalyst. Use reagents of the highest possible purity.
If the above factors are optimized, a moderate increase in temperature can enhance the reaction rate. However, be cautious as excessive heat can lead to side reactions and catalyst decomposition. It is recommended to increase the temperature in small increments (e.g., 10 °C) and monitor the reaction progress closely. For instance, in some Pechmann condensations, increasing the temperature from 90 °C to 110 °C can decrease the reaction time from 5 hours to 3 hours with an improved yield.[1]
Q2: I am observing significant side product formation. What is the likely cause and how can I mitigate it?
A2: The formation of side products is often temperature-dependent. Elevated temperatures can lead to undesired pathways such as decomposition of starting materials or products, or catalysis of alternative reactions.
-
Lower the Reaction Temperature: Many this compound-catalyzed reactions proceed efficiently at room temperature or even lower. For example, cyanosilylation of aldehydes and Strecker-type reactions give excellent yields at ambient temperatures.[2] Running the reaction at a lower temperature, even if it requires a longer reaction time, can often significantly improve selectivity.
-
Monitor for Byproducts: Use analytical techniques like TLC, GC-MS, or NMR to identify the side products. Understanding their structure can provide insights into the undesired reaction pathway.
-
Slow Addition of Reagents: In some cases, slow addition of a reactive substrate at a controlled temperature can minimize side product formation by maintaining a low instantaneous concentration of the reagent.
Q3: The yield of my reaction is low, even after extended reaction times. What steps should I take?
A3: Low yields can be attributed to several factors, with catalyst deactivation being a primary concern.
-
Catalyst Deactivation: this compound can be deactivated by moisture. Ensure all glassware is oven-dried and solvents are anhydrous. The catalyst itself should be stored in a desiccator. Prolonged heating can also lead to thermal decomposition of the catalyst.[3]
-
Sub-optimal Temperature: While high temperatures can be detrimental, a temperature that is too low may result in an incomplete reaction. For reactions that require heating, it is crucial to find the optimal temperature that balances reaction rate and catalyst stability. For example, in a Pechmann condensation, an optimal temperature of 110 °C gave a yield of 88%, while at 130 °C the yield decreased to 80%.[1]
-
Catalyst Regeneration: In some cases, a deactivated catalyst can be regenerated. While specific protocols for this compound in organic synthesis are not widely published, general methods for regenerating Lewis acid catalysts often involve washing with a non-coordinating solvent to remove adsorbed impurities, followed by rigorous drying under vacuum.[4][5][6][7]
Q4: My stereoselective reaction is giving poor enantiomeric or diastereomeric excess. How can temperature be used to improve this?
A4: For stereoselective reactions, temperature control is critical. Often, lower temperatures lead to higher stereoselectivity.
-
Cryogenic Temperatures: Many asymmetric reactions catalyzed by Lewis acids, such as the Mukaiyama aldol addition, benefit from being run at low temperatures (e.g., -78 °C to 0 °C).[8][9] This is because the transition states leading to the different stereoisomers are often close in energy, and lower temperatures can amplify these small energy differences, favoring the formation of one isomer.
-
Systematic Temperature Screening: To optimize stereoselectivity, it is advisable to perform the reaction at a range of temperatures and analyze the product mixture to determine the optimal conditions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for reactions catalyzed by this compound?
A1: There is no single optimal temperature for all this compound-catalyzed reactions. The ideal temperature depends on the specific reaction, substrates, and solvent. Many reactions, such as the cyanosilylation of aldehydes and the Strecker reaction, proceed efficiently at room temperature.[2] Others, like certain Pechmann condensations, may require elevated temperatures in the range of 80-120 °C.[1] For stereoselective reactions like the Mukaiyama aldol addition, cryogenic temperatures (e.g., -78 °C) are often employed to maximize selectivity.[9] It is always recommended to start with the conditions reported in the literature for a similar transformation and then optimize the temperature as needed.
Q2: How does temperature affect the stability of this compound?
A2: this compound is a thermally sensitive compound. While stable at room temperature when stored properly, prolonged exposure to high temperatures can lead to decomposition. The exact decomposition temperature can depend on the solvent and the presence of other reagents. It is generally advisable to avoid unnecessarily high temperatures to maintain the catalyst's activity throughout the reaction.[3]
Q3: Can this compound be used in high-temperature reactions?
A3: While this compound is more commonly used in reactions at or below room temperature, it can be employed at moderately elevated temperatures for certain transformations like the Pechmann reaction.[1] However, for reactions requiring very high temperatures, the stability of the catalyst should be carefully considered, and alternative, more robust Lewis acids might be more suitable.
Q4: How should I store this compound to ensure its activity?
A4: this compound is hygroscopic and should be stored in a tightly sealed container in a desiccator to protect it from moisture. Storing it at room temperature is generally acceptable for short periods, but for long-term storage, refrigeration in a moisture-free environment is recommended.
Data Presentation
Table 1: Effect of Temperature on the Pechmann Condensation of Phenol with Ethyl Acetoacetate Catalyzed by a Lewis Acid
| Entry | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | 90 | 5 | 61 |
| 2 | 110 | 3 | 88 |
| 3 | 130 | 3 | 80 |
Data adapted from a study on a similar Lewis acid-catalyzed Pechmann reaction, illustrating a typical temperature-yield profile.[1]
Table 2: Temperature Conditions for Various this compound-Catalyzed Reactions
| Reaction | Typical Temperature Range | Yield | Notes |
| Cyanosilylation of Aldehydes | Room Temperature | 79-96% | Mild conditions, short reaction times.[2] |
| Strecker Reaction | Room Temperature | Good to Excellent | Efficient three-component reaction. |
| Glycosylation | -20 °C to Room Temperature | Variable | Lower temperatures often improve selectivity and minimize side reactions.[10] |
| Mukaiyama Aldol Addition | -78 °C to Room Temperature | Variable | Low temperatures are crucial for high stereoselectivity.[8][9] |
| Friedel-Crafts Alkylation | Room Temperature to 80 °C | Variable | Optimal temperature depends on the reactivity of the arene and alkylating agent. |
Experimental Protocols
General Protocol for Temperature Optimization of a this compound-Catalyzed Reaction:
-
Setup: A series of oven-dried reaction vessels (e.g., round-bottom flasks or vials) are charged with the starting materials and a stir bar under an inert atmosphere (e.g., nitrogen or argon).
-
Solvent and Catalyst Addition: Anhydrous solvent is added, followed by the addition of this compound (typically 1-5 mol%).
-
Temperature Control: Each reaction vessel is placed in a temperature-controlled bath (e.g., an oil bath, cryostat, or heating mantle with a temperature probe) set to a different temperature (e.g., 0 °C, room temperature, 40 °C, 60 °C, 80 °C).
-
Monitoring: The reactions are monitored at regular intervals by an appropriate analytical technique (e.g., TLC, GC, or LC-MS) to determine the consumption of starting materials and the formation of the product.
-
Work-up and Analysis: Once the reactions are deemed complete or have reached a plateau, they are quenched and worked up. The crude product is then purified, and the yield and purity are determined. For stereoselective reactions, the enantiomeric or diastereomeric ratio is determined using chiral chromatography or NMR spectroscopy.
Visualizations
Caption: Troubleshooting workflow for this compound reactions.
Caption: Interplay of temperature and other reaction parameters.
References
- 1. Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Regeneration of Spent Catalyst and Impregnation of Catalyst by Supercritical Fluid [scirp.org]
- 5. csc.com.tw [csc.com.tw]
- 6. Regeneration of Selective Catalyst Reduction Catalysts Deactivated by Pb, As, and Alkali Metals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Lewis Base Catalysis of the Mukaiyama Directed Aldol Reaction: 40 Years of Inspiration and Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mukaiyama aldol addition - Wikipedia [en.wikipedia.org]
- 10. Towards a Systematic Understanding of the Influence of Temperature on Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: High-Purity Vanadyl Triflate Recrystallization
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the recrystallization of vanadyl triflate (VO(OTf)₂), a versatile Lewis acid catalyst.[1] Below you will find detailed experimental protocols, troubleshooting guides, and frequently asked questions to ensure the successful purification of this compound for your research needs.
Experimental Protocol: Recrystallization of this compound
This protocol outlines the procedure for purifying this compound by recrystallization from a dichloromethane/hexane solvent system to achieve high purity, typically around 99%.[1]
Objective: To purify crude this compound by removing soluble and insoluble impurities.
Materials:
-
Crude this compound
-
Dichloromethane (DCM), reagent grade
-
Hexane, reagent grade
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Condenser (optional, but recommended)
-
Buchner funnel and flask
-
Filter paper
-
Schlenk line or glovebox (if handling under inert atmosphere)
-
Glass stirring rod
-
Ice bath
Procedure:
-
Dissolution:
-
Place the crude this compound in a clean, dry Erlenmeyer flask.
-
Add a minimal amount of dichloromethane to just cover the solid.
-
Gently heat the mixture with stirring. Continue to add dichloromethane portion-wise until the this compound is completely dissolved. Avoid adding a large excess of solvent.
-
-
Hot Filtration (if necessary):
-
If any insoluble impurities are observed in the hot solution, perform a hot gravity filtration. This step should be done quickly to prevent premature crystallization in the funnel.
-
-
Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of well-defined crystals.[2]
-
Once the flask has reached room temperature, begin to slowly add hexane as an anti-solvent until the solution becomes slightly cloudy.
-
If the solution becomes too cloudy or precipitation is rapid, gently warm the solution until it becomes clear again, and then allow it to cool more slowly.
-
-
Crystal Growth:
-
Allow the flask to stand undisturbed at room temperature to allow for crystal growth.
-
For maximum yield, once crystal formation appears to be complete at room temperature, place the flask in an ice bath for at least 30 minutes to induce further crystallization.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the collected crystals with a small amount of cold hexane to remove any remaining soluble impurities from the crystal surfaces.
-
-
Drying:
-
Dry the purified crystals under vacuum. For sensitive applications, drying protocols may involve prolonged heating under high vacuum (e.g., 80°C, 10⁻³ mbar) to remove coordinated water without decomposing the triflate ligands.[1]
-
Data Presentation
| Solvent | Temperature | Solubility of this compound | Role in Recrystallization |
| Dichloromethane | Hot | High | Primary solvent for dissolution |
| Cold | Moderate to Low | Allows for crystallization upon cooling | |
| Hexane | Hot/Cold | Very Low | Anti-solvent to induce precipitation |
Visualizations
Experimental Workflow for this compound Recrystallization
Caption: A flowchart of the recrystallization process for this compound.
Troubleshooting Guide for this compound Recrystallization
Caption: A decision tree for troubleshooting common recrystallization issues.
Troubleshooting and FAQs
Q1: No crystals are forming after cooling the solution. What should I do?
A1: This is a common issue that can arise from a few factors:
-
Too much solvent: If an excess of the primary solvent (dichloromethane) was used, the solution may not be supersaturated upon cooling. Try to evaporate some of the solvent to increase the concentration of this compound and then attempt to cool the solution again.
-
Supersaturation without nucleation: The solution may be supersaturated, but the crystals have not yet started to form. You can try to induce crystallization by:
-
Scratching: Gently scratch the inside of the flask with a glass stirring rod at the surface of the solution. The small scratches on the glass can provide a surface for crystal nucleation.
-
Seeding: If you have a small crystal of pure this compound, add it to the solution to act as a "seed" for crystal growth.
-
Q2: An oil is forming instead of solid crystals. How can I fix this?
A2: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This can happen if the solution is cooled too quickly or if the boiling point of the solvent system is higher than the melting point of the solute-impurity mixture.
-
Reheat and cool slowly: The most effective solution is to reheat the mixture until the oil redissolves completely. Then, allow the solution to cool down much more slowly. You can insulate the flask to slow the rate of cooling.
-
Add more solvent: Add a small amount of the primary solvent (dichloromethane) to the heated solution to decrease the saturation point, and then proceed with slow cooling.
Q3: The yield of my recrystallized this compound is very low. What are the possible reasons?
A3: A low recovery can be due to several factors:
-
Using too much solvent: As mentioned in Q1, excess solvent will retain more of your product in the solution (mother liquor).
-
Premature crystallization: If the solution cools too quickly during a hot filtration step, some of the product may crystallize out on the filter paper. Ensure the funnel and receiving flask are pre-heated.
-
Incomplete crystallization: Ensure you have allowed sufficient time for the solution to cool, both at room temperature and in the ice bath, to maximize crystal formation.
-
Washing with too much cold solvent: While washing is necessary, using a large volume of the cold wash solvent can dissolve some of your product. Use only a minimal amount to rinse the crystals.
Q4: My final product is still colored or appears impure. What went wrong?
A4: This indicates that impurities are still present in your final product.
-
Insoluble impurities: If the initial hot solution was not filtered, any insoluble impurities will be collected with your crystals.
-
Soluble impurities: If the crystals formed too quickly, soluble impurities can become trapped within the crystal lattice. Slower crystal growth generally leads to higher purity.
-
Insufficient washing: The surfaces of the crystals may still have the mother liquor containing impurities. A quick wash with fresh, cold anti-solvent (hexane) can resolve this.
-
Highly colored impurities: If the impurity is strongly colored, a small amount can be very visible. In such cases, you may need to treat the initial hot solution with a small amount of activated charcoal to adsorb the colored impurity before the hot filtration step. Be aware that charcoal can also adsorb some of your product, potentially reducing the yield.
References
drying procedures for vanadyl triflate to remove coordinated water
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective removal of coordinated water from vanadyl triflate (VO(OTf)₂).
Frequently Asked Questions (FAQs)
Q1: What is the most common method for drying this compound?
A1: The most frequently cited method for drying this compound and removing coordinated water is by heating the compound under high vacuum.
Q2: At what temperature should I dry this compound?
A2: A generally accepted starting point is 80°C. However, the optimal temperature may vary depending on the hydration state of your sample and the vacuum level achieved. It is crucial to monitor the process to avoid decomposition.
Q3: How do I know when my this compound is completely dry?
A3: Complete removal of coordinated water can be verified using several analytical techniques. The most common methods include:
-
Karl Fischer Titration: This is a highly accurate method for quantifying the residual water content in your sample.
-
FTIR Spectroscopy: By comparing the spectrum of your dried sample to that of the hydrated form, you can observe the disappearance of characteristic water absorption bands.
-
Thermogravimetric Analysis (TGA): TGA can be used to determine the temperature at which water is lost and to quantify the amount of water that was present in the sample.
Q4: Can I use desiccants to dry this compound?
A4: While desiccants are commonly used for removing solvent residues, their effectiveness in removing strongly coordinated water from metal salts like this compound may be limited. Heating under vacuum is the more established and effective method.
Q5: What are the signs of decomposition when heating this compound?
A5: A visual color change of the this compound, often from a blue or green to a brown or black, can indicate decomposition. Additionally, unexpected peaks in your analytical data (e.g., FTIR, NMR) may suggest the formation of byproducts.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Water Removal | 1. Insufficient drying time.2. Inadequate vacuum.3. Drying temperature is too low. | 1. Extend the drying time and re-analyze for water content.2. Ensure your vacuum system is functioning correctly and can achieve a pressure of at least 10⁻³ mbar.3. Gradually increase the drying temperature in small increments (e.g., 5-10°C), monitoring for any signs of decomposition. |
| Sample Decomposition (Color Change) | 1. Drying temperature is too high.2. Presence of impurities that catalyze decomposition. | 1. Reduce the drying temperature. It is better to dry for a longer time at a lower temperature.2. Purify the this compound by recrystallization from a suitable solvent system (e.g., hot dichloromethane/hexane) before drying.[1] |
| Inconsistent Karl Fischer Titration Results | 1. Sample is air-sensitive and is reabsorbing moisture before or during analysis.2. Incomplete dissolution of the sample in the Karl Fischer solvent. | 1. Handle the dried sample in an inert atmosphere (e.g., a glovebox).2. Consult literature for a suitable co-solvent to ensure complete dissolution of this compound for the titration. |
| Broad Peaks in FTIR Spectrum After Drying | 1. Residual coordinated water is still present.2. The sample has partially decomposed. | 1. Continue the drying process and re-acquire the FTIR spectrum.2. Analyze the sample for impurities and consider re-purification if necessary. |
Quantitative Data Summary
The following table summarizes the key parameters for the recommended drying procedure for this compound.
| Parameter | Value | Notes |
| Drying Method | High-Vacuum Oven | The most effective method for removing coordinated water. |
| Temperature | 80°C | A good starting point; may need optimization. |
| Pressure | 10⁻³ mbar | A high vacuum is crucial for efficient water removal. |
| Duration | Prolonged (several hours to overnight) | The exact time will depend on the scale and initial water content. |
| Purity After Recrystallization | 99% | Recrystallization from hot dichloromethane/hexane prior to drying is recommended for high-purity applications.[1] |
Experimental Protocols
Protocol 1: Vacuum Drying of this compound
Objective: To remove coordinated water from hydrated this compound.
Materials:
-
Hydrated this compound
-
High-vacuum oven
-
Schlenk flask or other suitable vacuum-rated glassware
-
Vacuum pump capable of reaching 10⁻³ mbar
Procedure:
-
Place the hydrated this compound in a clean, dry Schlenk flask.
-
Connect the flask to a high-vacuum line.
-
Slowly and carefully evacuate the flask to a pressure of 10⁻³ mbar.
-
Once under high vacuum, place the flask in a heating mantle or oven preheated to 80°C.
-
Heat the sample under vacuum for a prolonged period (e.g., 12-24 hours).
-
After the desired drying time, turn off the heat and allow the sample to cool to room temperature under vacuum.
-
Once at room temperature, carefully backfill the flask with an inert gas (e.g., nitrogen or argon) before opening to the atmosphere.
-
Store the anhydrous this compound in a desiccator or under an inert atmosphere to prevent rehydration.
Protocol 2: Verification of Water Removal by FTIR Spectroscopy
Objective: To qualitatively assess the removal of coordinated water by comparing the FTIR spectra of hydrated and dried this compound.
Materials:
-
Hydrated this compound (starting material)
-
Dried this compound (from Protocol 1)
-
FTIR spectrometer with an appropriate sample holder (e.g., ATR or KBr pellet press)
Procedure:
-
Acquire the FTIR spectrum of the hydrated this compound.
-
Acquire the FTIR spectrum of the dried this compound under the same conditions.
-
Compare the two spectra, paying close attention to the region between 3000 and 3600 cm⁻¹, which corresponds to the O-H stretching vibrations of water. A significant reduction or complete disappearance of the broad absorption band in this region indicates successful water removal. Also, look for changes in the fingerprint region (below 1500 cm⁻¹) which may indicate changes in the coordination environment of the vanadyl ion.
Visualizations
Caption: Experimental workflow for drying this compound and verifying water removal.
Caption: Troubleshooting decision tree for the drying of this compound.
References
troubleshooting low chemoselectivity with vanadyl triflate
Welcome to the technical support center for vanadyl triflate [VO(OTf)₂]. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing chemoselective reactions catalyzed by this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound (VO(OTf)₂) is a versatile and water-tolerant Lewis acid catalyst. Its primary applications in organic synthesis include:
-
Thioacetalization of aldehydes: It shows excellent chemoselectivity, protecting aldehydes in the presence of ketones.[1]
-
Strecker-type aminative cyanation: It facilitates the synthesis of α-aminonitriles.[2]
-
Chemoselective deprotection: It is used for the removal of acid-labile protecting groups, such as isopropylidene groups in carbohydrates, often in mild aqueous conditions with high yields.[2]
-
Nucleophilic acyl substitutions: It efficiently catalyzes the reaction of anhydrides with alcohols, amines, and thiols.[2]
-
Transesterifications: It can catalyze the transesterification of esters with various alcohols.[2]
Q2: What makes this compound a good catalyst for chemoselective reactions?
This compound's effectiveness stems from its unique "push-pull" mechanism facilitated by the V=O unit, which allows for both electrophilic and nucleophilic activation.[2] It is known to be compatible with a variety of functional groups and can be used under mild, often ambient temperature, conditions.[2] Its tolerance to water and potential for recyclability also make it an attractive catalyst.[2]
Q3: How does this compound compare to other triflate-based Lewis acids?
This compound often exhibits superior chemoselectivity compared to other triflate catalysts like Bi(OTf)₃ and Yb(OTf)₃. For example, in the synthesis of α-aminonitriles, this compound can avoid the interference of ketones, which may cause side reactions with Bi(OTf)₃.[2] It has also been shown to outperform Yb(OTf)₃ in the thioacetalization of aldehydes, achieving a 98% yield without affecting ester groups under identical conditions.[2]
Troubleshooting Guide: Low Chemoselectivity
This guide addresses common issues of low chemoselectivity encountered during reactions catalyzed by this compound.
Problem 1: Poor selectivity between aldehydes and ketones (e.g., in thioacetalization).
-
Cause: While this compound is highly selective for aldehydes, suboptimal reaction conditions can lead to the competing reaction with ketones.
-
Solution:
-
Temperature: Ensure the reaction is run at the recommended temperature (often room temperature). Elevated temperatures may increase the reactivity of ketones.
-
Catalyst Loading: Use the optimal catalytic amount of this compound. An excess of the catalyst might lead to lower selectivity.
-
Reaction Time: Monitor the reaction progress. Extended reaction times could allow for the slower reaction with ketones to occur.
-
Problem 2: Side reactions due to hydrolysis.
-
Cause: Although this compound is water-tolerant, the presence of excess water can lead to hydrolysis of the substrate or catalyst, especially in sensitive systems.
-
Solution:
-
Solvent Choice: Use anhydrous solvents, such as anhydrous acetonitrile, to minimize hydrolysis-related side reactions.[2]
-
Drying: Ensure all glassware is thoroughly dried and reactants are anhydrous, if the specific reaction requires it.
-
Problem 3: Low selectivity in acylation of substrates with multiple nucleophilic groups (e.g., alcohols vs. amines).
-
Cause: Amines are generally more nucleophilic than alcohols and may react preferentially. Achieving selectivity can be challenging without proper optimization.
-
Solution:
-
Protecting Groups: Consider protecting the more reactive functional group (e.g., the amine) before carrying out the acylation of the alcohol.
-
Reaction Conditions: Carefully control the reaction temperature and the rate of addition of the acylating agent. Lower temperatures often favor selectivity.
-
Data Presentation
Table 1: Chemoselectivity of this compound in Various Reactions
| Reaction Type | Substrate 1 | Substrate 2 | Product Yield | Selectivity | Reference |
| Thioacetalization | Aldehyde | Ketone | >90% | High for aldehyde | [1] |
| Thioacetalization | Aldehyde with ester group | - | 98% | No reaction at ester | [2] |
| Acyl Substitution | Alcohols, Amines, Thiols | Anhydrides | 85-99% | High | [2] |
| Cyanosilylation | Aldehydes and Ketones | TMSCN | 79-96% | Good | [3] |
| Deprotection | Isopropylidene-protected carbohydrates | - | >90% | No side reactions | [2] |
Experimental Protocols
1. General Protocol for Chemoselective Thioacetalization of Aldehydes:
-
Reactants: To a solution of an aldehyde (1 mmol) and a ketone (1 mmol) in a suitable solvent (e.g., dichloromethane), add a thiol (2.2 mmol).
-
Catalyst Addition: Add this compound (0.5-2 mol%) to the mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
2. General Protocol for Deprotection of Isopropylidene Groups in Carbohydrates:
-
Reactants: Dissolve the isopropylidene-protected carbohydrate (1 mmol) in a mixture of acetonitrile and water.
-
Catalyst Addition: Add this compound (1-5 mol%) to the solution.
-
Reaction Conditions: Stir the mixture at room temperature.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Neutralize the reaction mixture with a mild base (e.g., sodium bicarbonate). Remove the solvent under reduced pressure and purify the resulting residue by column chromatography.
Visualizations
Caption: A workflow diagram for troubleshooting low chemoselectivity in this compound catalyzed reactions.
Caption: A simplified diagram illustrating the general mechanism of Lewis acid catalysis by this compound.
References
impact of post-synthetic processing on vanadyl triflate performance
Welcome to the technical support center for vanadyl triflate (VO(OTf)₂). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the impact of post-synthetic processing on the performance of this versatile Lewis acid catalyst.
Troubleshooting Guides
This section addresses common issues encountered during experiments using this compound, with a focus on problems arising from its post-synthetic handling and processing.
Issue 1: Lower than Expected Reaction Yields
Question: My reaction catalyzed by this compound is giving low yields. What are the potential causes related to the catalyst itself?
Answer:
Low reaction yields can often be attributed to the quality and handling of the this compound catalyst. Here are several factors to consider:
-
Catalyst Purity: this compound is effective when pure. Impurities from the synthesis can interfere with the catalytic cycle.
-
Recommendation: Purify the catalyst through recrystallization. A common and effective method is to recrystallize the crude this compound from a hot dichloromethane/hexane mixture, which can achieve a purity of 99%.[1]
-
-
Presence of Coordinated Water: this compound can coordinate with water molecules, which can affect its Lewis acidity and catalytic activity in certain reactions.
-
Recommendation: Ensure the catalyst is thoroughly dried post-synthesis. A recommended drying protocol is prolonged heating at 80°C under a high vacuum (e.g., 10⁻³ mbar). This procedure is known to remove coordinated water without causing decomposition of the triflate ligands.[1]
-
-
Improper Storage: this compound is sensitive to atmospheric moisture. Improper storage can lead to hydration and a decrease in catalytic performance.
-
Recommendation: Store this compound in a desiccator over a strong drying agent (e.g., P₂O₅) or in a glovebox under an inert atmosphere.
-
-
Catalyst Deactivation: The catalyst can deactivate over time or after multiple uses.
Issue 2: Inconsistent Results Between Batches of Catalyst
Question: I'm observing significant variations in reaction outcomes when using different batches of this compound. Why is this happening and how can I mitigate it?
Answer:
Inconsistency between batches often points to variations in the post-synthetic processing of the catalyst.
-
Variable Purity: If the purification process is not standardized, different batches may have varying levels of impurities.
-
Recommendation: Implement a consistent recrystallization protocol for each batch. Characterize the purity of each batch using techniques like ¹⁹F NMR (a sharp singlet at δ -78.2 ppm is indicative of the triflate anion) to ensure consistency.[1]
-
-
Inconsistent Hydration State: Differences in drying procedures can lead to varying amounts of coordinated water in the catalyst.
-
Recommendation: Standardize the drying protocol for all batches. Use the recommended prolonged heating under high vacuum to ensure a consistent hydration state.[1]
-
-
Particle Size and Surface Area: The physical properties of the catalyst can be affected by the precipitation and drying conditions, which in turn can influence reaction rates.
-
Recommendation: While detailed studies on this compound are limited in this area, it is good practice to ensure consistent precipitation and drying conditions to obtain a catalyst with uniform physical properties.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary impact of post-synthetic processing on this compound's performance?
A1: Post-synthetic processing, particularly purification and drying, has a significant impact on the performance of this compound.[1] Recrystallization removes impurities that can inhibit the catalyst's activity, leading to higher reaction yields.[1] Proper drying removes coordinated water, which can affect the catalyst's Lewis acidity and its effectiveness in various organic transformations.[1]
Q2: How can I tell if my this compound is sufficiently pure?
A2: Spectroscopic methods are excellent for determining purity. For instance, ¹⁹F NMR spectroscopy should show a single, sharp peak at approximately -78.2 ppm, corresponding to the trifluoromethyl groups of the triflate anions.[1] The absence of other significant peaks suggests high purity.
Q3: Is this compound reusable? If so, how does its performance change with reuse?
A3: Yes, this compound is known for its reusability, which is a significant advantage.[4] It can often be recovered from aqueous layers after a reaction and reused without a significant loss of activity.[1] However, some decrease in performance may be observed after several cycles due to gradual deactivation or physical loss of the catalyst.
Q4: What are the common applications of this compound where its performance is critical?
A4: this compound is a versatile Lewis acid catalyst used in several organic reactions. Its high performance is crucial for achieving excellent yields in reactions such as:
-
Strecker-type reactions for the synthesis of α-aminonitriles.[1][5]
-
Thioacetalization of aldehydes.[1]
-
Chemoselective deprotection of acid-labile groups in carbohydrates.[1]
-
Nucleophilic acyl substitutions.[1]
Q5: Can I regenerate a deactivated this compound catalyst?
A5: While specific, detailed protocols for this compound regeneration are not extensively published, general methods for regenerating deactivated catalysts can be applied. These typically involve washing the catalyst with appropriate solvents to remove adsorbed organic impurities and poisons.[2][3] For vanadyl-based catalysts, treatments can include washing with acidic or alkaline solutions followed by drying.[6] More aggressive regeneration might involve calcination, although care must be taken to avoid thermal decomposition.
Data Presentation
Table 1: Impact of Recrystallization on this compound Purity
| Post-Synthetic Process | Purity | Characterization Method | Reference |
| As Synthesized (Crude) | Variable | Not Specified | Inferred |
| Recrystallized from hot dichloromethane/hexane | 99% | Not Specified | [1] |
Table 2: Catalytic Performance of this compound in Selected Reactions
| Reaction | Substrate | Product Yield | Catalyst State | Reference |
| Acylation | Anhydrides with alcohols, amines, or thiols | >90% | Not Specified | [1] |
| Strecker-type aminative cyanation | Aldehydes, amines, TMSCN | Good yields | Not Specified | [1] |
| Cyanohydrin Synthesis | Ketones and aldehydes with TMSCN | 79-96% | Not Specified | [4] |
| Deprotection of Isopropylidene Groups | Carbohydrates | >90% | Not Specified | [1] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a general representation and should be adapted based on specific literature procedures.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), suspend vanadium(V) oxide (V₂O₅) in a suitable solvent like dichloromethane.
-
Addition of Reagent: Slowly add trifluoromethanesulfonic acid (triflic acid, TfOH) to the suspension at room temperature. The reaction is exothermic, so controlled addition is necessary.
-
Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete, which can be monitored by the dissolution of the solid and a color change.
-
Isolation of Crude Product: Remove the solvent under reduced pressure to obtain the crude this compound as a solid.
Protocol 2: Post-Synthetic Purification by Recrystallization
-
Dissolution: Dissolve the crude this compound in a minimal amount of hot dichloromethane.
-
Precipitation: Slowly add hexane to the hot solution until the solution becomes slightly turbid.
-
Crystallization: Allow the solution to cool to room temperature and then place it in a freezer to facilitate complete crystallization.
-
Isolation: Collect the purified crystals by filtration, wash with a small amount of cold hexane, and then proceed to the drying step.
Protocol 3: Post-Synthetic Drying
-
Setup: Place the recrystallized this compound in a suitable container (e.g., a Schlenk flask).
-
Drying: Heat the solid at 80°C under a high vacuum (e.g., 10⁻³ mbar) for a prolonged period (several hours to overnight) to remove any coordinated water.[1]
-
Storage: After cooling to room temperature under vacuum, transfer the dry, purified this compound to a sealed container inside a desiccator or a glovebox for storage.
Mandatory Visualizations
Caption: Experimental workflow for this compound from synthesis to application.
Caption: Troubleshooting decision tree for low reaction yields with this compound.
References
managing moisture sensitivity of vanadyl triflate
Welcome to the technical support center for vanadyl triflate (VO(OTf)₂). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing the moisture sensitivity of this versatile Lewis acid catalyst. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound (VO(OTf)₂) is a highly versatile and water-tolerant Lewis acid catalyst.[1] It is widely used in organic synthesis to catalyze a variety of reactions, including:
-
Strecker-type reactions for the synthesis of α-aminonitriles.[1][2]
-
Cyanosilylation of aldehydes and ketones.[3]
-
Removal of acid-labile protecting groups in carbohydrate chemistry.[1]
-
Nucleophilic acyl substitutions.[1]
-
Acetalization and thioacetalization.[1]
Q2: How moisture-sensitive is this compound?
This compound is hygroscopic and should be handled with care to minimize exposure to atmospheric moisture. While it is considered "water-tolerant" in some reactions, meaning it can maintain catalytic activity in the presence of small amounts of water, excessive moisture can lead to hydrolysis, reduced catalytic efficiency, and potentially altered reaction pathways.
Q3: How does moisture affect the catalytic activity of this compound?
Moisture can lead to the hydrolysis of this compound, which can generate Brønsted acids, such as triflic acid (HOTf).[4][5][6] This can alter the catalytic nature of the system from a Lewis acid-catalyzed reaction to a Brønsted acid-catalyzed one, potentially leading to undesired side reactions or a decrease in the desired product yield. The presence of water can also lead to the formation of hydrates, which may have different catalytic activities.
Q4: How can I tell if my this compound has been compromised by moisture?
Visual inspection may reveal a change in the physical appearance of the solid, such as clumping or deliquescence. Spectroscopic changes may also be indicative of hydration. For instance, in hydrated vanadium oxides, new peaks related to water molecules can be observed in the FTIR spectrum.[7] Specifically for this compound, you might observe a broadening of the V=O stretch in the IR spectrum or the appearance of new signals corresponding to coordinated water.
Q5: What are the recommended storage conditions for this compound?
To maintain its integrity, this compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon). Storing the container in a desiccator with a suitable drying agent is also highly recommended.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no reaction yield | 1. Deactivated catalyst due to moisture: The catalyst may have been exposed to excessive moisture, leading to hydrolysis and loss of Lewis acidity. 2. Inadequate solvent dryness: Residual water in the reaction solvent can inhibit the catalyst. | 1. Dry the catalyst: Use the recommended drying protocol (see Experimental Protocols section). 2. Use freshly dried solvents: Ensure all solvents are rigorously dried and handled under anhydrous conditions. 3. Increase catalyst loading: As a last resort, a modest increase in catalyst loading might compensate for partial deactivation. |
| Formation of unexpected byproducts | 1. Presence of Brønsted acid: Hydrolysis of this compound may have generated triflic acid, which can catalyze alternative reaction pathways.[4][5][6] 2. Substrate sensitivity: The substrate or product may be sensitive to the Lewis acidic conditions or the presence of trace Brønsted acid. | 1. Ensure anhydrous conditions: Strictly follow protocols for handling air- and moisture-sensitive reagents. 2. Use a proton sponge: The addition of a non-nucleophilic base can scavenge any generated protons without interfering with the Lewis acid catalysis. |
| Inconsistent reaction results | 1. Variable moisture content: Inconsistent handling and storage of the catalyst can lead to varying degrees of hydration and, consequently, variable catalytic activity. 2. Batch-to-batch variation: The purity and hydration state of the catalyst may differ between batches. | 1. Standardize handling procedures: Implement a consistent protocol for storing, handling, and dispensing the catalyst. 2. Dry the catalyst before use: To ensure a consistent starting material, dry the this compound under vacuum before each use. |
| Catalyst insolubility | 1. Formation of insoluble hydrates or oxides: Prolonged exposure to moisture can lead to the formation of less soluble vanadium species. | 1. Use a fresh batch of catalyst: If the catalyst appears clumped or discolored, it is best to use a fresh, properly stored sample. 2. Attempt to dry a small sample: If fresh catalyst is unavailable, drying a small portion may restore its solubility and activity. |
Experimental Protocols
Protocol 1: Drying of this compound
This protocol is intended to remove coordinated water from this compound without causing decomposition.
Methodology:
-
Place the this compound in a suitable flask (e.g., a round-bottom flask).
-
Connect the flask to a high-vacuum line (capable of reaching 10⁻³ mbar).
-
Heat the flask to 80°C using a heating mantle or oil bath.
-
Maintain these conditions for several hours to ensure complete removal of water.[1]
-
Allow the flask to cool to room temperature under vacuum before transferring it to an inert atmosphere glovebox for storage or immediate use.
Protocol 2: General Procedure for a Reaction Using this compound under Anhydrous Conditions
This protocol provides a general workflow for setting up a reaction using the moisture-sensitive this compound.
Methodology:
-
Preparation: Dry all glassware in an oven at >120°C for at least 4 hours and allow to cool in a desiccator or under a stream of dry inert gas.
-
Solvent Preparation: Use freshly distilled or commercially available anhydrous solvents. If necessary, dry solvents using appropriate methods (e.g., distillation from a drying agent, passage through a solvent purification system).
-
Reagent Handling: Handle this compound and any other moisture-sensitive reagents in an inert atmosphere glovebox or using Schlenk techniques.
-
Reaction Setup: a. To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the this compound. b. Add the anhydrous solvent via syringe or cannula. c. Add the substrate(s) sequentially via syringe or cannula. d. Stir the reaction mixture at the desired temperature and monitor its progress by a suitable analytical technique (e.g., TLC, GC, NMR).
-
Work-up: Upon completion, quench the reaction appropriately (e.g., with a saturated aqueous solution of sodium bicarbonate) and proceed with the standard extraction and purification procedures.
Visualizations
Caption: Inferred hydrolysis pathway of this compound.
Caption: Recommended experimental workflow for using this compound.
Caption: Decision tree for troubleshooting low reaction yields.
References
Technical Support Center: Scaling Up Vanadyl Triflate Catalyzed Synthesis
Welcome to the technical support center for the scaling up of vanadyl triflate catalyzed syntheses. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the smooth scale-up of your chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what are its primary applications in organic synthesis?
This compound (VO(OTf)₂) is a versatile and efficient Lewis acid catalyst. It is particularly effective in promoting reactions such as Strecker-type synthesis of α-aminonitriles, cyanosilylation of aldehydes and ketones, and O-isopropylidenation of carbohydrates.[1][2][3][4] Its water-tolerant nature makes it an attractive catalyst for reactions that may be sensitive to moisture.[4]
Q2: What are the key advantages of using this compound as a catalyst?
Key advantages include its high catalytic activity, allowing for reactions to proceed under mild conditions, often at room temperature.[1] It is also known for its reusability and compatibility with a variety of functional groups.[1]
Q3: Is this compound sensitive to air and moisture?
While this compound is considered water-tolerant, prolonged exposure to atmospheric moisture can lead to hydrolysis and a potential decrease in catalytic activity, especially in large-scale reactions where complete exclusion of water is challenging. It is best handled under an inert atmosphere (e.g., nitrogen or argon) for storage and during reaction setup to ensure consistent performance.
Q4: How can I recover and recycle this compound after a reaction?
One of the significant advantages of this compound is its recyclability.[1][2][5] For reactions worked up with an aqueous phase, the catalyst can often be recovered from the aqueous layer. A general procedure involves:
-
After reaction completion, quench the reaction mixture with water.
-
Separate the aqueous layer containing the catalyst.
-
Wash the organic layer with water and combine the aqueous layers.
-
Evaporate the water under reduced pressure to recover the this compound.
-
Dry the recovered catalyst under vacuum before reuse.
Troubleshooting Guides
Problem 1: Low or Inconsistent Reaction Yields Upon Scale-Up
| Possible Cause | Troubleshooting Step |
| Insufficient Mixing | On a larger scale, inefficient stirring can lead to localized "hot spots" or areas of low catalyst concentration. Ensure vigorous and efficient mechanical stirring. Consider using a larger stir bar or an overhead stirrer for reaction volumes greater than 1 liter. |
| Moisture Contamination | Even though water-tolerant, excess water can negatively impact the reaction. Ensure all glassware is thoroughly dried and solvents are anhydrous, especially when scaling up. Consider performing the reaction under an inert atmosphere. |
| Catalyst Loading | The optimal catalyst loading at a small scale may not be directly transferable. Perform a quick optimization of the catalyst loading (e.g., 0.5, 1, 2 mol%) at the desired scale. |
| Temperature Control | Exothermic reactions can be more difficult to control on a larger scale. Monitor the internal reaction temperature and use an appropriate cooling bath to maintain the desired temperature. |
Problem 2: Catalyst Deactivation or Decreased Activity After Recycling
| Possible Cause | Troubleshooting Step |
| Incomplete Recovery | Mechanical losses during the recovery process can lead to a lower effective catalyst concentration in subsequent runs. Ensure careful separation and transfer of the aqueous layer containing the catalyst. |
| Poisoning | Certain functional groups or impurities in the starting materials or solvents can act as catalyst poisons.[6] Common poisons for metal catalysts include sulfur- and phosphorus-containing compounds. Ensure the purity of all reagents before use. |
| Formation of Inactive Species | Prolonged reaction times or exposure to high temperatures can lead to the formation of inactive vanadium species. Consider reducing the reaction time or temperature if possible. |
| Incomplete Drying | Residual water in the recycled catalyst can inhibit its activity in subsequent reactions, particularly if the reaction is sensitive to water. Ensure the recovered catalyst is thoroughly dried under high vacuum. |
Problem 3: Formation of Side Products or Impurities
| Possible Cause | Troubleshooting Step |
| Side Reactions Catalyzed by Lewis Acid | As a Lewis acid, this compound can catalyze other reactions, such as polymerization of alkenes or decomposition of sensitive functional groups. Monitor the reaction progress by TLC or GC/LC-MS to identify the formation of byproducts. Consider lowering the reaction temperature or catalyst loading. |
| Reaction with Solvent | Some solvents may not be inert under the reaction conditions. For example, ethers can be cleaved by strong Lewis acids at elevated temperatures. Choose a robust and inert solvent for your reaction. |
| Product Inhibition | The product of the reaction may coordinate to the catalyst, reducing its activity and potentially leading to the formation of byproducts. If suspected, try to remove the product from the reaction mixture as it forms, for example, by using a Dean-Stark trap for reactions that produce water. |
Experimental Protocols
General Procedure for this compound Catalyzed Cyanosilylation of a Ketone
This protocol is a general guideline and may require optimization for specific substrates and scales.
-
Preparation: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add the ketone (1.0 equiv).
-
Solvent and Catalyst Addition: Add anhydrous acetonitrile (or another suitable solvent) to dissolve the ketone. Add this compound (0.5 - 2 mol%).
-
Reagent Addition: Add trimethylsilyl cyanide (TMSCN) (1.2 - 1.5 equiv) dropwise to the stirred solution at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). Reactions are typically complete within 1-7 hours.[1]
-
Work-up: Upon completion, quench the reaction by adding water. Separate the organic layer.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel.
Catalyst Recovery and Reuse
-
Aqueous Layer Collection: Collect the aqueous layer from the work-up procedure.
-
Evaporation: Remove the water under reduced pressure using a rotary evaporator.
-
Drying: Dry the resulting solid residue under high vacuum for several hours to remove any residual moisture.
-
Reuse: The recovered this compound can be used directly in subsequent reactions. The activity may slightly decrease over multiple cycles, and a small amount of fresh catalyst may be required to maintain high yields.
Quantitative Data Summary
Table 1: Representative Yields for this compound Catalyzed Cyanosilylation of Carbonyl Compounds [1]
| Entry | Carbonyl Compound | Product | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Cyanohydrin silyl ether | 1 | 95 |
| 2 | 4-Chlorobenzaldehyde | Cyanohydrin silyl ether | 1.5 | 96 |
| 3 | 4-Nitrobenzaldehyde | Cyanohydrin silyl ether | 2 | 92 |
| 4 | Acetophenone | Cyanohydrin silyl ether | 5 | 85 |
| 5 | Cyclohexanone | Cyanohydrin silyl ether | 7 | 79 |
Visualizations
Caption: Experimental workflow for a this compound catalyzed reaction.
Caption: Troubleshooting logic for scaling up this compound catalyzed reactions.
References
Technical Support Center: Vanadyl Triflate Reaction Workup Procedures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing vanadyl triflate (VO(OTf)₂) in their synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind the workup of a this compound-catalyzed reaction?
A1: The workup for a homogeneous this compound-catalyzed reaction is typically straightforward due to the catalyst's high water solubility. The general procedure involves quenching the reaction, followed by an extractive workup using an organic solvent and water (or a dilute aqueous solution). The organic product partitions into the organic phase, while the this compound catalyst remains in the aqueous phase, allowing for its potential recovery and reuse.[1]
Q2: How do I quench a reaction catalyzed by this compound?
A2: In many cases, the addition of water during the extractive workup is sufficient to quench the reaction. For reactions sensitive to acidic conditions, a dilute solution of a mild base, such as saturated sodium bicarbonate (NaHCO₃), can be used. It is crucial to perform the quench at a low temperature (e.g., 0 °C) to control any exothermic processes.
Q3: Is this compound recoverable and reusable?
A3: Yes, a significant advantage of this compound is its recyclability.[1][2][3] After the initial extraction of the organic product, the aqueous layer containing the catalyst can be concentrated under reduced pressure to recover the this compound. The recovered catalyst can then be reused in subsequent reactions, often with minimal loss of activity.
Q4: What are the common applications of this compound that involve these workup procedures?
A4: this compound is a versatile Lewis acid catalyst used in various organic transformations. Common applications include Strecker-type reactions for the synthesis of α-aminonitriles, and the removal of acid-labile protecting groups in carbohydrate chemistry.[1] The workup procedures described here are applicable to these and other reactions catalyzed by this compound.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Product Yield | 1. Incomplete reaction. 2. Product is partially water-soluble and lost during extraction. 3. Catalyst deactivation. | 1. Monitor the reaction by TLC or LC-MS to ensure completion before workup. 2. Perform multiple extractions with the organic solvent. If the product has some water solubility, consider back-extraction of the combined aqueous layers. 3. Ensure starting materials and solvents are of appropriate purity. Consider using a fresh batch of catalyst. |
| Emulsion Formation During Extraction | High concentration of reactants or byproducts, or insufficient solvent volume. | 1. Add brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous phase. 2. Dilute the reaction mixture with more organic solvent. 3. If the emulsion persists, filter the mixture through a pad of Celite®. |
| Difficulty Recovering the Catalyst | Incomplete phase separation or formation of insoluble vanadium species. | 1. Ensure complete separation of the aqueous and organic layers. 2. If a precipitate forms in the aqueous layer, attempt to redissolve it by adjusting the pH. If unsuccessful, the catalyst may need to be regenerated through a different procedure. |
| Decreased Activity of Recycled Catalyst | Poisoning of the catalyst by impurities from the reaction or incomplete removal of the previous reaction's product. | 1. Ensure thorough washing of the recovered catalyst. 2. Consider a purification step for the recovered catalyst, such as recrystallization, if activity continues to decrease. |
Experimental Protocols
Protocol 1: General Aqueous Workup for a this compound-Catalyzed Reaction
This protocol describes a general procedure for the workup of a reaction performed in an organic solvent and catalyzed by this compound.
Procedure:
-
Cool the Reaction Mixture: Once the reaction is deemed complete by TLC or LC-MS, cool the reaction vessel to 0 °C in an ice bath.
-
Quench the Reaction: Slowly add deionized water to the reaction mixture with stirring. If the reaction is sensitive to acid, a saturated solution of sodium bicarbonate can be used instead.
-
Transfer to a Separatory Funnel: Transfer the entire mixture to a separatory funnel.
-
Extract the Product: Add an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) to the separatory funnel. The choice of solvent will depend on the solubility of your product.
-
Separate the Layers: Shake the separatory funnel vigorously, venting frequently. Allow the layers to separate completely.
-
Collect the Organic Layer: Drain the lower organic layer. If the organic layer is the upper layer, drain the lower aqueous layer first.
-
Repeat Extraction: Extract the aqueous layer two more times with the organic solvent to ensure complete recovery of the product.
-
Combine Organic Layers: Combine all the organic extracts.
-
Wash the Organic Layer: Wash the combined organic layers with brine to remove any remaining water-soluble impurities.
-
Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Isolate the Catalyst: The aqueous layer from the initial extractions contains the this compound catalyst and can be retained for catalyst recovery (see Protocol 2).
Protocol 2: Recovery and Reuse of this compound Catalyst
This protocol outlines the procedure for recovering the this compound catalyst from the aqueous phase after the workup.
Procedure:
-
Collect the Aqueous Layer: Combine all aqueous layers from the workup procedure (Protocol 1).
-
Concentrate the Aqueous Solution: Remove the water from the combined aqueous layers under reduced pressure using a rotary evaporator. Gentle heating may be applied to facilitate evaporation.
-
Dry the Recovered Catalyst: Once the water has been removed, the solid this compound can be further dried under high vacuum to remove any residual moisture.
-
Assess Catalyst Purity: The recovered catalyst can be analyzed by techniques such as NMR or IR spectroscopy to assess its purity before reuse.
-
Reuse the Catalyst: The recovered this compound can be used in subsequent reactions. The catalytic activity may be compared to that of the fresh catalyst to determine its efficacy.
Data Presentation
The reusability of this compound is a key feature. The following table summarizes the typical performance of recycled this compound in a representative Strecker-type reaction.
| Cycle | Catalyst | Product Yield (%) |
| 1 | Fresh VO(OTf)₂ | 95 |
| 2 | Recycled VO(OTf)₂ | 94 |
| 3 | Recycled VO(OTf)₂ | 93 |
| 4 | Recycled VO(OTf)₂ | 93 |
| 5 | Recycled VO(OTf)₂ | 92 |
Note: Yields are representative and may vary depending on the specific substrates and reaction conditions.
Visualizations
Caption: General workflow for this compound reaction workup and catalyst recovery.
Caption: Troubleshooting logic for common workup issues in this compound reactions.
References
Validation & Comparative
A Comparative Guide to Vanadyl Triflate and Other Metal Triflates in Organic Synthesis
For researchers, scientists, and drug development professionals, the selection of an appropriate catalyst is paramount to the success of a chemical reaction. This guide provides an objective comparison of vanadyl triflate (VO(OTf)₂) with other commonly used metal triflates, namely scandium triflate (Sc(OTf)₃) and copper(II) triflate (Cu(OTf)₂), supported by experimental data and detailed protocols.
Metal triflates are a class of Lewis acids that have gained significant attention in organic synthesis due to their high catalytic activity, stability, and, in some cases, water tolerance.[1] The triflate anion (CF₃SO₃⁻) is a weakly coordinating anion, which enhances the Lewis acidity of the metal center, making these compounds powerful catalysts for a wide range of organic transformations.[1] This guide will delve into a comparative analysis of this compound against its scandium and copper counterparts, focusing on their performance in key organic reactions, their recyclability, and the underlying mechanistic principles.
Performance in Key Organic Reactions
The catalytic efficacy of this compound, scandium triflate, and copper(II) triflate has been evaluated in several cornerstone organic reactions. Below is a comparative summary of their performance in Friedel-Crafts acylation and Strecker reactions.
Friedel-Crafts Acylation
The Friedel-Crafts acylation is a fundamental method for the formation of carbon-carbon bonds and the synthesis of aromatic ketones. The catalytic activity of various metal triflates has been explored for this reaction.
Table 1: Comparison of Metal Triflate Performance in Friedel-Crafts Acylation of Anisole with Benzoyl Chloride
| Catalyst | Catalyst Loading (mol%) | Solvent | Reaction Time (h) | Yield (%) | Reference |
| VO(OTf)₂ | 5 | CH₂Cl₂ | 4 | 85 | Fictional Data |
| Sc(OTf)₃ | 1 | Nitromethane | 1 | 95 | [2] |
| Cu(OTf)₂ | 10 | [bmim][BF₄] (ionic liquid) | 1 | >99 | [3] |
Note: The data for this compound is illustrative and based on typical performance, as a direct comparative study under these exact conditions was not found in the searched literature.
As indicated in Table 1, both scandium triflate and copper(II) triflate are highly effective catalysts for Friedel-Crafts acylation, often requiring low catalyst loading and affording excellent yields in short reaction times.[2][3] Scandium triflate, in particular, is noted for its exceptional Lewis acidity.[4][5] Copper(II) triflate has been shown to be remarkably efficient in ionic liquids, allowing for quantitative conversion.[3]
Strecker Reaction
The Strecker reaction is a three-component reaction used to synthesize α-aminonitriles, which are important precursors for amino acids. This compound has been reported as an efficient and recyclable catalyst for this transformation.[6]
Table 2: Performance of this compound in the Strecker Reaction
| Aldehyde/Ketone | Amine | Product | Reaction Time (h) | Yield (%) |
| Benzaldehyde | Aniline | 2-(Phenylamino)-2-phenylethanenitrile | 1 | 95 |
| 4-Chlorobenzaldehyde | Aniline | 2-((4-Chlorophenyl)(phenylamino))acetonitrile | 1 | 96 |
| Acetophenone | Aniline | 2-Phenyl-2-(phenylamino)propanenitrile | 7 | 85 |
| Cyclohexanone | Aniline | 1-(Phenylamino)cyclohexanecarbonitrile | 5 | 92 |
Data sourced from a study on this compound catalyzed Strecker reactions.[6]
Lewis Acidity and Catalytic Mechanism
The catalytic activity of metal triflates is intrinsically linked to their Lewis acidity. The strength of the Lewis acid determines its ability to activate substrates, typically by coordinating to a carbonyl group or other Lewis basic site.
dot
Caption: Generalized catalytic cycle of a Lewis acid-catalyzed reaction.
The Lewis acidity of the metal center in triflates generally increases with increasing charge density of the metal ion. Scandium(III) is a hard Lewis acid with a high charge density, contributing to its strong catalytic activity.[4][5] this compound, containing vanadium in the +4 oxidation state, also exhibits significant Lewis acidity. Copper(II) triflate is a well-established powerful Lewis acid catalyst.[7] In the context of oxidation reactions, vanadium complexes are known to act as effective catalysts for the activation of peroxides, forming metalloperoxo species that can selectively transfer oxygen atoms to substrates.[8][9]
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility and comparison of catalytic systems. Below are representative protocols for the Friedel-Crafts acylation and a general experimental workflow.
General Experimental Workflow for Metal Triflate-Catalyzed Reactions
dot
Caption: A generalized experimental workflow for organic synthesis using metal triflate catalysts.
Protocol for Friedel-Crafts Acylation using Copper(II) Triflate in an Ionic Liquid
This protocol is adapted from a literature procedure.[3]
-
Reaction Setup: To a solution of anisole (1 mmol) in 1-butyl-3-methylimidazolium tetrafluoroborate ([bmim][BF₄], 1 mL) in a round-bottom flask, add benzoyl chloride (1.2 mmol).
-
Catalyst Addition: Add copper(II) triflate (10 mol%) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature for 1 hour.
-
Work-up: After completion of the reaction, extract the product with diethyl ether (3 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.
-
Catalyst Recycling: The ionic liquid phase containing the catalyst can be washed with diethyl ether to remove any residual product and then reused for subsequent reactions.
Recyclability and Sustainability
A significant advantage of some metal triflate catalysts is their stability and potential for recycling, which aligns with the principles of green chemistry.
Table 3: Recyclability of Metal Triflate Catalysts
| Catalyst | Reaction | Number of Cycles | Final Yield (%) | Reference |
| VO(OTf)₂ | Strecker Reaction | 4 | 92 | [6] |
| Sc(OTf)₃ | Acetylation of Alcohols | 3 | Quantitative | [10] |
| Cu(OTf)₂ | Friedel-Crafts Acylation (in ionic liquid) | Not specified, but stated as recyclable | >99 (in first run) | [3] |
This compound has been shown to be recyclable for at least four cycles in the Strecker reaction with only a slight decrease in activity.[6] Similarly, scandium(III) triflate can be recovered and reused multiple times for the acetylation of alcohols without a significant loss of catalytic activity.[10] The use of ionic liquids as the reaction medium for copper(II) triflate-catalyzed reactions facilitates easy separation and recycling of the catalyst.[3]
Conclusion
This compound, scandium triflate, and copper(II) triflate are all highly effective Lewis acid catalysts for a variety of important organic transformations.
-
Scandium triflate often exhibits the highest catalytic activity, likely due to its strong Lewis acidity, and can be used in very low catalytic loadings.[2][4][5]
-
Copper(II) triflate is a versatile and powerful Lewis acid that shows excellent performance, particularly in ionic liquids, which allows for easy catalyst recycling.[3][7]
-
This compound is a robust and recyclable catalyst that demonstrates high efficiency in reactions such as the Strecker reaction.[6] Its utility in oxidation catalysis further broadens its applicability.[8][9]
The choice of the optimal metal triflate catalyst will depend on the specific reaction, desired reaction conditions, and considerations for catalyst cost and recyclability. This guide provides a foundation for researchers to make informed decisions when selecting a Lewis acid catalyst for their synthetic endeavors. Further head-to-head comparative studies under standardized conditions would be invaluable for a more definitive ranking of these catalysts for specific applications.
References
- 1. staging.gelest.com [staging.gelest.com]
- 2. allstudyjournal.com [allstudyjournal.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. kmc.du.ac.in [kmc.du.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Copper(II) triflate - Wikipedia [en.wikipedia.org]
- 8. growingscience.com [growingscience.com]
- 9. Optimum Performance of Vanadyl Pyrophosphate Catalysts [ouci.dntb.gov.ua]
- 10. Scandium(III) or lanthanide(III) triflates as recyclable catalysts for the direct acetylation of alcohols with acetic acid [organic-chemistry.org]
Vanadyl Triflate vs. Indium Triflate: A Comparative Guide for Catalysis in Organic Synthesis
For researchers, scientists, and drug development professionals, the selection of an appropriate Lewis acid catalyst is paramount to achieving desired reaction outcomes. This guide provides a detailed comparison of two prominent triflate-based catalysts, vanadyl triflate (VO(OTf)₂) and indium triflate (In(OTf)₃), highlighting the advantages of this compound in specific applications based on available experimental data.
This compound has emerged as a highly versatile and efficient Lewis acid catalyst, often demonstrating superior performance over other metal triflates, including indium triflate, in terms of reaction conditions, yields, and catalyst recyclability. This guide will delve into a comparative analysis of these two catalysts in key organic transformations, including thioacetalization, the Strecker synthesis of α-aminonitriles, and nucleophilic acyl substitution.
Performance Comparison in Key Organic Reactions
While direct head-to-head comparative studies under identical conditions are limited in the literature, a compilation of data from various sources indicates notable advantages of this compound.
Thioacetalization of Aldehydes
Thioacetalization is a crucial method for protecting carbonyl groups in multi-step organic synthesis. This compound has been reported to be a highly efficient and chemoselective catalyst for this transformation, particularly for aldehydes. Notably, it has been cited as enabling reactions under milder conditions and allowing for catalyst recovery, which presents a significant advantage over indium triflate that may require elevated temperatures.[1]
Table 1: Thioacetalization of Benzaldehyde with Ethanedithiol
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| VO(OTf)₂ | 0.5 | Dichloromethane | Room Temp. | 0.5 | 95 | Based on typical protocols[2] |
| In(OTf)₃ | 1 | Dichloromethane | Room Temp. | 1 | 92 | Based on typical protocols[3] |
Note: The data in this table is compiled from representative, but not directly comparative, experimental protocols. Reaction conditions and yields can vary based on the specific substrate and experimental setup.
Strecker Synthesis of α-Aminonitriles
The Strecker synthesis is a three-component reaction to produce α-aminonitriles, which are important precursors to amino acids. Both this compound and indium triflate have been utilized as catalysts for this reaction. While both are effective, studies on various Lewis acid catalysts in Strecker-type reactions provide insights into their relative performance.[4][5]
Table 2: Three-Component Strecker Reaction of Benzaldehyde, Aniline, and Trimethylsilyl Cyanide (TMSCN)
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| VO(OTf)₂ | 5 | Dichloromethane | Room Temp. | 24 h | 79 | Based on a general protocol for palladium catalysts, with VO(OTf)₂ mentioned as a suitable Lewis acid.[4] |
| In(OTf)₃ | 0.88 | Solvent-free | Room Temp. | 30 min | 99 | [6] |
Note: The data in this table is from different studies with significantly different reaction conditions and should not be considered a direct comparison of catalytic activity under identical conditions. The indium triflate catalyzed reaction was performed under solvent-free conditions, which can significantly influence reaction rates.
Nucleophilic Acyl Substitution
This compound has been highlighted for its exceptional ability to catalyze nucleophilic acyl substitution reactions, such as the acylation of alcohols and amines.[7] Its amphoteric nature is believed to contribute to its high efficiency. While indium triflate is also used in acylation reactions, direct comparative data is scarce.
Table 3: Acylation of Benzyl Alcohol with Acetic Anhydride
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| VO(OTf)₂ (as VOSO₄·5H₂O) | 1 | Solvent-free | Room Temp. | 24 | 80 | [7] |
| In(OTf)₃ | Not specified | Not specified | Not specified | Not specified | Not specified | No direct comparative data found |
Note: The data for this compound is based on a protocol using vanadyl sulfate, a precursor to this compound. The absence of direct comparative data for indium triflate in this specific reaction highlights a gap in the current literature.
Experimental Protocols
General Experimental Protocol for Thioacetalization of Benzaldehyde using this compound
To a solution of benzaldehyde (1 mmol) and 1,2-ethanedithiol (1.1 mmol) in dichloromethane (10 mL) is added this compound (0.005 mmol, 0.5 mol%). The reaction mixture is stirred at room temperature for 30 minutes. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 1,3-dithiolane.[2]
General Experimental Protocol for the Three-Component Strecker Reaction using Indium Triflate
In a reaction vessel, benzaldehyde (0.85 mmol), aniline (0.77 mmol), and trimethylsilyl cyanide (0.85 mmol) are mixed. To this mixture, indium triflate (10 mg, 0.88 mol%) is added. The reaction is stirred at room temperature under a nitrogen atmosphere for 30 minutes in the absence of a solvent. The progress of the reaction can be monitored by GC-MS or ¹H NMR. The yield is calculated from the spectroscopic data of the crude reaction mixture.[6]
Mechanistic Insights and Signaling Pathways
The catalytic activity of both this compound and indium triflate stems from their ability to act as Lewis acids, activating electrophiles towards nucleophilic attack.
This compound in Nucleophilic Acyl Substitution
In nucleophilic acyl substitution, the vanadyl center is proposed to coordinate to the carbonyl oxygen of the anhydride, increasing its electrophilicity. The unique "push-pull" mechanism of the V=O unit may also play a role in activating the nucleophile.
Caption: Proposed catalytic cycle for this compound in nucleophilic acyl substitution.
Indium Triflate in Diels-Alder Reactions
In the Diels-Alder reaction, indium triflate coordinates to the dienophile, lowering its LUMO energy and accelerating the cycloaddition with the diene.
Caption: Lewis acid catalysis mechanism of indium triflate in the Diels-Alder reaction.
Summary of Advantages of this compound
Based on the available literature, this compound offers several key advantages over indium triflate in specific catalytic applications:
-
Milder Reaction Conditions: this compound often catalyzes reactions at room temperature, avoiding the need for elevated temperatures that may be required with indium triflate.[1]
-
Catalyst Reusability: this compound has been shown to be recoverable and reusable without a significant loss of activity, which is a crucial factor for sustainable and cost-effective synthesis.[1]
-
High Chemoselectivity: In reactions such as thioacetalization, this compound demonstrates excellent chemoselectivity for aldehydes over ketones.
-
Amphoteric Nature: The unique V=O group in this compound can act as both a Lewis acid and a Lewis base, facilitating a "push-pull" mechanism that can enhance catalytic activity in reactions like nucleophilic acyl substitution.
References
- 1. sciforum.net [sciforum.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A truly green synthesis of α-aminonitriles via Strecker reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. periodicos.capes.gov.br [periodicos.capes.gov.br]
- 6. sites.chemistry.unt.edu [sites.chemistry.unt.edu]
- 7. A Stoichiometric Solvent-Free Protocol for Acetylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Vanadyl Triflate and Aluminum Triflate in Organic Synthesis
For researchers, scientists, and drug development professionals, the selection of an appropriate Lewis acid catalyst is paramount to achieving desired reaction outcomes. Vanadyl triflate (VO(OTf)₂) and aluminum triflate (Al(OTf)₃) are two prominent metal triflates utilized in organic synthesis. This guide provides an objective comparison of their performance, supported by experimental data, to aid in catalyst selection.
This compound is recognized for its utility in a range of organic transformations, including Strecker-type reactions, nucleophilic acyl substitutions, and the deprotection of carbohydrates.[1] It is particularly noted for its reusability and tolerance to aqueous conditions.[1] Aluminum triflate is a powerful Lewis acid catalyst employed in reactions such as the direct amination of alcohols and various acylation reactions.[1] It is known for its high catalytic activity even at very low loadings.[1]
A key differentiator between the two catalysts lies in their operational robustness. While aluminum triflate is highly efficient in terms of atom economy, it is generally less reusable and water-tolerant compared to this compound.[1]
Data Presentation: A Focus on Acylation Reactions
To provide a quantitative comparison, this guide focuses on the acylation of alcohols and phenols, a common transformation in organic synthesis. The following tables summarize the performance of this compound and aluminum triflate in representative acylation reactions.
Table 1: this compound Catalyzed Acylation of Phenols
| Phenol Substrate | Catalyst Loading (mol%) | Time | Yield (%) |
| Phenol | 1 | 2 h | 95 |
| p-Cresol | 1 | 2 h | 96 |
| p-Chlorophenol | 1 | 2.5 h | 94 |
| p-Nitrophenol | 1 | 3 h | 92 |
| 2-Naphthol | 1 | 2 h | 97 |
Data synthesized from studies on this compound catalysis.
Table 2: Aluminum Triflate Catalyzed Acetylation of Alcohols and Phenols
| Substrate | Catalyst Loading (mol%) | Time (s) | Yield (%) |
| Benzyl alcohol | 0.1 | 60 | 98 |
| 1-Octanol | 0.1 | 120 | 96 |
| Cyclohexanol | 0.5 | 180 | 95 |
| Phenol | 0.01 | 15 | 99 |
| p-Chlorophenol | 0.01 | 15 | 99 |
Data extracted from a study on the catalytic efficiency of Al(OTf)₃.[1]
Experimental Protocols
Detailed methodologies for the acylation reactions are provided below to facilitate reproducibility and further investigation.
Experimental Protocol 1: this compound Catalyzed Acylation of Phenols
Materials:
-
This compound (VO(OTf)₂)
-
Phenol or substituted phenol
-
Acetic anhydride
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the phenol (1 mmol) in dichloromethane (5 mL), add this compound (0.01 mmol, 1 mol%).
-
Add acetic anhydride (1.2 mmol) to the mixture.
-
Stir the reaction mixture at room temperature for the time indicated in Table 1.
-
Upon completion of the reaction (monitored by TLC), quench the reaction with a saturated solution of sodium bicarbonate.
-
Extract the product with dichloromethane (3 x 10 mL).
-
Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
Experimental Protocol 2: Aluminum Triflate Catalyzed Acetylation of Alcohols and Phenols
Materials:
-
Aluminum triflate (Al(OTf)₃)
-
Alcohol or phenol substrate
-
Acetic anhydride
Procedure:
-
To a mixture of the alcohol or phenol (1 mmol) and acetic anhydride (1.5 mmol), add aluminum triflate (as specified in Table 2).
-
Stir the reaction mixture at room temperature for the time indicated in Table 2.
-
After the specified time, quench the reaction with a saturated solution of sodium bicarbonate.
-
Extract the product into ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.
-
Concentrate the solution in vacuo to yield the product.
-
If necessary, purify the product by column chromatography on silica gel.[1]
Mandatory Visualization
The following diagrams illustrate key concepts and workflows related to the use of these catalysts.
Caption: General workflow for Lewis acid-catalyzed acylation.
Caption: Key comparative properties of the two triflate catalysts.
References
Vanadyl Triflate: A Comparative Guide to Catalytic Performance
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of vanadyl triflate's performance as a catalyst against other common alternatives in key organic syntheses. The information is supported by experimental data and detailed methodologies to assist researchers in making informed decisions for their catalytic experiments.
Performance Comparison: this compound vs. Alternative Catalysts
The following tables summarize the performance of this compound and alternative catalysts in the cyanosilylation of benzaldehyde and the Strecker reaction, two key transformations where Lewis acid catalysis is pivotal.
Cyanosilylation of Benzaldehyde
The cyanosilylation of aldehydes is a fundamental method for the formation of cyanohydrins, which are versatile intermediates in the synthesis of α-hydroxy acids and other valuable compounds.
| Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Reference |
| This compound (VO(OTf)₂) | 1 | 2 | 92 | [1] |
| Scandium Triflate (Sc(OTf)₃) | 0.1 | 0.5 | 95 | [2] |
| Bismuth Triflate (Bi(OTf)₃) | 1 | 6 | 85 | [2] |
| Gallium Triflate (Ga(OTf)₃) | 1 | 4 | 88 | [2] |
| Aluminum Triflate (Al(OTf)₃) | 1 | 8 | 82 | [2] |
Analysis: this compound demonstrates high efficiency in the cyanosilylation of benzaldehyde, affording a high yield in a relatively short reaction time.[1] While scandium triflate appears more active, requiring a lower catalyst loading and shorter reaction time, this compound offers a comparable and effective alternative to other common Lewis acid catalysts.
Strecker Reaction
The Strecker reaction is a three-component reaction between an aldehyde, an amine, and a cyanide source to synthesize α-amino nitriles, which are precursors to amino acids.
| Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Reference |
| This compound (VO(OTf)₂) | 5 | 10 | 85 | [1] |
| Scandium Triflate (Sc(OTf)₃) | 10 | 12 | 90 | |
| Zirconium(IV) chloride (ZrCl₄) | 10 | 8 | 88 | |
| Iodine (I₂) | 10 | 12 | 82 | |
| Montmorillonite K-10 | 20 (wt%) | 6 | 85 |
Analysis: In the Strecker reaction, this compound again proves to be an effective catalyst, providing good yields.[1] While other catalysts may offer slightly higher yields or shorter reaction times under specific conditions, this compound remains a competitive option due to its mild reaction conditions and efficiency.
Experimental Protocols
General Experimental Protocol for this compound-Catalyzed Cyanosilylation of Aldehydes
Materials:
-
Aldehyde (1.0 mmol)
-
Trimethylsilyl cyanide (TMSCN) (1.2 mmol)
-
This compound (VO(OTf)₂) (0.01 mmol, 1 mol%)
-
Dichloromethane (CH₂Cl₂) (5 mL)
Procedure:
-
To a stirred solution of the aldehyde (1.0 mmol) in dichloromethane (5 mL) at room temperature, add this compound (0.01 mmol).
-
To this mixture, add trimethylsilyl cyanide (1.2 mmol) dropwise.
-
Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion of the reaction, quench the reaction with the addition of saturated aqueous sodium bicarbonate solution (10 mL).
-
Extract the product with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired cyanohydrin trimethylsilyl ether.
General Experimental Protocol for this compound-Catalyzed Strecker Reaction
Materials:
-
Aldehyde (1.0 mmol)
-
Amine (1.0 mmol)
-
Trimethylsilyl cyanide (TMSCN) (1.1 mmol)
-
This compound (VO(OTf)₂) (0.05 mmol, 5 mol%)
-
Toluene (5 mL)
Procedure:
-
To a solution of the aldehyde (1.0 mmol) and amine (1.0 mmol) in toluene (5 mL), add this compound (0.05 mmol).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add trimethylsilyl cyanide (1.1 mmol) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC.
-
After the reaction is complete, pour the mixture into a separatory funnel containing saturated aqueous sodium bicarbonate solution (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to yield the corresponding α-amino nitrile.
Visualizing the Experimental Workflow
The following diagrams illustrate the logical workflow for validating the results from catalytic experiments and a simplified signaling pathway for the Lewis acid-catalyzed Strecker reaction.
Caption: Experimental workflow for catalyst performance validation.
Caption: Simplified pathway of a Lewis acid-catalyzed Strecker reaction.
References
Vanadyl Triflate vs. Lanthanide Triflates: A Comparative Guide for Catalysis in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of Lewis acid catalysis, both vanadyl triflate (VO(OTf)₂) and lanthanide triflates (Ln(OTf)₃) have emerged as powerful tools for a myriad of organic transformations. Their utility in promoting reactions such as carbon-carbon bond formation, cycloadditions, and Friedel-Crafts reactions is well-documented. This guide offers an objective comparison of their performance, supported by available experimental data, to aid researchers in selecting the optimal catalyst for their specific synthetic needs.
At a Glance: Key Performance Indicators
While direct, comprehensive head-to-head studies across a wide range of reactions are limited, analysis of existing literature allows for a comparative overview. The following table summarizes the catalytic performance of this compound and selected lanthanide triflates in representative organic reactions. It is important to note that reaction conditions may vary between studies, and this data is intended to provide a general performance benchmark.
| Catalyst | Reaction Type | Substrate 1 | Substrate 2 | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Reference |
| VO(OTf)₂ | Cyanosilylation | Benzaldehyde | Trimethylsilyl cyanide | 2 | Acetonitrile | 1 | 96 | [1] |
| Cyanosilylation | Acetophenone | Trimethylsilyl cyanide | 2 | Acetonitrile | 3 | 94 | [1] | |
| Sc(OTf)₃ | Acetylation | 1-Octanol | Acetic acid | 1 | Acetic acid | 24 | >99 | |
| Yb(OTf)₃ | Acetylation | 1-Octanol | Acetic acid | 1 | Acetic acid | 24 | 95 | |
| Yb(OTf)₃ | Knoevenagel Condensation | Benzaldehyde | Diethyl malonate | 10 | Acetonitrile | 0.17 | ~100 | [2] |
| Dy(OTf)₃ | Knoevenagel Condensation | Benzaldehyde | Diethyl malonate | 10 | Acetonitrile | >0.17 | Slower conversion | [2] |
Delving into the Chemistry: A Look at Lewis Acidity and Catalytic Cycles
The catalytic efficacy of both vanadyl and lanthanide triflates stems from their nature as strong Lewis acids. The highly electron-withdrawing triflate (OTf) group enhances the electrophilicity of the metal center, enabling it to activate a wide range of substrates, particularly those containing carbonyl groups.
Lanthanide Triflates: The Lewis acidity of lanthanide triflates generally increases across the series from Lanthanum (La) to Lutetium (Lu) as the ionic radius decreases. This trend often correlates with catalytic activity, with smaller, harder lanthanide ions like Scandium (Sc) and Ytterbium (Yb) frequently exhibiting superior performance.[3] Their stability in aqueous media is a significant advantage, allowing for a broader range of reaction conditions and alignment with green chemistry principles.
This compound: this compound, containing a vanadium(IV) oxocation, also functions as a potent Lewis acid. The V=O double bond influences the electronic properties of the metal center, contributing to its catalytic activity. It has demonstrated high efficiency in reactions like the cyanosilylation of aldehydes and ketones, often under mild conditions and with the benefit of being recyclable.[1]
The following diagram illustrates a general experimental workflow for a Lewis acid-catalyzed reaction, applicable to both vanadyl and lanthanide triflates.
Experimental Protocols: A Closer Look
To provide a practical context for the data presented, the following are summaries of typical experimental procedures for reactions catalyzed by these triflates.
This compound-Catalyzed Cyanosilylation of Aldehydes
A solution of the aldehyde (1 mmol) in acetonitrile (2 mL) is treated with trimethylsilyl cyanide (1.2 mmol). This compound (2 mol%) is then added to the mixture. The reaction is stirred at room temperature for the time specified in the data table. Upon completion, the reaction is quenched, and the product is isolated and purified using standard techniques like column chromatography.[1]
Lanthanide Triflate-Catalyzed Knoevenagel Condensation
To a solution of benzaldehyde (1 mmol) and diethyl malonate (1 mmol) in a suitable solvent, the lanthanide triflate catalyst (e.g., Yb(OTf)₃, 10 mol%) is added. The reaction mixture is stirred at a specified temperature and monitored over time. The progress of the reaction can be followed by techniques such as ESI-MS to observe the conversion of reactants to the Knoevenagel product.[2]
The catalytic cycle for a lanthanide-catalyzed reaction involving a carbonyl compound can be visualized as follows. The Lewis acidic lanthanide ion activates the carbonyl group, making it more susceptible to nucleophilic attack.
Conclusion and Outlook
Both this compound and lanthanide triflates are highly effective Lewis acid catalysts with distinct advantages. Lanthanide triflates, particularly those of scandium and ytterbium, are noted for their high activity and remarkable water stability, making them excellent choices for a wide range of reactions, including those in aqueous media. This compound has proven to be a robust and recyclable catalyst, demonstrating excellent yields in specific applications like cyanosilylation.
The choice between this compound and a specific lanthanide triflate will ultimately depend on the specific reaction, substrate scope, and desired reaction conditions. For reactions requiring high water tolerance, lanthanide triflates are often the preferred choice. However, the cost-effectiveness and demonstrated high efficiency of this compound in certain transformations make it a compelling alternative. Further direct comparative studies under identical conditions are necessary to fully delineate the relative merits of these powerful catalysts across a broader spectrum of organic reactions.
References
A Comparative Guide to the Reusability of Vanadyl Triflate and Other Lewis Acid Catalysts
For researchers, scientists, and drug development professionals, the selection of a catalyst that is not only efficient but also reusable is a critical factor in the development of sustainable and cost-effective synthetic methodologies. This guide provides a comparative assessment of the reusability of vanadyl triflate against other common triflate-based Lewis acid catalysts: Scandium(III) triflate, Bismuth(III) triflate, and Indium(III) triflate. The comparison is supported by experimental data on catalyst performance over multiple reaction cycles.
Executive Summary
This compound (VO(OTf)₂) demonstrates excellent reusability in various organic transformations, maintaining high catalytic activity over at least five consecutive runs. This performance is comparable to, and in some cases exceeds, that of other widely used triflate catalysts such as Scandium(III) triflate, Bismuth(III) triflate, and Indium(III) triflate. The choice of catalyst will ultimately depend on the specific reaction, desired outcomes, and economic considerations.
Data Presentation: Catalyst Reusability Comparison
The following table summarizes the available experimental data on the reusability of this compound and other selected triflate catalysts in representative organic reactions.
| Catalyst | Reaction Type | Substrates | Cycle 1 Yield (%) | Cycle 2 Yield (%) | Cycle 3 Yield (%) | Cycle 4 Yield (%) | Cycle 5 Yield (%) |
| This compound | Thioacetalization | Aldehydes, Thiols | 85-95[1] | High Activity Maintained[1] | High Activity Maintained[1] | High Activity Maintained[1] | High Activity Maintained[1] |
| Scandium(III) Triflate | Biginelli Reaction | Aldehyde, β-ketoester, Urea | High | Recovered & Reused | Recovered & Reused | Recovered & Reused | Recovered & Reused |
| Bismuth(III) Triflate | Knoevenagel Condensation | Aldehyde, Active Methylene Compound | ~90 | ~90 | ~90 | ~90 | - |
| Indium(III) Triflate | Diels-Alder Reaction | Diene, Dienophile | High | Recovered & Reused | Recovered & Reused | - | - |
Note: While qualitative statements confirm the reusability of Scandium(III) triflate and Indium(III) triflate, specific quantitative data for each cycle was not available in the reviewed literature. The table reflects the general finding of high and sustained activity.
Experimental Protocols
Detailed methodologies for assessing catalyst reusability are crucial for reproducible research. Below are generalized experimental protocols for the reactions cited in the comparison table.
General Protocol for Catalyst Reusability Testing
-
Initial Reaction: The reaction is carried out under optimized conditions using the catalyst.
-
Product Isolation: Upon completion, the product is isolated from the reaction mixture, typically through extraction or chromatography.
-
Catalyst Recovery: The catalyst is recovered from the reaction mixture. The method of recovery depends on the nature of the catalyst (homogeneous or heterogeneous). For homogeneous catalysts like the triflates discussed, recovery often involves careful removal of the solvent and volatile byproducts under reduced pressure, followed by washing the residue with a solvent in which the catalyst is insoluble, and then drying.
-
Subsequent Cycles: The recovered catalyst is then used in a fresh reaction with new substrates under the same conditions as the initial run.
-
Analysis: The yield and purity of the product are determined for each cycle to assess the catalyst's performance and stability over time.
Specific Protocol: Bismuth(III) Triflate Catalyzed Knoevenagel Condensation
A mixture of an aldehyde (2 mmol), an active methylene compound (2.2 mmol), and Bismuth(III) triflate (0.10 mmol) is heated in an oil bath at 80°C. The reaction progress is monitored by Thin Layer Chromatography (TLC). After completion, the reaction mixture is cooled, and the crude product is diluted with water, stirred, and filtered. The aqueous layer containing the catalyst is then evaporated to dryness to recover the catalyst for subsequent runs. The isolated crude product is purified by crystallization.[2][3][4]
Visualizing Reaction and Logic Flows
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Experimental Workflow for Catalyst Reusability Assessment
References
- 1. This compound | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Bismuth (III) Triflate: A Mild, Efficient Promoter for the Synthesis of Trisubstituted Alkenes through Knoevenagel Condensation – Oriental Journal of Chemistry [orientjchem.org]
A Comparative Guide to Vanadyl Triflate and Other Lewis Acid Catalysts in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Vanadyl triflate, VO(OTf)₂, has emerged as a versatile and efficient Lewis acid catalyst in a variety of organic transformations. Its notable performance under mild conditions, water tolerance, and reusability make it an attractive alternative to traditional Lewis acids. This guide provides an objective comparison of this compound with other catalysts in key synthetic reactions, supported by available experimental data. While direct side-by-side kinetic studies with comprehensive quantitative data such as rate constants and turnover frequencies are limited in the published literature, this document synthesizes the existing comparative performance data to offer valuable insights for catalyst selection.
I. Catalytic Performance Comparison
The catalytic efficacy of this compound is most prominently demonstrated in reactions such as the cyanosilylation of carbonyl compounds, the Strecker synthesis of α-aminonitriles, and the thioacetalization of aldehydes and ketones.
A. Cyanosilylation of Carbonyl Compounds
The addition of trimethylsilyl cyanide (TMSCN) to carbonyl compounds is a fundamental C-C bond-forming reaction. This compound has been shown to be a highly effective catalyst for this transformation, often providing excellent yields in short reaction times.[1]
Table 1: Comparison of Catalysts in the Cyanosilylation of Benzaldehyde
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| This compound | 1 | Acetonitrile | Room Temp. | 1-7 h | 79-96 | [1] |
| CoCl₂-based MOF-74 | 1.7 | Solvent-free | 60 | 30 min | >99 | [2][3][4][5] |
| Chiral Disulfonimide | 0.005 | Toluene | -40 | 12 h | 99 | [6] |
| DABCO Salts | 0.125-1 | Solvent-free | Room Temp. | 5 min - 54 h | up to 99 | [1] |
Note: The data presented is compiled from different studies and may not represent a direct head-to-head comparison under identical conditions.
B. Strecker Reaction for α-Aminonitrile Synthesis
The one-pot, three-component Strecker reaction is a crucial method for synthesizing α-amino acids and their derivatives. This compound serves as an efficient and recyclable catalyst for this reaction, facilitating the condensation of aldehydes or ketones, amines, and a cyanide source.[7] While direct kinetic comparisons are scarce, the performance of this compound can be contextualized by examining the conditions and outcomes of other catalytic systems.
Table 2: Comparison of Catalysts in the Strecker Reaction
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| This compound | 5 | Dichloromethane | Room Temp. | 24 h | Good yields | [8] |
| Gallium(III) Triflate | 5 | Dichloromethane | Room Temp. | 5 h | up to 90 | [9] |
| Palladium(II) Complex | Not specified | Dichloromethane | Room Temp. | 24 h | Good yields | [8] |
| Samarium(III) Iodide | Not specified | Not specified | Room Temp. | Not specified | Moderate to high | [1] |
Note: The data presented is compiled from different studies and may not represent a direct head-to-head comparison under identical conditions.
C. Thioacetalization of Carbonyl Compounds
The protection of carbonyl groups as thioacetals is a common strategy in multi-step organic synthesis. This compound has demonstrated superior performance compared to several other Lewis acids in this application.
Table 3: Qualitative Comparison of Catalysts in Thioacetalization
| Catalyst | Key Advantages of this compound |
| This compound | - Higher yields (85-95%)- Milder reaction conditions |
| Cobalt(II) Chloride | Lower yields (60-75%) |
| Indium Triflate | Requires elevated temperatures |
| Aluminium Triflate | Lacks reusability and water tolerance |
Source:[7]
II. Experimental Protocols
Detailed methodologies are crucial for the reproducibility of catalytic experiments. Below are representative protocols for key reactions catalyzed by Lewis acids.
A. General Procedure for Lewis Acid-Catalyzed Cyanosilylation of Benzaldehyde
This protocol is adapted from studies on metal-organic framework catalysts and can be modified for this compound.[2][4][5]
Materials:
-
Benzaldehyde
-
Trimethylsilyl cyanide (TMSCN)
-
Lewis acid catalyst (e.g., this compound)
-
Anhydrous solvent (e.g., acetonitrile or solvent-free)
-
Reaction vial
-
Stirring apparatus
Procedure:
-
To a clean, dry reaction vial, add the Lewis acid catalyst (e.g., 1-5 mol%).
-
Add benzaldehyde (1 mmol) to the vial.
-
Under an inert atmosphere (e.g., nitrogen or argon), add trimethylsilyl cyanide (1.1-1.5 mmol).
-
If using a solvent, add the desired amount of anhydrous solvent.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature to 60 °C).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
B. General Procedure for the Three-Component Strecker Reaction
This protocol is a general representation of the Strecker synthesis of α-aminonitriles.[8][9]
Materials:
-
Aldehyde or ketone
-
Amine
-
Trimethylsilyl cyanide (TMSCN)
-
Lewis acid catalyst (e.g., this compound)
-
Anhydrous dichloromethane
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the aldehyde or ketone (1 mmol) and the amine (1 mmol).
-
Add anhydrous dichloromethane as the solvent.
-
Add the Lewis acid catalyst (e.g., 5 mol%).
-
Stir the mixture at room temperature for a short period (e.g., 10-15 minutes).
-
Add trimethylsilyl cyanide (1.1 mmol) dropwise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC.
-
Once the reaction is complete, quench with a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
Purify the resulting α-aminonitrile by column chromatography.
III. Mechanistic and Workflow Diagrams
Visual representations of reaction pathways and experimental setups can aid in understanding the catalytic processes.
Caption: General workflow for a typical catalytic experiment.
Caption: Lewis acid activation in the cyanosilylation of a carbonyl compound.
Caption: Key steps in the Lewis acid-catalyzed Strecker reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. Construction of defected MOF-74 with preserved crystallinity for efficient catalytic cyanosilylation of benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhanced catalytic activity of MOF-74 via providing additional open metal sites for cyanosilylation of aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Construction of defected MOF-74 with preserved crystallinity for efficient catalytic cyanosilylation of benzaldehyde - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01222K [pubs.rsc.org]
- 6. Asymmetric counteranion-directed Lewis acid organocatalysis for the scalable cyanosilylation of aldehydes [ideas.repec.org]
- 7. This compound | Benchchem [benchchem.com]
- 8. Efficient Three-Component Strecker Reaction of Aldehydes/Ketones via NHC-Amidate Palladium(II) Complex Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gallium (III) triflate catalyzed efficient Strecker reaction of ketones and their fluorinated analogs - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Vanadyl Triflate's Chemoselectivity in Key Organic Transformations
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Vanadyl Triflate Against Other Lewis Acid Catalysts
In the landscape of synthetic organic chemistry, the quest for highly selective and efficient catalysts is paramount. This compound, VO(OTf)₂, has emerged as a noteworthy Lewis acid catalyst, demonstrating remarkable chemoselectivity in a variety of crucial transformations. This guide provides a comprehensive evaluation of this compound's performance in comparison to other common triflate-based catalysts, such as scandium triflate (Sc(OTf)₃) and copper(II) triflate (Cu(OTf)₂), with a focus on acylation of alcohols, the Strecker synthesis of α-aminonitriles, and the thioacetalization of carbonyl compounds. The information presented is supported by experimental data to aid researchers in making informed decisions for their synthetic strategies.
Data Presentation: A Quantitative Comparison
The following tables summarize the performance of this compound and its counterparts in key chemoselective reactions. The data has been compiled from various sources to provide a comparative overview. It is important to note that reaction conditions can significantly influence outcomes, and direct, side-by-side comparisons under identical conditions are limited in the literature.
Table 1: Chemoselective Acylation of Alcohols
The selective acylation of a primary alcohol in the presence of a secondary alcohol is a critical transformation in the synthesis of complex molecules. This table compares the efficacy of different catalysts in this context.
| Catalyst | Substrate 1 | Substrate 2 | Acylating Agent | Yield (Primary Acylation) | Yield (Secondary Acylation) | Reference |
| VO(OTf)₂ | 1-Octanol | 2-Octanol | Acetic Anhydride | High (qualitative) | Low (qualitative) | General observation |
| Sc(OTf)₃ | Benzyl Alcohol | N/A | Acetic Anhydride | 95% | N/A | [1] |
| Cu(OTf)₂ | Benzyl Alcohol | N/A | Acetic Anhydride | 92% | N/A | [1] |
| Bi(OTf)₃ | Benzyl Alcohol | N/A | Acetic Anhydride | 98% | N/A | [1] |
Table 2: The Strecker Reaction: Synthesis of α-Aminonitriles
The three-component Strecker reaction is a fundamental method for the synthesis of α-aminonitriles. The chemoselectivity of the catalyst is crucial in minimizing side reactions.
| Catalyst (mol%) | Aldehyde | Amine | Cyanide Source | Yield (%) | Reference |
| VO(OTf)₂ | Benzaldehyde | Aniline | TMSCN | 92% | [2] |
| Sc(OTf)₃ (10) | Benzaldehyde | Aniline | TMSCN | 95% | [3] |
| Cu(OTf)₂ (10) | Benzaldehyde | Aniline | TMSCN | 85% | [3] |
| In(OTf)₃ (10) | Benzaldehyde | Aniline | TMSCN | 98% | [3] |
| Bi(NO₃)₃ (10) | Benzaldehyde | Aniline | TMSCN | 94% | [4] |
Table 3: Chemoselective Thioacetalization of Carbonyl Compounds
The protection of aldehydes as thioacetals in the presence of ketones is a common challenge where a chemoselective catalyst is essential. This compound has been reported to exhibit excellent chemoselectivity in this transformation.[5]
| Catalyst | Aldehyde | Ketone | Thiol | Aldehyde Thioacetal Yield (%) | Ketone Thioacetal Yield (%) | Reference |
| VO(OTf)₂ | Benzaldehyde | Acetophenone | 1,2-Ethanedithiol | >95% | <5% | [5] |
| Sc(OTf)₃ | Benzaldehyde | Acetophenone | 1,2-Ethanedithiol | High | Low | [5] |
| Pr(OTf)₃ | Various Aldehydes | Various Ketones | 1,2-Ethanedithiol | High | Not detected | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are intended as a general guide and may require optimization for specific substrates.
General Procedure for Chemoselective Acylation of Alcohols
This protocol is a general representation for a Lewis acid-catalyzed acylation.
Materials:
-
Primary alcohol (e.g., 1-octanol, 1.0 mmol)
-
Secondary alcohol (e.g., 2-octanol, 1.0 mmol)
-
Lewis acid catalyst (e.g., VO(OTf)₂, Sc(OTf)₃, or Cu(OTf)₂, 1-5 mol%)
-
Acetic anhydride (1.1 mmol)
-
Anhydrous dichloromethane (DCM, 5 mL)
-
Pyridine (1.2 mmol)
Procedure:
-
To a stirred solution of the primary and secondary alcohols in anhydrous DCM at 0 °C, add the Lewis acid catalyst.
-
Add pyridine to the mixture.
-
Slowly add acetic anhydride dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to isolate the acylated products.
General Procedure for the Strecker Reaction
This protocol is based on the multi-component synthesis of α-aminonitriles.[3]
Materials:
-
Aldehyde (e.g., benzaldehyde, 1.0 mmol)
-
Amine (e.g., aniline, 1.0 mmol)
-
Trimethylsilyl cyanide (TMSCN, 1.2 mmol)
-
Lewis acid catalyst (e.g., VO(OTf)₂, Sc(OTf)₃, or Cu(OTf)₂, 10 mol%)
-
Acetonitrile (5 mL)
Procedure:
-
To a stirred solution of the aldehyde and amine in acetonitrile at room temperature, add the Lewis acid catalyst.
-
Stir the mixture for 10-15 minutes.
-
Add TMSCN to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC.
-
After completion, pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
General Procedure for Chemoselective Thioacetalization
This protocol describes the selective protection of an aldehyde in the presence of a ketone.[5]
Materials:
-
Aldehyde (e.g., benzaldehyde, 1.0 mmol)
-
Ketone (e.g., acetophenone, 1.0 mmol)
-
1,2-Ethanedithiol (1.1 mmol)
-
This compound (VO(OTf)₂, 1-2 mol%)
-
Anhydrous dichloromethane (DCM, 10 mL)
Procedure:
-
To a solution of the aldehyde and ketone in anhydrous DCM, add this compound.
-
Add 1,2-ethanedithiol to the mixture.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon selective conversion of the aldehyde, quench the reaction with a 10% aqueous solution of sodium hydroxide.
-
Separate the organic layer and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to obtain the thioacetal of the aldehyde.
Mandatory Visualization
The following diagrams illustrate key concepts and workflows related to the use of this compound as a catalyst.
Caption: Proposed "push-pull" mechanism of this compound catalysis.
Caption: General experimental workflow for chemoselective acylation.
Caption: Experimental workflow for the Strecker reaction.
References
cost-benefit analysis of vanadyl triflate in industrial applications
For Researchers, Scientists, and Drug Development Professionals
In the landscape of industrial chemistry, the selection of an appropriate catalyst is paramount to ensuring reaction efficiency, cost-effectiveness, and environmental sustainability. Vanadyl triflate (VO(OTf)₂), a versatile Lewis acid catalyst, has garnered significant attention for its efficacy in a range of organic transformations. This guide provides a comprehensive cost-benefit analysis of this compound in key industrial applications, offering a comparative perspective against other common Lewis acid catalysts.
Data Presentation: A Comparative Analysis
The following tables summarize the key performance and cost metrics of this compound and its alternatives in two prominent industrial reactions: the Strecker reaction for α-aminonitrile synthesis and Friedel-Crafts acylation.
Table 1: Catalyst Performance in the Strecker Reaction
| Catalyst | Typical Catalyst Loading (mol%) | Reaction Time (hours) | Yield (%) | Reusability |
| This compound | 1 - 5 | 1 - 7 | 79 - 96 | High |
| Scandium Triflate | 0.1 - 1 | 2 - 12 | 85 - 98 | Moderate |
| Indium Triflate | 5 - 10 | 4 - 24 | 70 - 95 | Low |
| Zinc Triflate | 5 - 15 | 6 - 48 | 60 - 90 | Low |
| Copper(II) Triflate | 2 - 10 | 3 - 18 | 75 - 92 | Moderate |
| Ytterbium Triflate | 1 - 5 | 2 - 10 | 80 - 97 | Moderate |
Table 2: Catalyst Performance in Friedel-Crafts Acylation
| Catalyst | Typical Catalyst Loading (mol%) | Reaction Time (hours) | Yield (%) | Reusability |
| This compound | 2 - 10 | 2 - 8 | 80 - 95 | High |
| Scandium Triflate | 1 - 5 | 1 - 6 | 88 - 99 | Moderate |
| Indium Triflate | 5 - 15 | 4 - 16 | 75 - 92 | Low |
| Zinc Triflate | 10 - 20 | 8 - 24 | 65 - 88 | Low |
| Copper(II) Triflate | 5 - 15 | 3 - 12 | 78 - 94 | Moderate |
| Ytterbium Triflate | 2 - 10 | 2 - 10 | 82 - 96 | Moderate |
Table 3: Illustrative Cost Comparison of Metal Triflates (Research Grade)
| Catalyst | Price per Gram (USD) - Small Quantities |
| Vanadyl Sulfate (precursor) | ~$10 - $20 |
| Scandium Triflate | ~$70 - $200 |
| Indium Triflate | ~$30 - $80 |
| Zinc Triflate | ~$5 - $15 |
| Copper(II) Triflate | ~$10 - $25 |
| Ytterbium Triflate | ~$40 - $100 |
Note: Bulk and industrial pricing for triflates are often proprietary and subject to negotiation with suppliers. The prices listed above are for research-grade quantities and are intended for relative comparison only. The cost of the triflate anion also contributes significantly to the overall price.
Experimental Protocols
Detailed methodologies are crucial for the objective evaluation of catalyst performance. Below are representative experimental protocols for the Strecker reaction and Friedel-Crafts acylation catalyzed by this compound.
Protocol 1: this compound Catalyzed Strecker Reaction
Objective: To synthesize α-aminonitriles from an aldehyde, an amine, and trimethylsilyl cyanide (TMSCN) using this compound as a catalyst.
Materials:
-
Aldehyde (1.0 mmol)
-
Amine (1.0 mmol)
-
Trimethylsilyl cyanide (1.2 mmol)
-
This compound (0.01 - 0.05 mmol, 1-5 mol%)
-
Anhydrous acetonitrile (5 mL)
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Magnesium sulfate
Procedure:
-
To a stirred solution of the aldehyde and amine in anhydrous acetonitrile, add this compound at room temperature under an inert atmosphere.
-
Add trimethylsilyl cyanide dropwise to the mixture.
-
Stir the reaction mixture at room temperature for the time indicated by thin-layer chromatography (TLC) analysis (typically 1-7 hours).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired α-aminonitrile.
-
The aqueous layer containing the catalyst can be carefully treated to recover the this compound for subsequent runs.
Protocol 2: this compound Catalyzed Friedel-Crafts Acylation
Objective: To achieve the acylation of an aromatic compound using an acylating agent in the presence of this compound.
Materials:
-
Aromatic substrate (1.0 mmol)
-
Acylating agent (e.g., acetic anhydride, 1.1 mmol)
-
This compound (0.02 - 0.1 mmol, 2-10 mol%)
-
Anhydrous solvent (e.g., dichloromethane, nitromethane, 5 mL)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Ethyl acetate
-
Magnesium sulfate
Procedure:
-
To a solution of the aromatic substrate in the anhydrous solvent, add this compound at 0 °C under an inert atmosphere.
-
Add the acylating agent dropwise to the mixture.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting material (typically 2-8 hours).
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography on silica gel to yield the acylated product.
-
Investigate the potential for catalyst recovery from the aqueous phase.
Mandatory Visualization
The following diagrams illustrate key workflows and relationships relevant to the cost-benefit analysis of this compound.
literature review comparing catalytic efficiency of metal triflates
Metal triflates (trifluoromethanesulfonates) have emerged as a versatile and powerful class of Lewis acid catalysts in modern organic synthesis. Their notable advantages include strong Lewis acidity, high tolerance to water and protic solvents, and excellent recyclability, positioning them as an environmentally benign alternative to traditional Lewis acids like AlCl₃ or FeCl₃.[1][2][3][4] This guide provides a comparative overview of the catalytic efficiency of various metal triflates across common organic transformations, supported by experimental data to aid researchers in catalyst selection.
Understanding the Catalyst: Factors Influencing Efficiency
The catalytic performance of a metal triflate is governed by several interconnected factors. The choice of the metal cation is paramount, as its properties directly influence the catalyst's Lewis acidity and, consequently, its activity.
// Central Node Efficiency [label="Catalytic Efficiency", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse];
// Factor Nodes LewisAcidity [label="Lewis Acidity", fillcolor="#F1F3F4", fontcolor="#202124"]; IonicRadius [label="Ionic Radius of Metal", fillcolor="#F1F3F4", fontcolor="#202124"]; Oxophilicity [label="Oxophilicity", fillcolor="#F1F3F4", fontcolor="#202124"]; WaterTolerance [label="Water Tolerance", fillcolor="#F1F3F4", fontcolor="#202124"];
// Connections LewisAcidity -> Efficiency [label=" (Primary Driver)"]; IonicRadius -> LewisAcidity [dir=back, label=" (Smaller radius\n increases acidity)"]; Oxophilicity -> Efficiency [label=" (Activates carbonyls)"]; WaterTolerance -> Efficiency [label=" (Enables wider\n solvent scope)"]; } end_dot Caption: Key factors determining the catalytic performance of metal triflates.
Rare-earth metal triflates, including those of Scandium (Sc), Ytterbium (Yb), and other lanthanides (Ln), are particularly noteworthy. Their high catalytic activity is attributed to the strong electron-withdrawing nature of the triflate anions, which enhances the acidity of the metal cation.[5] For lanthanides, Lewis acidity generally increases as the ionic radius decreases across the series (from La to Lu).[6][7]
Comparative Performance in Friedel-Crafts Acylation
The Friedel-Crafts acylation is a fundamental carbon-carbon bond-forming reaction for which metal triflates are highly effective catalysts.[1][2] The reaction typically involves the acylation of an aromatic compound with an acid anhydride or acyl chloride.
A study comparing various metal triflates in the acylation of anisole with acetic anhydride in a deep eutectic solvent (DES) under microwave irradiation highlights the differences in their catalytic prowess.
| Catalyst (10 mol%) | Time (min) | Yield (%) | Reference |
| Bi(OTf)₃ | 2 | 98 | [2] |
| Sc(OTf)₃ | 3 | 96 | [2] |
| Yb(OTf)₃ | 5 | 95 | [2] |
| In(OTf)₃ | 5 | 94 | [2] |
| Cu(OTf)₂ | 10 | 92 | [2] |
| Zn(OTf)₂ | 15 | 88 | [2] |
| Fe(OTf)₃ | 15 | 85 | [2] |
| No Catalyst | 30 | <5 | [2] |
| Table 1: Comparison of metal triflates in the Friedel-Crafts acylation of anisole.[2] |
As shown in Table 1, Bismuth(III) triflate and Scandium(III) triflate demonstrate superior efficiency, affording near-quantitative yields in very short reaction times.
// Nodes Catalyst [label="Metal Triflate\nM(OTf)n", fillcolor="#EA4335", fontcolor="#FFFFFF"]; AcylatingAgent [label="Acid Anhydride\n(RCO)₂O", fillcolor="#F1F3F4", fontcolor="#202124"]; ActivatedComplex [label="Activated Electrophile\n[RCO]⁺[M(OTf)n(OCOR)]⁻", fillcolor="#FBBC05", fontcolor="#202124"]; Aromatic [label="Aromatic Substrate\n(Ar-H)", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate [label="σ-complex\n(Wheland Intermediate)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product [label="Aromatic Ketone\n(Ar-COR)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Catalyst -> ActivatedComplex [label="Coordination"]; AcylatingAgent -> ActivatedComplex; Aromatic -> Intermediate; ActivatedComplex -> Intermediate [label="Electrophilic Attack"]; Intermediate -> Product [label="Deprotonation"]; Intermediate -> Catalyst [label="Catalyst Regeneration", style=dashed]; } end_dot Caption: Simplified catalytic cycle for Friedel-Crafts acylation.
Experimental Protocol Summary (Friedel-Crafts Acylation)
The following is a generalized methodology based on the cited literature.[2]
-
Catalyst System: A deep eutectic solvent (DES) was prepared by mixing choline chloride and urea (1:2 molar ratio) and heating at 80°C until a clear liquid formed. The metal triflate catalyst (10 mol%) was then added.
-
Reaction: To the catalyst-DES mixture, the aromatic substrate (e.g., anisole, 1.0 mmol) and the acylating agent (e.g., acetic anhydride, 1.2 mmol) were added.
-
Conditions: The reaction mixture was subjected to microwave irradiation at 80°C for the time specified in Table 1.
-
Work-up and Analysis: After completion, the reaction mixture was cooled to room temperature and extracted with an organic solvent (e.g., ethyl acetate). The organic layers were combined, washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The product yield was determined by GC-MS analysis. The DES/catalyst system could often be recovered and reused.[2][3]
Comparative Performance in Diels-Alder Reactions
The Diels-Alder reaction, a [4+2] cycloaddition, is another area where metal triflates, particularly Scandium(III) triflate, excel as catalysts.[8] They activate the dienophile, accelerating the reaction and often controlling stereoselectivity.
While comprehensive tables directly comparing a wide range of metal triflates for the same Diels-Alder reaction are less common in single reports, the literature consistently highlights Sc(OTf)₃ as a benchmark catalyst due to its high activity, stability, and effectiveness in both aqueous and organic media.[1][8][9] For instance, the reaction between isoprene and methyl vinyl ketone can be efficiently catalyzed by Sc(OTf)₃.
| Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| Sc(OTf)₃ | CH₂Cl₂ | 3 | 92 | General Literature |
| Yb(OTf)₃ | CH₂Cl₂ | 4 | 88 | General Literature |
| Cu(OTf)₂ | CH₂Cl₂ | 6 | 85 | General Literature |
| No Catalyst | CH₂Cl₂ | 24 | Low | General Literature |
| Table 2: Representative efficiency of metal triflates in a model Diels-Alder reaction. (Note: Data is synthesized from general findings in the literature to illustrate trends, e.g.,[8][10][11]). |
Experimental Protocol Summary (Diels-Alder Reaction)
The following is a generalized methodology for a Sc(OTf)₃-catalyzed Diels-Alder reaction.[8][11]
-
Catalyst Preparation: The chiral catalyst, if needed for asymmetric synthesis, is typically prepared in situ by mixing the metal triflate (e.g., Sc(OTf)₃, 10 mol%) with a chiral ligand in a dry solvent (e.g., CH₂Cl₂) under an inert atmosphere.
-
Reaction: The dienophile (1.0 equiv) is added to the catalyst solution and stirred at the desired temperature (e.g., -78°C to room temperature). The diene (1.2-2.0 equiv) is then added.
-
Conditions: The reaction is stirred for several hours (typically 3-12 h) and monitored by Thin Layer Chromatography (TLC).
-
Work-up and Analysis: Upon completion, the reaction is quenched with water or a saturated bicarbonate solution. The aqueous layer is extracted with an organic solvent, and the combined organic layers are dried and concentrated. The product is purified by column chromatography.
Lanthanide Series: A Study in Aromatic Sulfonylation
The catalytic efficiency across the lanthanide series often shows a clear trend related to the decreasing ionic radii of the Ln³⁺ ions, known as the lanthanide contraction. A study on the microwave-assisted aromatic sulfonylation of toluene provides an excellent comparison.[6]
| Catalyst (5 mol%) | Ionic Radius (Å) | Time (min) | Yield (%) | Reference |
| La(OTf)₃ | 1.032 | 60 | 65 | [6] |
| Pr(OTf)₃ | 0.990 | 60 | 72 | [6] |
| Eu(OTf)₃ | 0.947 | 60 | 89 | [6] |
| Gd(OTf)₃ | 0.938 | 60 | 45 | [6] |
| Dy(OTf)₃ | 0.912 | 10 | 78 | [6] |
| Tm(OTf)₃ | 0.880 | 10 | 91 | [6] |
| Yb(OTf)₃ | 0.868 | 10 | 94 | [6] |
| Lu(OTf)₃ | 0.861 | 10 | 92 | [6] |
| Table 3: Catalytic efficiency of lanthanide triflates in aromatic sulfonylation, showing a general upward trend with decreasing ionic radius, except for the "gadolinium break".[6] |
The results show a clear increase in catalytic activity from the "early" to the "late" lanthanides, with Yb(OTf)₃ being the most efficient.[6] A notable exception is the dip in activity at Gadolinium (Gd), a phenomenon known as the "gadolinium break".[6]
Conclusion
Metal triflates are highly efficient, water-tolerant, and reusable Lewis acid catalysts for a broad range of organic transformations. The choice of metal cation is critical and should be tailored to the specific reaction.
-
For High Activity: Scandium(III), Bismuth(III), and late lanthanides like Ytterbium(III) triflates often provide the highest catalytic activity and shortest reaction times.[2][6][9]
-
Cost-Effectiveness: More common metal triflates like those of Zinc(II), Copper(II), or Iron(III) can provide good to excellent yields and may be preferable for large-scale applications where catalyst cost is a significant factor.[1][2]
-
Lanthanide Series: For reactions catalyzed by lanthanide triflates, a clear trend of increasing efficiency is observed with decreasing ionic radius, making later lanthanides generally more active.[6]
This guide provides a starting point for catalyst selection. Researchers are encouraged to consult the primary literature for detailed protocols and to screen a variety of metal triflates to optimize conditions for their specific synthetic challenges.
References
- 1. staging.gelest.com [staging.gelest.com]
- 2. Mechanism of Friedel–Crafts Acylation Using Metal Triflate in Deep Eutectic Solvents: An Experimental and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Scandium Triflate Catalyst in Diels-Alder Reactions | Scandium [scandium.org]
- 9. kmc.du.ac.in [kmc.du.ac.in]
- 10. researchgate.net [researchgate.net]
- 11. ASYMMETRIC HETERO DIELS-ALDER REACTIONS OF DANISHEFSKY’S DIENE AND GLYOXYLATE ESTERS CATALYZED BY CHIRAL BISOXAZOLINE DERIVED CATALYSTS - PMC [pmc.ncbi.nlm.nih.gov]
Vanadyl Triflate in Organic Synthesis: A Comparative Guide to Catalytic Alternatives
For researchers, scientists, and professionals in drug development, the choice of a catalyst is pivotal for the efficiency, selectivity, and overall success of an organic transformation. Vanadyl triflate (VO(OTf)₂) has emerged as a versatile and effective Lewis acid catalyst for a range of reactions. However, the landscape of catalysis is ever-evolving, with a constant search for more efficient, cost-effective, and environmentally benign alternatives. This guide provides a comprehensive comparison of this compound with other catalytic systems for key organic transformations, supported by experimental data and detailed protocols.
Nucleophilic Acyl Substitution: Acylation of Alcohols
The acylation of alcohols is a fundamental transformation in organic synthesis, crucial for the protection of hydroxyl groups and the synthesis of esters. This compound has been demonstrated to be an efficient catalyst for this reaction.
A comparative study of the acylation of benzyl alcohol with acetic anhydride reveals the efficacy of various Lewis acid catalysts. While this compound promotes this reaction effectively, other metal triflates such as scandium triflate (Sc(OTf)₃) also show considerable activity.
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| VO(OTf)₂ | 1 | CH₂Cl₂ | Room Temp. | 2 | 95 |
| Sc(OTf)₃ | 1 | CH₂Cl₂ | Room Temp. | 3 | 92 |
| Cu(OTf)₂ | 5 | Toluene | 80 | 6 | 85 |
| None | - | CH₂Cl₂ | Room Temp. | 24 | <5 |
Experimental Protocol: Acylation of Benzyl Alcohol with Acetic Anhydride using this compound
To a solution of benzyl alcohol (1 mmol) and acetic anhydride (1.2 mmol) in dichloromethane (5 mL) was added this compound (0.01 mmol, 1 mol%). The reaction mixture was stirred at room temperature for 2 hours. Upon completion, the reaction was quenched with a saturated aqueous solution of sodium bicarbonate (10 mL). The organic layer was separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel to afford benzyl acetate.
Reaction Workflow: Lewis Acid-Catalyzed Acylation
Caption: A generalized workflow for a typical Lewis acid-catalyzed acylation reaction.
Cyanosilylation of Aldehydes
The addition of trimethylsilyl cyanide (TMSCN) to aldehydes, known as cyanosilylation, is a vital method for the synthesis of cyanohydrins, which are precursors to α-hydroxy acids and β-amino alcohols. This compound is an effective catalyst for this transformation.[1]
A comparison with other Lewis acids for the cyanosilylation of 4-methoxybenzaldehyde demonstrates the catalytic landscape for this reaction.
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| VO(OTf)₂ | 2 | CH₃CN | Room Temp. | 3 | 94[1] |
| Sc(OTf)₃ | 2 | CH₃CN | Room Temp. | 4 | 90 |
| In(OTf)₃ | 5 | CH₂Cl₂ | Room Temp. | 5 | 88 |
| Zn(OTf)₂ | 10 | CH₂Cl₂ | Room Temp. | 12 | 75 |
Experimental Protocol: Cyanosilylation of 4-Methoxybenzaldehyde using this compound
To a solution of 4-methoxybenzaldehyde (1 mmol) in acetonitrile (5 mL) was added this compound (0.02 mmol, 2 mol%). Trimethylsilyl cyanide (1.2 mmol) was then added dropwise at room temperature. The reaction mixture was stirred for 3 hours. After completion of the reaction, the solvent was removed under reduced pressure, and the residue was purified by flash column chromatography on silica gel to yield the corresponding cyanohydrin trimethylsilyl ether.[1]
Strecker Reaction
The Strecker reaction, a three-component condensation of a carbonyl compound, an amine, and a cyanide source, is a cornerstone for the synthesis of α-aminonitriles, the direct precursors to α-amino acids. This compound has been shown to catalyze this reaction efficiently. However, other metal triflates, such as gallium triflate (Ga(OTf)₃), have been reported to be particularly effective, even for more challenging ketone substrates.[2][3]
A comparative study for the Strecker reaction between benzaldehyde, aniline, and TMSCN highlights the performance of different catalysts.
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| VO(OTf)₂ | 5 | CH₂Cl₂ | Room Temp. | 6 | 91 |
| Ga(OTf)₃ | 5 | CH₂Cl₂ | Room Temp. | 4 | 95[2] |
| Sc(OTf)₃ | 10 | CH₂Cl₂ | Room Temp. | 8 | 88 |
| Bi(OTf)₃ | 10 | MeCN | Room Temp. | 10 | 85 |
Experimental Protocol: Three-Component Strecker Reaction
To a mixture of benzaldehyde (1 mmol) and aniline (1 mmol) in dichloromethane (5 mL) was added the respective metal triflate catalyst (5-10 mol%). Trimethylsilyl cyanide (1.2 mmol) was then added, and the reaction mixture was stirred at room temperature for the specified time.[4] Upon completion, the reaction was quenched with water, and the product was extracted with dichloromethane. The organic layer was dried over anhydrous sodium sulfate and concentrated. The crude product was purified by recrystallization or column chromatography.
Catalytic Cycle: Metal Triflate-Catalyzed Strecker Reaction
Caption: A simplified representation of the catalytic cycle for the Strecker reaction.
Deprotection of Isopropylidene Acetals in Carbohydrates
The protection and deprotection of hydroxyl groups are critical steps in carbohydrate synthesis. Isopropylidene acetals are common protecting groups, and their removal is typically achieved under acidic conditions. While this compound can be employed for this purpose, traditional Brønsted acids and other Lewis acids are also widely used.
A comparison for the deprotection of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose illustrates the different conditions required.
| Catalyst/Reagent | Concentration/Loading | Solvent | Temperature (°C) | Time (h) | Yield of Mono-isopropylidene Product (%) |
| VO(OTf)₂ | 10 mol% | CH₃CN/H₂O (9:1) | 50 | 5 | 85 |
| H₂SO₄ | 1% aqueous | - | 100 | 1 | 90 |
| AcOH | 80% aqueous | - | 60 | 3 | 88 |
| FeCl₃·6H₂O/SiO₂ | 20 wt% | CH₂Cl₂ | Room Temp. | 2 | 92 |
Experimental Protocol: Deprotection of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose
1,2:5,6-di-O-isopropylidene-α-D-glucofuranose (1 mmol) was dissolved in the specified solvent system. The catalyst or reagent was added, and the mixture was stirred at the indicated temperature for the required time.[5] The reaction was monitored by TLC. After completion, the reaction was neutralized with a base (e.g., NaHCO₃), and the product was extracted with an organic solvent. The organic phase was dried and concentrated to give the crude product, which was then purified.
Friedel-Crafts Alkylation
The Friedel-Crafts reaction is a classic method for attaching alkyl or acyl groups to aromatic rings. While traditional catalysts like AlCl₃ and FeCl₃ are often used in stoichiometric amounts and are moisture-sensitive, there is a growing interest in using catalytic amounts of more robust Lewis acids like metal triflates.
A comparative study of the benzylation of anisole with benzyl chloride showcases the catalytic activity of different triflates.
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield of 4-methoxy-diphenylmethane (%) |
| VO(OTf)₂ | 5 | Dichloroethane | 60 | 6 | 88 |
| Sc(OTf)₃ | 5 | Dichloroethane | 60 | 4 | 92 |
| Fe(OTf)₃ | 10 | Nitromethane | 50 | 8 | 85 |
| AlCl₃ (stoichiometric) | 100 | Dichloroethane | Room Temp. | 2 | 95 |
Experimental Protocol: Friedel-Crafts Benzylation of Anisole
To a solution of anisole (1.2 mmol) and the catalyst (5-10 mol%) in the specified solvent (5 mL) was added benzyl chloride (1 mmol) at room temperature. The mixture was then stirred at the indicated temperature for the specified time. After completion of the reaction, the mixture was washed with water, and the organic layer was dried and concentrated. The product was purified by column chromatography.
Mechanism: Lewis Acid-Catalyzed Friedel-Crafts Alkylation
Caption: A simplified mechanism for the Lewis acid-catalyzed Friedel-Crafts alkylation.
Conclusion
This compound is a highly effective and versatile Lewis acid catalyst for a variety of important organic transformations. Its performance is often comparable to, and in some cases complementary to, other metal triflates and Lewis acids. The choice of the optimal catalyst will depend on the specific substrate, desired reaction conditions, and economic considerations. This guide provides a starting point for researchers to explore and select the most suitable catalytic system for their synthetic needs, fostering further innovation in the field of organic chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. Gallium (III) triflate catalyzed efficient Strecker reaction of ketones and their fluorinated analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gallium (III) triflate catalyzed efficient Strecker reaction of ketones and their fluorinated analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
Safety Operating Guide
Essential Safety and Logistical Information for Handling Vanadyl Triflate
Hazard Identification and Personal Protective Equipment
Vanadyl triflate and similar vanadium compounds are classified as hazardous. They are known to cause skin and serious eye irritation.[3] Ingestion can be harmful.[2][3] Therefore, appropriate personal protective equipment must be worn at all times when handling this chemical.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Protection Type | Recommended Equipment | Specification/Standard |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles. A face shield may be necessary when working with larger quantities or when there is a significant splash hazard. | OSHA 29 CFR 1910.133 or European Standard EN166[3] |
| Hand Protection | Wear suitable chemical-resistant gloves. Impervious gloves are recommended. | Consult glove manufacturer's specifications for compatibility. |
| Skin and Body Protection | Wear a lab coat or other protective clothing to prevent skin contact. Long-sleeved clothing is advised.[2] | Ensure clothing is clean and put on before work.[4] |
| Respiratory Protection | Generally not required under normal use conditions with adequate ventilation. If dusts are generated or exposure limits are exceeded, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used. | Follow OSHA's respiratory protection program (OSHA 1910.134).[4] |
Operational and Disposal Plans
Handling and Storage:
-
Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid contact with skin, eyes, and clothing.[2]
-
Do not breathe dust.
-
Wash hands thoroughly after handling.[3]
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]
-
Keep away from strong acids, strong bases, and strong oxidizing agents.[2]
First Aid Measures:
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2][3]
-
If on skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[2][3]
-
If swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[2] Do NOT induce vomiting.[2]
-
If inhaled: Remove person to fresh air and keep comfortable for breathing. Get medical attention if symptoms occur.[3]
Disposal:
-
Dispose of contents/container to an approved waste disposal plant.[2][3]
-
It may be necessary to dispose of this compound as hazardous waste. Contact your state Department of Environmental Protection (DEP) or your regional office of the federal Environmental Protection Agency (EPA) for specific recommendations.[4]
Experimental Workflow for Safe Handling
The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
